Sulfadimethoxine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-amino-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4S/c1-19-11-7-10(14-12(15-11)20-2)16-21(17,18)9-5-3-8(13)4-6-9/h3-7H,13H2,1-2H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZORFUFYDOWNEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1023607 | |
| Record name | Sulfadimethoxine | |
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Molecular Weight |
310.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Sulfadimethoxine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015621 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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CAS No. |
122-11-2 | |
| Record name | Sulfadimethoxine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Sulfadimethoxine [USP:INN:BAN:JAN:NF] | |
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| Record name | Sulfadimethoxine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06150 | |
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| Record name | sulfadimethoxine | |
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| Record name | Sulfadimethoxine | |
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| Record name | Sulfadimethoxine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.113 | |
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| Record name | SULFADIMETHOXINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30CPC5LDEX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Sulfadimethoxine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015621 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Sulfadimethoxine's Mechanism of Action on Dihydropteroate Synthase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfadimethoxine is a long-acting sulfonamide antibiotic that exerts its therapeutic effect by targeting the folate biosynthesis pathway in susceptible bacteria and protozoa.[1][2] This pathway is essential for the synthesis of nucleic acids and certain amino acids, making it an attractive target for antimicrobial agents.[3] This technical guide provides an in-depth exploration of the molecular mechanism by which sulfadimethoxine inhibits dihydropteroate synthase (DHPS), a critical enzyme in this pathway. We will delve into the quantitative aspects of this inhibition, present detailed experimental protocols for its characterization, and provide visual representations of the key pathways and workflows.
The Folic Acid Synthesis Pathway: The Target of Sulfadimethoxine
Bacteria and some protozoa must synthesize folic acid de novo, as they cannot uptake it from their environment.[4] The folic acid synthesis pathway is therefore a critical metabolic route for these organisms. Dihydropteroate synthase (DHPS) is a key enzyme in this pathway, catalyzing the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate.[1][2] This product is a direct precursor to dihydrofolic acid, which is subsequently reduced to tetrahydrofolic acid, the active coenzyme form of folate.
Sulfadimethoxine functions as a competitive inhibitor of DHPS.[1][5] Its chemical structure closely mimics that of the natural substrate, PABA. This structural analogy allows sulfadimethoxine to bind to the active site of DHPS, thereby preventing PABA from binding and halting the synthesis of 7,8-dihydropteroate.[1] The resulting depletion of tetrahydrofolate disrupts the synthesis of purines, thymidine, and certain amino acids, ultimately leading to a bacteriostatic effect where cell growth and replication are inhibited.[1]
Mammalian cells lack the DHPS enzyme and instead obtain folate from their diet, which accounts for the selective toxicity of sulfonamides against microorganisms.[2]
Caption: Competitive inhibition of dihydropteroate synthase by sulfadimethoxine in the folic acid synthesis pathway.
Quantitative Analysis of Dihydropteroate Synthase Inhibition
| Compound | Target Enzyme | Organism | IC50 | Ki | Reference |
| Sulfadimethoxine | Dihydropteroate Synthase (recombinant) | Pneumocystis carinii | 25 nM | Not Reported | [6] |
Note: The lack of comprehensive public data on IC50 and Ki values for sulfadimethoxine against various bacterial DHPS highlights a potential area for future research.
Experimental Protocol: Dihydropteroate Synthase Inhibition Assay
The most common method for determining the inhibitory activity of compounds against DHPS is a continuous coupled-enzyme spectrophotometric assay.[2] This assay measures the DHPS-catalyzed formation of dihydropteroate by coupling it to the dihydrofolate reductase (DHFR)-mediated reduction of this product, which involves the oxidation of NADPH to NADP+. The decrease in absorbance at 340 nm due to NADPH oxidation is monitored over time.
Materials and Reagents
-
Purified recombinant dihydropteroate synthase (DHPS)
-
Purified recombinant dihydrofolate reductase (DHFR)
-
Sulfadimethoxine
-
para-Aminobenzoic acid (PABA)
-
6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)
-
β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)
-
Assay Buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl2, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm with temperature control
Assay Procedure
-
Reagent Preparation:
-
Prepare a stock solution of sulfadimethoxine in DMSO. Create a serial dilution series to test a range of concentrations.
-
Prepare stock solutions of PABA, DHPPP, and NADPH in the assay buffer.
-
Prepare a working solution of DHPS and DHFR in the assay buffer. The concentration of DHFR should be in excess to ensure the DHPS-catalyzed reaction is the rate-limiting step.
-
-
Assay Setup (96-well plate):
-
To appropriate wells, add a small volume (e.g., 2 µL) of the sulfadimethoxine serial dilutions. For control wells (no inhibition), add the same volume of DMSO.
-
Add the enzyme mixture (DHPS and DHFR) to all wells.
-
Add the NADPH solution to all wells.
-
Add the PABA solution to all wells.
-
-
Reaction Initiation and Measurement:
-
Pre-incubate the plate at a constant temperature (e.g., 37°C) for a short period (e.g., 5 minutes).
-
Initiate the reaction by adding the DHPPP solution to all wells.
-
Immediately place the plate in the microplate reader and begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 15-30 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADPH oxidation) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each sulfadimethoxine concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the sulfadimethoxine concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
To determine the inhibition constant (Ki) and the mode of inhibition, the assay should be repeated with varying concentrations of PABA. The data can then be analyzed using Lineweaver-Burk or Dixon plots.
-
Caption: Experimental workflow for determining the IC50 of sulfadimethoxine against dihydropteroate synthase.
Conclusion
Sulfadimethoxine's efficacy as an antimicrobial agent is rooted in its specific and competitive inhibition of dihydropteroate synthase, a critical enzyme in the bacterial and protozoal folic acid synthesis pathway. Understanding this mechanism at a molecular and quantitative level is paramount for the development of new and improved sulfonamide-based therapies and for combating the emergence of drug resistance. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the inhibitory properties of sulfadimethoxine and other potential DHPS inhibitors.
References
- 1. What is the mechanism of Sulfadimethoxine? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. What is Sulfadimethoxine used for? [synapse.patsnap.com]
- 4. Inhibition of Dihydropteroate Synthetase from Escherichia coli by Sulfones and Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of dihydropteroate synthetase from Escherichia coli by sulfones and sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulfadimethoxine - Antibiotics - CAT N°: 28827 [bertin-bioreagent.com]
physicochemical properties of sulfadimethoxine for drug design
An In-depth Technical Guide to the Physicochemical Properties of Sulfadimethoxine for Drug Design
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfadimethoxine is a long-acting sulfonamide antibiotic primarily used in veterinary medicine to treat a variety of bacterial and protozoal infections.[1][2] As a member of the sulfa class of drugs, its mechanism of action involves the disruption of a critical metabolic pathway in susceptible microorganisms, a pathway absent in mammalian hosts, which provides its selective toxicity.[1][3]
Effective drug design and development rely on a thorough understanding of a compound's physicochemical properties. These characteristics—such as solubility, lipophilicity, and ionization state—are pivotal as they directly influence the pharmacokinetic and pharmacodynamic profiles of a drug, including its absorption, distribution, metabolism, excretion (ADME), and ultimately, its therapeutic efficacy and safety.
This technical guide provides a comprehensive overview of the core physicochemical properties of sulfadimethoxine. It presents quantitative data in a structured format, details the experimental methodologies used for their determination, and visualizes key pathways and relationships to provide a foundational resource for researchers and professionals in drug development.
Core Physicochemical Properties
The fundamental physicochemical properties of sulfadimethoxine are summarized below. These parameters are critical for predicting its behavior in biological systems and for guiding formulation development.
Quantitative Data Summary
The following tables present key quantitative data for sulfadimethoxine, compiled from various sources.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₄N₄O₄S | [4][5][6] |
| Molecular Weight | 310.33 g/mol | [4][6] |
| Appearance | White to pale yellow crystalline powder | [7] |
Table 1: General Properties of Sulfadimethoxine
| Property | Value | Notes | Source(s) |
| Melting Point | 190 - 203.5 °C | A range is reported, which may reflect different polymorphic forms or experimental conditions. | [4][8][9] |
| pKa | 5.94 | This acidic pKa is attributed to the sulfonamide group, influencing ionization and solubility at physiological pH. | [9] |
| LogP (Octanol-Water Partition Coefficient) | 1.6 - 1.98 | Indicates moderate lipophilicity, suggesting good membrane permeability. | [4][6] |
| Aqueous Solubility | 46.3 mg/L (at 37 °C) | Low aqueous solubility is a key consideration for formulation. Solubility is pH-dependent. | [4][9] |
| Solubility in Organic Solvents | Soluble in DMSO (≥ 100 mg/mL), DMF (20 mg/mL) | High solubility in these solvents is useful for in vitro assays and analytical method development. | [10][11] |
Table 2: Physicochemical Parameters of Sulfadimethoxine Relevant to Drug Design
Solid-State Characterization and Crystal Structure
The solid-state properties of an active pharmaceutical ingredient (API) are crucial as they can significantly impact stability, dissolution rate, and bioavailability. Sulfadimethoxine exists as a crystalline solid.[7] Research has demonstrated the ability to form new multicomponent crystal forms, including cocrystals and molecular salts, with different coformers.[12]
These different forms can alter the typical hydrogen bonding patterns of the sulfonamide group, leading to changes in physicochemical properties.[12] Notably, molecular salts of sulfadimethoxine have shown higher aqueous solubility compared to cocrystals, which is a critical aspect for improving the drug's performance and bioavailability.[12] The characterization of these forms is essential during drug development to select the optimal form for a final drug product.
Mechanism of Action: Inhibition of Folic Acid Synthesis
The therapeutic effect of sulfadimethoxine is derived from its action as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS).[13][14] This enzyme is essential in the bacterial pathway for synthesizing folic acid. Bacteria must synthesize their own folic acid, as they cannot utilize it from the environment.[2] In contrast, mammals obtain folic acid through their diet, making the bacterial pathway an excellent target for selective toxicity.[3]
Sulfadimethoxine is a structural analog of para-aminobenzoic acid (PABA), the natural substrate for DHPS.[1] By mimicking PABA, sulfadimethoxine binds to the enzyme's active site, blocking the synthesis of dihydropteroate and thereby halting the production of folic acid.[13] The absence of folic acid, a crucial precursor for nucleotide synthesis, prevents the bacteria from producing DNA and RNA, leading to a bacteriostatic effect that inhibits their growth and replication.[8][14]
The efficacy of sulfadimethoxine can be enhanced by combining it with a diaminopyrimidine, such as ormetoprim. Ormetoprim inhibits dihydrofolate reductase (DHFR), the next enzyme in the folic acid synthesis pathway, resulting in a sequential blockade that is more potent and less prone to the development of resistance.[1][5]
Caption: Sulfadimethoxine's mechanism via folic acid pathway inhibition.
Relationship Between Physicochemical Properties and ADME
The ADME profile of a drug is intrinsically linked to its physicochemical properties. For sulfadimethoxine, its moderate lipophilicity (LogP) and ability to exist in an unionized form facilitate its absorption and distribution into various tissues.[5]
Its high degree of plasma protein binding contributes to its long half-life, allowing for sustained therapeutic concentrations with less frequent dosing.[5][8] The drug's pKa determines its ionization state in different body compartments, which affects its distribution and potential for precipitation in the kidneys, a concern for sulfonamides, though less common with sulfadimethoxine due to its relatively high solubility at normal kidney pH.[5] Metabolism primarily occurs in the liver, and the excretion route can vary by species; for instance, dogs excrete the drug largely unchanged in the urine, whereas other animals metabolize it via acetylation.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Veterinary Partner - VIN [veterinarypartner.vin.com]
- 4. Sulfadimethoxine | C12H14N4O4S | CID 5323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Sulfadimethoxine - Wikipedia [en.wikipedia.org]
- 6. sulfadimethoxine [drugcentral.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Sulfadimethoxine | 122-11-2 [chemicalbook.com]
- 9. Sulfadimethoxine CAS#: 122-11-2 [m.chemicalbook.com]
- 10. Sulfadimethoxine | CAS:122-11-2 | Antimicrobial agent | High Purity | Manufacturer BioCrick [biocrick.com]
- 11. caymanchem.com [caymanchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. What is the mechanism of Sulfadimethoxine? [synapse.patsnap.com]
- 14. What is Sulfadimethoxine used for? [synapse.patsnap.com]
Sulfadimethoxine: A Technical Guide to Its Spectrum of Activity Against Veterinary Pathogens
Abstract: This document provides a detailed technical overview of the antimicrobial spectrum of sulfadimethoxine, a long-acting sulfonamide widely used in veterinary medicine. It explores its mechanism of action, in vitro activity against key bacterial and protozoal pathogens, and the prevalent issue of microbial resistance. Quantitative data from susceptibility studies are presented in tabular format for clarity. Furthermore, this guide outlines the standardized methodologies employed for determining antimicrobial susceptibility and includes a visual representation of the drug's molecular mechanism. This paper is intended for researchers, scientists, and professionals involved in veterinary drug development and antimicrobial stewardship.
Introduction
Sulfadimethoxine is a synthetic antimicrobial agent belonging to the sulfonamide class of drugs.[1][2] For decades, it has been a cornerstone in veterinary medicine for treating a variety of infections in livestock, poultry, and companion animals.[2][3] Its utility stems from its broad-spectrum activity, convenient dosing regimens facilitated by its long half-life, and cost-effectiveness.[2][4] Sulfadimethoxine is effective against a range of Gram-positive and Gram-negative bacteria, as well as certain protozoa, most notably Coccidia.[5][6][7] It is commonly used to treat respiratory, genitourinary, enteric, and soft tissue infections.[1][8] However, its efficacy can be limited by the widespread emergence of resistant pathogens.[5][6]
Mechanism of Action
Like all sulfonamides, sulfadimethoxine functions as a bacteriostatic agent by competitively inhibiting a crucial step in the microbial synthesis of folic acid.[1][8] Bacteria and some protozoa cannot utilize pre-formed folic acid from their environment and must synthesize it de novo.[1] An essential precursor in this pathway is para-aminobenzoic acid (PABA).
Sulfadimethoxine is a structural analog of PABA and competes for the active site of the enzyme dihydropteroate synthase (DHPS).[1][3][4] This competitive inhibition blocks the conversion of PABA to dihydropteroate, a precursor to dihydrofolic acid and subsequently tetrahydrofolic acid (THF).[4] THF is the biologically active form of folic acid, indispensable for the synthesis of purines, thymidine, and certain amino acids, which are the building blocks of DNA, RNA, and proteins.[4] By disrupting this pathway, sulfadimethoxine halts microbial growth and replication, allowing the host's immune system to clear the infection.[1][4] This mechanism is selective for microbial cells, as mammalian cells do not synthesize their own folic acid but acquire it from their diet.[8]
Caption: Sulfadimethoxine competitively inhibits the enzyme Dihydropteroate Synthase (DHPS).
Spectrum of Activity
Sulfadimethoxine exhibits a broad spectrum of activity, though clinical efficacy can be variable due to resistance.[2][5]
Antibacterial Spectrum
The drug is active against a range of both Gram-positive and Gram-negative aerobic bacteria.[6][7]
-
Gram-Positive Aerobes: Susceptible organisms often include Streptococcus spp. and Staphylococcus spp.[7][8][9]
-
Gram-Negative Aerobes: The spectrum includes many common veterinary pathogens such as Pasteurella spp., Escherichia coli, Salmonella spp., Klebsiella spp., and Proteus spp.[8][9] It is also indicated for infections caused by Fusobacterium necrophorum (formerly Sphaerophorus necrophorus), the causative agent of calf diphtheria and foot rot in cattle.[10][11]
-
Anaerobes: Sulfonamides are generally considered ineffective against most obligate anaerobes.[5]
Antiprotozoal Spectrum
Sulfadimethoxine is widely recognized for its efficacy against coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria.[2][3][6] It is used for the treatment and control of coccidiosis in poultry, cattle, and camelids, and is a common treatment for coccidial infections in dogs and cats.[1][6][9] The drug acts on the developing schizonts and sexual stages of the parasite's life cycle.[12]
Microbial Resistance
Resistance to sulfonamides, including sulfadimethoxine, is widespread among veterinary pathogens.[5][6] This has limited its use as a first-line monotherapy in many clinical situations. Resistance can emerge through several mechanisms:
-
Altered Target Enzyme: The most common mechanism is the acquisition of genes encoding an altered form of dihydropteroate synthase (DHPS) that has a greatly reduced affinity for sulfonamides but still binds effectively to PABA.[13]
-
Increased PABA Production: Some bacteria can overcome the competitive inhibition by overproducing the PABA substrate.[7]
-
Alternative Metabolic Pathways: The development of an alternative pathway for folic acid synthesis can also confer resistance.[7]
Resistance genes are often located on mobile genetic elements like plasmids and transposons, facilitating their spread among bacterial populations.[7][14][15]
Quantitative Susceptibility Data
Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism in vitro. The following tables summarize available MIC data for sulfadimethoxine against specific veterinary pathogens. It is important to note that recent, comprehensive MIC data for sulfadimethoxine alone is limited, as many contemporary studies focus on potentiated sulfonamides.
Table 1: In Vitro Activity of Sulfadimethoxine Against Porcine Respiratory Pathogens
| Pathogen | No. of Isolates | MIC₅₀ (µg/mL) | MIC Range (µg/mL) | Reference |
|---|---|---|---|---|
| Bordetella bronchiseptica | 10 | 4 | 0.5 - 8 | [16][17] |
| Pasteurella multocida | 10 | 16 | 2 - 32 | [16][17] |
| Actinobacillus pleuropneumoniae | 20 | 16 | 8 - 64 | [16][17] |
| Streptococcus suis | 10 | >32 | Not specified | [17] |
MIC₅₀: The concentration of drug that inhibits the growth of 50% of the isolates tested.
Table 2: In Vitro Activity of Sulfadimethoxine Against Other Veterinary Pathogens
| Pathogen | Host | No. of Isolates | MIC Range (µg/mL) | Finding | Reference |
|---|---|---|---|---|---|
| Pseudomonas aeruginosa | Canine (Otitis) | 36 | 1 - 64 | Described as effective in vitro | [18] |
| Gram-positive Mastitis Pathogens (Enterococcus, Lactococcus, Streptococcus spp.) | Bovine | 119 | Not specified | A high proportion of resistance was observed. | [19] |
| Trueperella pyogenes | Bovine (Endometritis) | Not specified | >32 (MIC₉₀) | High level of resistance noted. | [20] |
MIC₉₀: The concentration of drug that inhibits the growth of 90% of the isolates tested.
Methodologies for Susceptibility Testing
The quantitative data presented are primarily derived from standardized in vitro susceptibility testing methods. The two most common methods cited in the literature for determining sulfonamide MICs are broth microdilution and agar dilution.
Broth Microdilution Method
This procedure is a widely accepted standard for determining MICs, as recommended by organizations like the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[21]
General Protocol:
-
Preparation of Antimicrobial Solutions: A series of twofold serial dilutions of sulfadimethoxine is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in the wells of a microtiter plate.
-
Inoculum Preparation: The test organism is cultured to a specific growth phase and then diluted to a standardized concentration (typically ~5 x 10⁵ colony-forming units (CFU)/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (no drug) and a sterility control well (no bacteria) are included.
-
Incubation: The plates are incubated under specific conditions (e.g., 35-37°C for 18-24 hours) appropriate for the test organism.
-
Interpretation: The MIC is determined as the lowest concentration of sulfadimethoxine that completely inhibits visible growth of the organism.
Agar Dilution Method
This method is also used for determining MICs, particularly for fastidious organisms or when testing multiple isolates against a single drug.
General Protocol:
-
Preparation of Antimicrobial Plates: A series of twofold serial dilutions of sulfadimethoxine is incorporated into molten agar (e.g., Mueller-Hinton agar) and poured into petri dishes. A drug-free plate is prepared as a growth control.
-
Inoculum Preparation: The test organisms are cultured and diluted to a standardized concentration (typically ~1 x 10⁴ CFU per spot).
-
Inoculation: A standardized volume of each bacterial suspension is spotted onto the surface of each agar plate, from the lowest to the highest drug concentration.
-
Incubation: The plates are incubated under appropriate conditions until growth is clearly visible on the control plate.
-
Interpretation: The MIC is the lowest concentration of sulfadimethoxine that inhibits the visible growth of the test organism on the agar.
Conclusion
Sulfadimethoxine remains a relevant antimicrobial in veterinary medicine, particularly for the management of coccidiosis and specific bacterial infections where susceptibility is confirmed.[2][3][6] Its mechanism of action, the competitive inhibition of folic acid synthesis, is well-understood and provides a selective target in microbial pathogens.[3][4] However, the clinical application of sulfadimethoxine is significantly challenged by the high prevalence of resistance among many bacterial species.[6][19] The quantitative susceptibility data indicate that while some pathogens may remain susceptible, many important ones, including Streptococcus suis and various mastitis-causing organisms, often exhibit high levels of resistance.[17][19] Therefore, the prudent use of sulfadimethoxine, guided by antimicrobial susceptibility testing, is critical to preserve its efficacy and mitigate the further development of resistance.
References
- 1. Sulfadimethoxine - Wikipedia [en.wikipedia.org]
- 2. sulfadimethoxine.com [sulfadimethoxine.com]
- 3. nbinno.com [nbinno.com]
- 4. What is the mechanism of Sulfadimethoxine? [synapse.patsnap.com]
- 5. cdn.ymaws.com [cdn.ymaws.com]
- 6. Sulfadimethoxine [Farm Animal] – OSU VMC Antimicrobial Use Guidelines [ohiostate.pressbooks.pub]
- 7. Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 8. ALBON® (sulfadimethoxine) [dailymed.nlm.nih.gov]
- 9. grokipedia.com [grokipedia.com]
- 10. Sulfadimethoxine Concentrated Solution 12.5% [dailymed.nlm.nih.gov]
- 11. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 12. Anticoccidial drugs of the livestock industry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | The Influencing Factors of Bacterial Resistance Related to Livestock Farm: Sources and Mechanisms [frontiersin.org]
- 16. avmajournals.avma.org [avmajournals.avma.org]
- 17. In vitro antimicrobial activity of sulfonamides against some porcine pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Determination of minimum inhibitory concentrations for silver sulfadiazine and other topical antimicrobial agents against strains of Pseudomonas aeruginosa isolated from canine otitis externa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Comparison of Minimum Inhibitory Concentrations of Selected Antimicrobials for Non-Aureus Staphylococci, Enterococci, Lactococci, and Streptococci Isolated from Milk Samples of Cows with Clinical Mastitis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Minimum inhibitory concentrations of sulfonamides and trimethoprim for veterinary pathogens: New data for old antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacokinetics and Metabolism of Sulfadimethoxine in Poultry
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfadimethoxine is a long-acting sulfonamide antimicrobial widely utilized in the poultry industry for the treatment and control of bacterial infections and coccidiosis.[1][2] Its efficacy and safety are intrinsically linked to its pharmacokinetic (PK) and metabolic profile within the avian host. A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) is critical for optimizing dosing regimens, ensuring therapeutic success, and adhering to regulatory standards for food safety by managing tissue residues. This technical guide provides a comprehensive overview of sulfadimethoxine's pharmacokinetics and metabolism in poultry, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Introduction
Sulfadimethoxine belongs to the sulfonamide class of synthetic antimicrobial agents.[1] Its primary mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1][3][4][5] By acting as a structural analog of para-aminobenzoic acid (PABA), sulfadimethoxine blocks the production of dihydrofolic acid, a precursor to tetrahydrofolate.[5] This disruption halts the synthesis of nucleotides necessary for DNA replication, leading to a bacteriostatic effect that inhibits the growth and multiplication of susceptible pathogens.[1][4] In poultry, it is commonly administered via drinking water to manage outbreaks of coccidiosis, fowl cholera, and infectious coryza.[2][6]
Pharmacokinetics in Poultry
The disposition of sulfadimethoxine in poultry is characterized by its rapid absorption, wide distribution, and comparatively slow elimination, which contributes to its "long-acting" designation.
Absorption
Following oral administration, typically through medicated drinking water, sulfadimethoxine is well-absorbed from the gastrointestinal tract. Studies in normal chickens have demonstrated high systemic bioavailability. For instance, after a single oral dose of 100 mg/kg body weight, the peak serum concentration (Cmax) reached 98.07 µg/mL at a Tmax of 3.01 hours, with a mean systemic bioavailability of 99.02%.[7]
Distribution
Sulfadimethoxine exhibits a high degree of plasma protein binding, which contributes to its sustained blood levels and wide distribution into various tissues.[3] The apparent volume of distribution (Vdss) in chickens has been calculated at 0.647 L/kg, indicating significant penetration into extravascular tissues.[7] Notably, studies have shown that sulfadimethoxine is eliminated much more slowly from the skin of broiler chickens compared to other tissues or plasma.[8][9] This sustained residue in the skin is an important consideration for determining appropriate withdrawal periods before slaughter.[8][10] The drug appears to be distributed evenly throughout the entire skin area.[8][9]
Metabolism
The primary site of sulfadimethoxine metabolism is the liver. Like most sulfonamides in animals, it undergoes biotransformation primarily through acetylation at the N4-amino group, forming acetylsulfadimethoxine.[3] Other metabolic pathways, such as hydroxylation, may also occur, leading to the formation of various hydroxylated metabolites. These metabolic processes convert the parent drug into more water-soluble compounds that are more readily excreted. It is important to note that dogs are an exception among many animal species, as they are unable to acetylate sulfonamides.[3] While specific studies detailing all metabolites in poultry are limited, the metabolic pathways are generally consistent with those observed for other sulfonamides in avian species.[11]
Excretion
The elimination of sulfadimethoxine and its metabolites occurs predominantly through the kidneys via glomerular filtration and tubular secretion.[12] The elimination half-life (t½β) following a single intravenous injection in normal chickens was found to be 5.09 hours.[7] The total body clearance (CLtot) was calculated at 0.089 L/h/kg.[7] The slow elimination from certain tissues, particularly skin, necessitates strict adherence to withdrawal times to prevent drug residues in edible products.[6][8]
Quantitative Pharmacokinetic and Residue Data
Quantitative data is essential for comparative analysis and regulatory assessment. The following tables summarize key pharmacokinetic parameters and residue depletion data for sulfadimethoxine and a related sulfonamide in poultry.
Table 1: Pharmacokinetic Parameters of Sulfadimethoxine in Normal Chickens
| Parameter | Value | Unit | Route of Administration | Dose (mg/kg) | Reference |
| Elimination Half-Life (t½β) | 5.09 | hours | Intravenous | 100 | [7] |
| Volume of Distribution (Vdss) | 0.647 | L/kg | Intravenous | 100 | [7] |
| Total Body Clearance (CLtot) | 0.089 | L/h/kg | Intravenous | 100 | [7] |
| Peak Serum Concentration (Cmax) | 98.07 | µg/mL | Oral | 100 | [7] |
| Time to Peak Concentration (Tmax) | 3.01 | hours | Oral | 100 | [7] |
| Systemic Bioavailability (F) | 99.02 | % | Oral | 100 | [7] |
Table 2: Tissue Residue Depletion Half-Lives of Sulfamonomethoxine in Taihe Black-Bone Silky Fowls*
| Tissue | Terminal Elimination Half-Life (days) | Route of Administration | Dosing Regimen | Reference |
| Skin/Fat | 15.3 | Oral | 50 mg/kg daily for 5 days | [13] |
| Kidney | 5.42 | Oral | 50 mg/kg daily for 5 days | [13] |
| Liver | 4.36 | Oral | 50 mg/kg daily for 5 days | [13] |
| Muscle | 1.82 | Oral | 50 mg/kg daily for 5 days | [13] |
*Note: Data presented is for Sulfamonomethoxine, a structurally similar sulfonamide, to illustrate differential tissue depletion profiles.
Experimental Protocols
Detailed and reproducible methodologies are fundamental to pharmacokinetic and metabolic research.
Protocol for a Poultry Pharmacokinetic Study
-
Animal Model: Broiler chickens, clinically healthy and drug-free for at least 4 weeks. Animals are housed in controlled environments with ad libitum access to feed and water.
-
Drug Administration:
-
Sample Collection: Blood samples (approx. 1 mL) are collected from the contralateral wing vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dosing).
-
Sample Processing: Plasma is separated by centrifugation (e.g., 2000 x g for 15 minutes) and stored at -20°C or lower until analysis.
-
Pharmacokinetic Analysis: Plasma concentrations of sulfadimethoxine are determined using a validated analytical method (see Protocol 4.2). The resulting concentration-time data are analyzed using non-compartmental or compartmental modeling software to determine key PK parameters (t½, Cmax, Tmax, AUC, Vd, Cl, F).
Protocol for Sulfadimethoxine Analysis in Poultry Tissues by HPLC
This protocol describes a high-performance liquid chromatography (HPLC) method for quantifying sulfadimethoxine residues.
-
Sample Preparation (QuEChERS-based approach): [14]
-
Weigh 2 g of homogenized tissue (e.g., muscle, liver, skin) into a 50 mL centrifuge tube.
-
Add an appropriate internal standard (e.g., sulfapyridine).
-
Add 8 mL of water and vortex to mix.
-
Add 10 mL of 1% acetic acid in acetonitrile, and homogenize for 1 minute.
-
Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Vortex vigorously for 1 minute and centrifuge at 4000 x g for 5 minutes.
-
Transfer an aliquot of the supernatant (acetonitrile layer) to a dispersive solid-phase extraction (d-SPE) tube containing sorbents (e.g., PSA, C18) to remove interferences.
-
Vortex for 30 seconds and centrifuge.
-
Filter the supernatant through a 0.22 µm filter into an HPLC vial.
-
-
-
Instrument: HPLC system equipped with a UV or fluorescence detector.
-
Column: C18 reverse-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 mm × 75 mm, 3.5 µm).[14]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., 0.05 M acetate buffer, pH 4.5).[14]
-
Detection: UV detection at 288 nm.[16]
-
Quantification: The concentration of sulfadimethoxine is determined by comparing the peak area of the analyte to that of the internal standard and referencing a standard curve prepared with known concentrations of the drug.
-
Visualizations: Pathways and Workflows
Diagrams generated using Graphviz provide clear visual summaries of complex processes.
Caption: Proposed metabolic pathway of sulfadimethoxine in poultry.
Caption: Experimental workflow for pharmacokinetic analysis.
Caption: Sulfadimethoxine's mechanism of action via DHPS inhibition.
Conclusion
The pharmacokinetic and metabolic characteristics of sulfadimethoxine in poultry underscore its utility as a long-acting antimicrobial agent. Its high bioavailability and extensive tissue distribution contribute to its therapeutic efficacy. However, the slow depletion of residues from tissues, particularly the skin, highlights the critical importance of observing appropriate withdrawal periods to ensure food safety. The methodologies and data presented in this guide provide a foundational resource for researchers and professionals engaged in veterinary drug development, enabling informed decisions on dosage optimization, safety assessment, and regulatory compliance for sulfadimethoxine in poultry production.
References
- 1. What is Sulfadimethoxine used for? [synapse.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. Sulfadimethoxine - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Sulfadimethoxine? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. pipevet.com [pipevet.com]
- 7. researchgate.net [researchgate.net]
- 8. Sulfadimethoxine residue in broiler-chicken skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetics of sulfadimethoxine in skin of broiler-chicken after single and multiple intravenous injections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. elib.tiho-hannover.de [elib.tiho-hannover.de]
- 13. mdpi.com [mdpi.com]
- 14. lcms.labrulez.com [lcms.labrulez.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Sulfadimethoxine: Tissue Distribution and Residue Depletion
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tissue distribution and residue depletion of sulfadimethoxine, a long-acting sulfonamide antimicrobial agent widely used in veterinary medicine. Understanding the pharmacokinetic and residue profiles of this drug is critical for ensuring food safety, adhering to regulatory standards, and optimizing therapeutic regimens. This document synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and visual representations of study workflows.
Executive Summary
Sulfadimethoxine is utilized for the treatment of various bacterial infections in livestock and aquaculture. Its persistence in edible tissues is a significant concern for regulatory bodies and consumers. This guide details its distribution patterns in key animal species, including cattle, swine, and poultry, and outlines the rates at which its residues deplete from tissues post-administration. The data presented herein is crucial for establishing appropriate withdrawal periods to ensure that drug residues in food products of animal origin fall below the established Maximum Residue Limits (MRLs).
Regulatory Landscape and Maximum Residue Limits (MRLs)
Regulatory agencies worldwide have established MRLs for sulfadimethoxine in various animal tissues to protect public health. In the United States, the Food and Drug Administration (FDA) has set a tolerance of 0.1 parts per million (ppm) for sulfadimethoxine in the edible tissues of cattle, chickens, turkeys, ducks, and chukar partridges.[1] For milk, the tolerance is lower, at 0.01 ppm.[1] Similarly, for catfish and salmonids, the MRL for edible tissues is 0.1 ppm.[1] These limits are legally permitted quantities of the drug and/or its metabolites in food products derived from treated animals that are considered safe for human consumption.
Tissue Distribution of Sulfadimethoxine
Sulfadimethoxine exhibits extensive distribution throughout the body. Following administration, it binds significantly to plasma proteins, which contributes to its long half-life and sustained therapeutic concentrations in the blood.[2] Its distribution into various tissues is influenced by factors such as the acidity of the tissue and the presence of leucocytes, with higher concentrations often found in less acidic or diseased tissues.[2]
Distribution in Ruminants (Cattle)
Studies in cattle have demonstrated that sulfadimethoxine distributes to key edible tissues, including the liver and kidney. Research has confirmed a strong correlation and linearity in the depletion of sulfadimethoxine from the kidney, liver, and plasma over time.[3]
Distribution in Swine
In pigs, sulfadimethoxine also shows wide distribution. Studies comparing suckling and growing pigs have indicated that tissue concentrations of the drug are notably higher in younger animals.[4] In both age groups, the highest concentrations were observed in the kidney.[4] The drug's pharmacokinetics in swine can be influenced by factors such as plasma protein binding, which has been shown to be concentration-dependent.[5]
Distribution in Poultry
Following dietary administration in broilers, sulfadimethoxine has been detected in various tissues, including blood, heart, liver, spleen, gizzard, thigh muscle, breast muscle, and fat.[6] Research on chickens fed contaminated feed has shown detectable levels of sulfadimethoxine in muscle, liver, and kidney.[7][8]
Residue Depletion Studies
The rate of depletion of sulfadimethoxine and its primary metabolite, N4-acetylsulfadimethoxine, from edible tissues is a critical factor in determining withdrawal times.
Residue Depletion Data
The following tables summarize quantitative data from various residue depletion studies.
Table 1: Sulfadimethoxine Residue Depletion in Steers (Intravenous Administration)
| Time Post-Last Dose | Liver (ng/g) | Kidney (ng/g) | Plasma (ng/mL) |
| Specific time points and concentrations would be populated here from detailed study data. |
This table is a template. Specific data points from the cited study[3] would be inserted here.
Table 2: Sulfadimethoxine Residue Concentrations in Pigs (Single Intravenous Dose)
| Age Group | Tissue | Concentration at 48 hours (µg/g or µg/mL) |
| Suckling (1-2 weeks) | Specific tissues | Concentrations |
| Growing (11-12 weeks) | Specific tissues | Concentrations |
This table is a template. Specific data points from the cited studies[4][9][10] would be inserted here.
Table 3: Sulfadimethoxine Residue Depletion in Broiler Chickens (Dietary Administration)
| Dietary Concentration (mg/kg) | Tissue | Time to < 0.01 µg/g (Detection Limit) |
| 25 | All Tissues | 2 days post-withdrawal |
| 50 | All Tissues | 2 days post-withdrawal |
| 100 | All Tissues | 2 days post-withdrawal |
Data summarized from a study where broilers were fed SDM for 21 days.[6]
Table 4: Sulfadimethoxine Residues in Chickens from Contaminated Feed
| Tissue | Residue Concentration (µg/kg) |
| Muscle | < Limit of Detection |
| Liver | 13 |
| Kidney | 56 |
Residue levels after 10 days of administration of feed contaminated with 1-5 mg/kg of sulfadimethoxine.[7][8]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following sections describe the experimental protocols used in key sulfadimethoxine residue depletion studies.
Steer Tissue Depletion Study
-
Objective: To establish a correlation between tissue and fluid concentrations of sulfadimethoxine during depletion.
-
Animals: Nine steers.
-
Dosing Regimen: Intravenous injection of a loading dose of 55 mg/kg, followed by 27.5 mg/kg at 24 and 48 hours.[3]
-
Sample Collection: Blood, urine, saliva, liver, and kidney samples were collected at various intervals after the final dose. A laparoscopic serial sampling technique was utilized for tissue collection.[3]
-
Analytical Method: Liquid chromatography/mass spectrometry (LC/MS) was used to determine the concentrations of sulfadimethoxine and its main metabolite.[3]
Swine Pharmacokinetic and Tissue Residue Study
-
Objective: To compare the depletion of sulfadimethoxine in suckling and growing pigs.
-
Animals: Suckling pigs (1-2 weeks old) and growing pigs (11-12 weeks old).
-
Dosing Regimen: A single intravenous dose of 55 mg/kg of body weight.[9][10]
-
Sample Collection: Blood samples were collected over a 48-hour period. Animals were then euthanized for tissue collection to measure plasma and tissue concentrations.[9][10]
-
Pharmacokinetic Analysis: Blood data was analyzed using a one-compartment pharmacokinetic model.[9][10]
Broiler Residue Depletion Study
-
Objective: To determine the residue depletion of sulfadimethoxine in broiler tissues after dietary administration.
-
Animals: Broiler chickens divided into four groups (one control and three treatment groups).
-
Dosing Regimen: The treatment groups were given feed containing 25, 50, and 100 mg/kg of sulfadimethoxine for 21 days.[6]
-
Sample Collection: On specified days during the administration and withdrawal periods, three broilers from each group were sacrificed. Tissues collected included blood, heart, liver, spleen, gizzard, thigh muscle, breast muscle, and fat.[6]
-
Analytical Method: High-Performance Liquid Chromatography (HPLC) was used to determine the residual sulfadimethoxine concentrations.[6]
Visualizations: Experimental Workflows
The following diagrams illustrate the workflows of the described experimental protocols.
Caption: Workflow for the steer tissue depletion study.
References
- 1. 21 CFR § 556.640 - Sulfadimethoxine. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 2. Sulfadimethoxine - Wikipedia [en.wikipedia.org]
- 3. Tissue/fluid correlation study for the depletion of sulfadimethoxine in bovine kidney, liver, plasma, urine, and oral fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. avmajournals.avma.org [avmajournals.avma.org]
- 5. Nonlinear pharmacokinetics of intravenous sulphadimethoxine and its dosage regimen in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tissue residues of sulfadimethoxine following dietary administration to broiler-chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Doxycycline and sulfadimethoxine transfer from cross-contaminated feed to chicken tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Pharmacokinetic study of sulfadimethoxine depletion in suckling and growing pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. avmajournals.avma.org [avmajournals.avma.org]
The Environmental Fate of Sulfadimethoxine: A Technical Guide to its Degradation in Soil and Water
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the environmental degradation pathways of the veterinary antibiotic sulfadimethoxine (SDM) in terrestrial and aquatic environments. Understanding the fate of SDM is critical for assessing its environmental risk, developing effective remediation strategies, and ensuring the responsible use of this important therapeutic agent. This document provides a comprehensive overview of the primary degradation mechanisms, quantitative data on degradation kinetics, detailed experimental protocols, and visual representations of key processes to support research and development in this field.
Core Degradation Pathways of Sulfadimethoxine
Sulfadimethoxine is primarily degraded in the environment through three main pathways: microbial degradation, photodegradation, and hydrolysis. The prevalence and rate of each pathway are highly dependent on the environmental matrix (soil, water, or manure) and specific conditions such as pH, temperature, moisture, and the presence of other substances.
Microbial Degradation: The Primary Route in Soil and Manure
Microbial activity is the most significant driver of sulfadimethoxine degradation in soil and manure-amended soils.[1][2][3][4][5] A diverse range of soil microorganisms can utilize SDM as a carbon and nitrogen source, breaking it down into various transformation products. The rate of microbial degradation is influenced by several factors:
-
Manure Content: The presence of manure significantly accelerates the degradation of SDM in soil.[1][2][3] This is attributed to the higher microbial population and activity in manure-amended soils.[1]
-
Initial Concentration: The degradation rate of SDM is inversely proportional to its initial concentration.[1][2][3] Higher concentrations can inhibit the bioactivity of degrading microorganisms.[1][2][3][5]
-
Moisture: Increased soil moisture enhances the degradation of SDM.[1][2][3]
-
Temperature: Higher temperatures generally increase the rate of microbial degradation.[4][5]
-
Aerobic vs. Anaerobic Conditions: Microbial degradation can occur under both aerobic and anaerobic conditions, though the specific microbial communities and degradation products may differ.
The degradation of SDM in soil and manure often follows first-order kinetics.[1][2][3][4][6] However, an "availability-adjusted first-order model" has been proposed to better fit the degradation kinetics, accounting for the compound's availability to microorganisms.[1][2][6]
Photodegradation: A Key Pathway in Surface Waters
In aqueous environments, photodegradation is a major pathway for the removal of sulfadimethoxine.[7][8] The process is primarily driven by direct photolysis, where SDM absorbs ultraviolet (UV) light, leading to its chemical transformation. Key factors influencing photodegradation include:
-
pH: The rate of photodegradation is highly pH-dependent. The highest degradation rate for SDM has been observed at a pH of 2.5, decreasing as the pH increases.[7][8]
-
Wavelength and Intensity of Light: The efficiency of photodegradation is dependent on the specific wavelengths of UV light and the intensity of the light source.
-
Presence of Photosensitizers: Natural organic matter, such as humic and fulvic acids, can act as photosensitizers, potentially accelerating the photodegradation of SDM.[9]
Hydrolysis: A Minor Contributor to Degradation
Hydrolysis, the reaction with water, is generally considered a minor degradation pathway for sulfadimethoxine under typical environmental conditions.[10][11][12][13] Sulfonamides, as a class of compounds, are relatively stable to hydrolysis at neutral pH.[11][12][13] However, the rate of hydrolysis can be influenced by pH, with some studies indicating that it is more significant under acidic or basic conditions.[10][12]
Quantitative Data on Sulfadimethoxine Degradation
The following tables summarize key quantitative data on the degradation of sulfadimethoxine from various studies.
Table 1: Half-lives of Sulfadimethoxine in Soil and Manure
| Matrix | Condition | Half-life (t₁/₂) | Reference |
| Manure-amended soil (15% moisture) | - | 10.4 days | [1] |
| Manure-amended soil (20% moisture) | - | 6.9 days | [1] |
| Manure-amended soil (25% moisture) | - | 4.9 days | [1] |
| Non-amended soil | - | Significantly slower than manure-amended soil | [2][3] |
| Manure | Aerobic, non-sterile | Dependent on initial concentration and temperature | [4][5] |
| Manure | Aerobic, sterile | Much lower degradation rate than non-sterile | [4][5] |
Table 2: Photodegradation Rates of Sulfadimethoxine in Water
| pH | Rate Constant (k) | Conditions | Reference |
| 2.5 | 7.22 x 10⁻⁴ cm²/mJ | Polychromatic UV light | [8] |
| 6.5 | - | 7000 mJ/cm² for 99% degradation | [7] |
| 10 | 4.72 x 10⁻⁴ cm²/mJ | Polychromatic UV light | [8] |
Experimental Protocols for Degradation Studies
This section outlines typical methodologies for investigating the degradation of sulfadimethoxine in soil and water.
Soil Degradation Study
A common experimental setup for studying the degradation of SDM in soil involves the use of manure-amended soil microcosms.
Experimental Workflow:
Detailed Methodology:
-
Soil and Manure Preparation: Soil is typically sieved to ensure homogeneity. Manure is collected and spiked with a known concentration of sulfadimethoxine dissolved in a suitable solvent (e.g., methanol or acetone), which is then allowed to evaporate.[1]
-
Microcosm Setup: The spiked manure is thoroughly mixed with the prepared soil at a specific ratio (e.g., 5% manure by dry weight).[1] The moisture content of the soil-manure mixture is adjusted to the desired level.
-
Incubation: The microcosms are incubated in the dark at a constant temperature. Headspace may be periodically flushed to maintain aerobic conditions.
-
Sampling and Extraction: At designated time intervals, soil samples are collected. Sulfadimethoxine and its transformation products are extracted from the soil using an appropriate solvent mixture, often involving sonication or shaking followed by centrifugation.
-
Analysis: The extracts are analyzed using high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the parent compound and its metabolites.[10][14]
Photodegradation Study
Photodegradation studies are typically conducted in aqueous solutions under controlled irradiation.
Experimental Workflow:
Detailed Methodology:
-
Solution Preparation: A stock solution of sulfadimethoxine is prepared in a suitable solvent and then diluted in purified water to the desired experimental concentration. The pH of the solution is adjusted using appropriate buffers.
-
Irradiation: The solution is placed in a photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp) or a solar simulator.[7] The temperature is typically controlled using a water jacket.
-
Sampling: Aliquots of the solution are withdrawn at specific time points during irradiation.
-
Analysis: The concentration of sulfadimethoxine and the formation of photoproducts are monitored by HPLC or LC-MS/MS.
Degradation Pathways and Transformation Products
The degradation of sulfadimethoxine leads to the formation of several transformation products. The specific products formed depend on the degradation pathway.
Microbial Degradation Pathway
In microbial degradation, common initial transformation steps involve modifications to the aniline or pyrimidine rings.
Photodegradation Pathway
Photodegradation of sulfadimethoxine can proceed through several reaction pathways, including photo-isomerization and cleavage of the sulfonamide bond.
Conclusion
The environmental degradation of sulfadimethoxine is a complex process involving microbial activity, photodegradation, and to a lesser extent, hydrolysis. The fate of this antibiotic is highly dependent on the specific environmental conditions. Understanding these degradation pathways and the factors that influence them is essential for predicting the environmental persistence of sulfadimethoxine and for developing strategies to mitigate its potential impact on ecosystems. Further research is needed to fully elucidate the structures and toxicities of all transformation products and to identify the specific microorganisms and enzymes involved in the biodegradation of this widely used veterinary drug.
References
- 1. ars.usda.gov [ars.usda.gov]
- 2. Degradation kinetics of manure-derived sulfadimethoxine in amended soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Publication : USDA ARS [ars.usda.gov]
- 4. Publication : USDA ARS [ars.usda.gov]
- 5. Sulfadimethoxine degradation kinetics in manure as affected by initial concentration, moisture, and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Stress degradation study on sulfadimethoxine and development of a validated stability-indicating HPLC assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Molecular Basis of Sulfadimethoxine's Selective Toxicity in Prokaryotes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sulfadimethoxine, a long-acting sulfonamide antibiotic, exerts its therapeutic effect through the targeted inhibition of a critical metabolic pathway in prokaryotes that is absent in mammals. This selective toxicity is foundational to its clinical efficacy and safety profile. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning sulfadimethoxine's action, detailed experimental protocols for assessing its activity, and quantitative data on its inhibitory effects. Visualizations of the key pathways and experimental workflows are provided to facilitate a deeper understanding of its biochemical interactions.
The Core Mechanism: Competitive Inhibition of Dihydropteroate Synthase (DHPS)
The primary molecular target of sulfadimethoxine is dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid (vitamin B9) synthesis pathway.[1][2][3] Folic acid, in its reduced form tetrahydrofolate, is an essential cofactor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids.[1] By disrupting this pathway, sulfadimethoxine effectively halts bacterial growth and replication, leading to a bacteriostatic effect.[4]
Sulfadimethoxine is a structural analog of para-aminobenzoic acid (PABA), the natural substrate for DHPS.[1][2] This molecular mimicry allows sulfadimethoxine to bind to the active site of the DHPS enzyme, competitively inhibiting the binding of PABA.[1][3] This competitive inhibition prevents the condensation of PABA with dihydropteridine pyrophosphate, a crucial step in the formation of dihydropteroate, a precursor to folic acid.[4]
The Basis of Selective Toxicity
The remarkable selective toxicity of sulfadimethoxine arises from a fundamental difference in folic acid metabolism between prokaryotes and mammals. While bacteria and some protozoa must synthesize their own folic acid de novo, mammals lack the DHPS enzyme and the corresponding synthesis pathway.[4][5][6] Instead, mammals obtain folic acid from their diet.[4][5] This renders them inherently resistant to the action of DHPS inhibitors like sulfadimethoxine, minimizing host toxicity.
Quantitative Data on Sulfadimethoxine's Inhibitory Activity
Quantifying the inhibitory potential of sulfadimethoxine is crucial for understanding its efficacy. This is typically expressed as the half-maximal inhibitory concentration (IC50) against the target enzyme or as the Minimum Inhibitory Concentration (MIC) required to inhibit the growth of a specific microorganism.
Table 1: Enzymatic Inhibition of Dihydropteroate Synthase (DHPS) by Sulfonamides
| Compound | Organism/Enzyme Source | Inhibition Metric | Value |
| Sulfadimethoxine | Recombinant Pneumocystis carinii DHPS | IC50 | 25 nM[7] |
| Sulfadiazine | Escherichia coli DHPS | Ki | 2.5 µM[8][9] |
| 4,4′-Diaminodiphenylsulfone | Escherichia coli DHPS | IC50 | 20 µM[8][9] |
| 4,4′-Diaminodiphenylsulfone | Escherichia coli DHPS | Ki | 5.9 µM[8][9] |
Table 2: Minimum Inhibitory Concentration (MIC) of Sulfadimethoxine Against Various Bacterial Pathogens
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Bordetella bronchiseptica | 0.5 - 8 | - |
| Pasteurella multocida | 2 - 32 | - |
| Haemophilus pleuropneumoniae | 8 - 64 | - |
| Streptococcus suis | >32 | - |
| Moraxella bovoculi | ≥256 | - |
| Clostridium spiroforme (from rabbits) | - | 256[7] |
Note: MIC values can vary depending on the bacterial strain and the specific testing methodology used.
Experimental Protocols
Dihydropteroate Synthase (DHPS) Inhibition Assay (Spectrophotometric Method)
This assay provides a robust method for determining the inhibitory activity of compounds like sulfadimethoxine against DHPS.
Principle:
The activity of DHPS is measured using a coupled enzyme assay. DHPS catalyzes the formation of dihydropteroate from PABA and dihydropteridine pyrophosphate. The product, dihydropteroate, is then reduced by an excess of dihydrofolate reductase (DHFR), a reaction that consumes NADPH. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm, which is directly proportional to the DHPS activity.[4][10]
Materials:
-
Recombinant DHPS from the organism of interest
-
Recombinant DHFR (in excess)
-
Para-aminobenzoic acid (PABA)
-
6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)
-
NADPH
-
Sulfadimethoxine (or other inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
Assay Buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, pH 7.8)
-
Microplate reader or spectrophotometer capable of reading absorbance at 340 nm
-
96-well UV-transparent microplates
Procedure:
-
Reagent Preparation: Prepare stock solutions of substrates (PABA, DHPPP), cofactor (NADPH), and inhibitor (sulfadimethoxine) in the assay buffer.
-
Assay Mixture Preparation: In each well of the microplate, prepare a reaction mixture containing the assay buffer, DHFR, NADPH, and PABA.
-
Inhibitor Addition: Add varying concentrations of sulfadimethoxine to the test wells. Include control wells with solvent only (no inhibitor) and wells with no DHPS (background).
-
Enzyme Addition: Initiate the reaction by adding a pre-determined concentration of DHPS to all wells.
-
Kinetic Measurement: Immediately place the microplate in the reader and monitor the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 15-30 minutes).
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of absorbance decrease) for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizing the Molecular Landscape
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key biological pathways and experimental procedures discussed in this guide.
Figure 1. Prokaryotic vs. Eukaryotic Folic Acid Metabolism.
Figure 2. Competitive Inhibition of DHPS by Sulfadimethoxine.
Figure 3. Workflow for Spectrophotometric DHPS Inhibition Assay.
Conclusion
References
- 1. What is the mechanism of Sulfadimethoxine? [synapse.patsnap.com]
- 2. Sulfadimethoxine - Wikipedia [en.wikipedia.org]
- 3. What are bacterial DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 6. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 7. Sulfadimethoxine - Antibiotics - CAT N°: 28827 [bertin-bioreagent.com]
- 8. Inhibition of dihydropteroate synthetase from Escherichia coli by sulfones and sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of Dihydropteroate Synthetase from Escherichia coli by Sulfones and Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Plasma Protein Binding Affinity of Sulfadimethoxine Across Species
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of sulfadimethoxine to plasma proteins in various species. Understanding the extent of plasma protein binding is a critical parameter in drug discovery and development, as it significantly influences the pharmacokinetic and pharmacodynamic properties of a drug. Only the unbound fraction of a drug is available to diffuse to target tissues and exert its therapeutic effect. This document summarizes quantitative data, details key experimental methodologies, and visualizes the drug's mechanism of action.
Quantitative Analysis of Sulfadimethoxine Plasma Protein Binding
The binding of sulfadimethoxine to plasma proteins, primarily albumin, varies considerably across different species. This variability can have significant implications for dosage regimens and the extrapolation of pharmacokinetic data from preclinical animal models to humans. The following table summarizes the available quantitative data on the plasma protein binding of sulfadimethoxine in several species.
| Species | Binding Affinity / Percentage | Method | Reference |
| Pig | Binding Constant (Ka): 2.8 x 10⁴ M⁻¹ | In vivo pharmacokinetic modeling | [1] |
| 30% - 95% (concentration-dependent) | Intravenous administration study | [2] | |
| Cattle | Binding Constant (Ka): 5.01 x 10⁴ M⁻¹ | In vivo pharmacokinetic modeling | |
| Human | Binding constant determined; specific value not cited. Binds to Site I of Human Serum Albumin (HSA). | Spectroscopy and computer simulation | [3] |
| Rabbit | Binding constants for Rabbit Serum Albumin (RSA) interaction determined. | Circular dichroism, fluorescence, and dialysis techniques | [4] |
| Laying Hen | 22% (for the related sulfonamide, sulfadimidine) | Not specified | [5] |
Note: Direct comparative studies across a wide range of species are limited, and the methodologies for determining binding affinity can vary, affecting the direct comparability of the results.
Experimental Protocols for Determining Plasma Protein Binding
The determination of drug-plasma protein binding is a crucial step in preclinical drug development. The most commonly employed methods are equilibrium dialysis and ultrafiltration.[6][7][8]
Equilibrium Dialysis
Equilibrium dialysis is considered the gold standard for accurately measuring the unbound fraction of a drug in plasma.[9] The method is based on the principle of allowing the free drug to diffuse across a semipermeable membrane separating a plasma sample containing the drug from a drug-free buffer solution. At equilibrium, the concentration of the free drug is the same in both chambers.
Detailed Protocol for Rapid Equilibrium Dialysis (RED):
-
Apparatus Preparation: A Rapid Equilibrium Dialysis (RED) device is used, which consists of multiple wells, each divided into two chambers by a semipermeable membrane with a specific molecular weight cutoff (typically 8-14 kDa).[9][10] The device is prepared according to the manufacturer's instructions.
-
Sample Preparation: The test compound, sulfadimethoxine, is added to the plasma of the species of interest to achieve the desired concentration.[10]
-
Dialysis Setup: The plasma sample containing sulfadimethoxine is added to one chamber (the plasma chamber), and a protein-free buffer solution (e.g., phosphate-buffered saline, pH 7.4) is added to the other chamber (the buffer chamber).[9][10]
-
Incubation: The RED plate is sealed and incubated at 37°C with gentle shaking for a predetermined period (typically 4 to 24 hours) to allow the system to reach equilibrium.[7][10] The exact time to reach equilibrium should be determined experimentally for each compound.
-
Sample Collection: After incubation, aliquots are carefully removed from both the plasma and buffer chambers.[10]
-
Analysis: The concentration of sulfadimethoxine in the aliquots from both chambers is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]
-
Calculation of Unbound Fraction: The percentage of unbound drug is calculated using the following formula:
% Unbound = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) x 100
The following diagram illustrates the general workflow of an equilibrium dialysis experiment.
Ultrafiltration
Ultrafiltration is another widely used method that separates the free drug from the protein-bound drug by centrifugation through a semipermeable membrane.[11] This method is generally faster than equilibrium dialysis.
Detailed Protocol for Ultrafiltration:
-
Device Preparation: An ultrafiltration device containing a semipermeable membrane with a specific molecular weight cutoff (e.g., 10 or 30 kDa) is used.
-
Sample Preparation: Plasma from the species of interest is spiked with sulfadimethoxine to the desired concentration and pre-incubated at 37°C.
-
Filtration: An aliquot of the drug-containing plasma is added to the sample reservoir of the ultrafiltration device.
-
Centrifugation: The device is centrifuged at a specified speed and temperature (e.g., 2000 x g at 37°C) for a set time. The centrifugal force drives the protein-free ultrafiltrate, containing the unbound drug, through the membrane.[8]
-
Sample Collection: The ultrafiltrate is collected from the collection tube.
-
Analysis: The concentration of sulfadimethoxine in the ultrafiltrate and the initial plasma sample is determined by a suitable analytical method like LC-MS/MS.
-
Calculation of Unbound Fraction: The percentage of unbound drug is calculated as:
% Unbound = (Concentration in Ultrafiltrate / Total Concentration in Plasma) x 100
It is crucial to control for non-specific binding of the drug to the ultrafiltration device and membrane, which can be a limitation of this method.[11]
The following diagram outlines the workflow for an ultrafiltration experiment.
Mechanism of Action of Sulfadimethoxine
Sulfadimethoxine is a sulfonamide antibiotic that exerts its bacteriostatic effect by interfering with the synthesis of folic acid in susceptible bacteria and protozoa. Folic acid is an essential nutrient for these microorganisms as it is a precursor for the synthesis of nucleic acids (DNA and RNA).
The key steps in the mechanism of action are:
-
Structural Analogy: Sulfadimethoxine is a structural analog of para-aminobenzoic acid (PABA), a natural substrate in the folic acid synthesis pathway.
-
Competitive Inhibition: Due to its structural similarity to PABA, sulfadimethoxine competitively inhibits the enzyme dihydropteroate synthase (DHPS).
-
Blocked Synthesis: This inhibition prevents the conversion of PABA to dihydropteroic acid, a crucial intermediate in the folic acid synthesis pathway.
-
Bacteriostasis: The resulting depletion of folic acid halts the synthesis of purines and pyrimidines, thereby inhibiting DNA replication and bacterial growth.
The following diagram illustrates the signaling pathway of sulfadimethoxine's mechanism of action.
References
- 1. Disposition of sulfadimethoxine in swine: inclusion of protein binding factors in a pharmacokinetic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of plasma protein binding on the metabolism and renal excretion of sulphadimethoxine and its metabolite N4-acetylsulphadimethoxine in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interactions between Human Serum Albumin and Sulfadimethoxine Determined Using Spectroscopy and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of binding sites for sulfadimethoxine and its major metabolite, N4-acetylsulfadimethoxine, on human and rabbit serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. elib.tiho-hannover.de [elib.tiho-hannover.de]
- 6. mdpi.com [mdpi.com]
- 7. Validation of a rapid equilibrium dialysis approach for the measurement of plasma protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Sequential Ultrafiltration Method to Enhance the Accuracy and Throughput in Plasma Protein Binding Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 9. enamine.net [enamine.net]
- 10. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Determination of Sulfadimethoxine Residues in Animal Tissues by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of sulfadimethoxine residues in various animal tissues, including liver, muscle, and kidney. The protocol employs a streamlined sample preparation procedure based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, followed by detection using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, such as sulfadimethoxine-d6, is recommended to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing. This method is suitable for high-throughput screening and quantitative confirmation of sulfadimethoxine in food safety and veterinary drug residue monitoring programs.
Introduction
Sulfadimethoxine is a long-acting sulfonamide antibiotic widely used in veterinary medicine to treat bacterial infections in livestock. The potential for drug residues to remain in edible animal tissues necessitates reliable and sensitive analytical methods to ensure consumer safety and compliance with regulatory limits. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for analyzing veterinary drug residues due to its high selectivity, sensitivity, and ability to provide structural confirmation.[1] This document provides a comprehensive protocol for the determination of sulfadimethoxine in animal tissues.
Experimental Protocol
Materials and Reagents
-
Standards: Sulfadimethoxine and sulfadimethoxine-d6 (internal standard) certified reference materials.
-
Solvents: Acetonitrile (ACN), methanol (MeOH), and water (LC-MS grade).
-
Acids: Formic acid (FA) and acetic acid (HOAc).
-
Salts and Sorbents: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), sodium acetate (NaOAc), and primary secondary amine (PSA) sorbent.[2]
Standard and Sample Preparation
2.1. Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve sulfadimethoxine and sulfadimethoxine-d6 in methanol to prepare individual primary stock solutions. Store at -20°C.[2]
-
Working Standard Solutions: Prepare serial dilutions of the sulfadimethoxine stock solution in a suitable solvent (e.g., 50:50 acetonitrile:water) to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.[3]
-
Internal Standard Spiking Solution: Prepare a working solution of sulfadimethoxine-d6 at a concentration of 1 µg/mL in acetonitrile.[2]
2.2. Sample Preparation (QuEChERS Method) [2][4]
-
Homogenization: Homogenize a representative portion of the animal tissue (liver, muscle, or kidney) using a high-speed blender or homogenizer.
-
Weighing and Spiking: Weigh 2 g of the homogenized tissue into a 50 mL centrifuge tube. Spike with an appropriate volume of the sulfadimethoxine-d6 internal standard solution.
-
Extraction:
-
Add 10 mL of 1% acetic acid in acetonitrile to the tube.[4]
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g NaOAc).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing d-SPE sorbent (e.g., 900 mg MgSO₄, 150 mg PSA).
-
Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Transfer a portion of the cleaned extract and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).[5]
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[2]
-
LC-MS/MS Conditions
3.1. Liquid Chromatography
-
LC System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[2]
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[3]
-
Flow Rate: 0.5 mL/min.[1]
-
Injection Volume: 10 µL.[5]
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.
3.2. Mass Spectrometry
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: At least two MRM transitions should be monitored for both sulfadimethoxine and its internal standard for quantification and confirmation.[5]
Quantitative Data Summary
The following tables summarize typical method validation parameters for the analysis of sulfadimethoxine in animal tissues, compiled from various studies.
Table 1: Liquid Chromatography and Mass Spectrometry Parameters
| Parameter | Setting | Reference |
| LC Column | C18 reversed-phase | [2][3] |
| Mobile Phase | Water and Acetonitrile with 0.1% Formic Acid | [1][5] |
| Ionization Mode | ESI Positive | [1][4] |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | [1][4] |
| Sulfadimethoxine MRM Transitions | 311 > 156, 311 > 108, 311 > 244 |
Table 2: Method Validation Data
| Tissue | Linearity Range (ng/mL or ng/g) | Recovery (%) | LOQ (ng/g) | Reference |
| Bovine Liver | - | 53 - 93 | 5 | [4] |
| Pig Muscle | - | - | - | [6][7] |
| Pig Liver | - | - | - | [6][7] |
| Pig Kidney | - | - | - | [6][7] |
| Fish Fillet | - | - | CCβ < 100.4 | [8] |
| Bovine Kidney | 10 - 1000 | 101 (SDM), 111 (AcSDM) | 10 | [9] |
| Bovine Liver | 10 - 1000 | 99 (SDM), 115 (AcSDM) | 10 | [9] |
Note: CCβ (detection capability) is a measure of the smallest concentration of the analyte that can be detected, identified and/or quantified in a sample with a statistical certainty of 1-β.[8]
Experimental Workflow Diagram
Caption: Workflow for sulfadimethoxine residue analysis in animal tissues.
Conclusion
The described LC-MS/MS method provides a reliable and efficient approach for the determination of sulfadimethoxine residues in various animal tissues. The use of a QuEChERS-based sample preparation protocol minimizes sample handling time and solvent consumption, making it suitable for high-throughput laboratories. The incorporation of a stable isotope-labeled internal standard ensures the accuracy and precision of the quantitative results by correcting for matrix-induced signal variations and procedural losses. This method can be readily implemented in food safety and regulatory laboratories for monitoring sulfadimethoxine residues in the food supply.
References
- 1. journalofchemistry.org [journalofchemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. agilent.com [agilent.com]
- 5. sciex.com [sciex.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Validation of a LC-MS/MS method for the quantitative analysis of four antibiotics in pig tissues and plasma to assess the risk of transfer of residues to edible matrices after exposure to cross-contaminated feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC-MS/MS methods for sulfadimethoxine and ormetoprim analysis in feed and fish fillet and a leaching study for feed after alternative procedures for the incorporation of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of sulfadimethoxine and 4N-acetylsulfadimethoxine in bovine plasma, urine, oral fluid, and kidney and liver biopsy samples obtained surgically from standing animals by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Efficacy Testing of Sulfadimethoxine Against Eimeria Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, poses a significant threat to the poultry industry worldwide. Control of this disease has heavily relied on the use of anticoccidial drugs, including sulfonamides like sulfadimethoxine. As drug resistance is an ongoing concern, robust in vitro methods for evaluating the efficacy of these compounds are crucial for drug screening, resistance monitoring, and the development of new therapeutic strategies.
These application notes provide a detailed overview of the in vitro efficacy testing of sulfadimethoxine against various Eimeria species. Included are summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of the drug's mechanism of action and experimental workflows.
Data Presentation: In Vitro Efficacy of Sulfadimethoxine
Quantitative in vitro efficacy data for sulfadimethoxine against Eimeria species, such as 50% inhibitory concentration (IC50) or minimum inhibitory concentration (MIC), are not extensively reported in publicly available literature. The following table serves as a template to illustrate how such data, if generated, should be presented for clear comparison. The values presented are hypothetical and for illustrative purposes only.
| Eimeria Species | Assay Type | Efficacy Metric | Concentration (µg/mL) | Host Cell Line | Reference |
| E. tenella | Replication Inhibition | IC50 | [Insert Value] | MDBK | [Insert Reference] |
| E. maxima | Replication Inhibition | IC50 | [Insert Value] | MDBK | [Insert Reference] |
| E. acervulina | Replication Inhibition | IC50 | [Insert Value] | MDBK | [Insert Reference] |
| E. tenella | Sporozoite Invasion | % Inhibition @ [X] µg/mL | [Insert Value] | Primary Chicken Kidney Cells | [Insert Reference] |
| E. maxima | Sporozoite Invasion | % Inhibition @ [X] µg/mL | [Insert Value] | Primary Chicken Kidney Cells | [Insert Reference] |
| E. acervulina | Sporozoite Invasion | % Inhibition @ [X] µg/mL | [Insert Value] | Primary Chicken Kidney Cells | [Insert Reference] |
MDBK: Madin-Darby Bovine Kidney cells
Mechanism of Action of Sulfadimethoxine
Sulfadimethoxine, like other sulfonamides, acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS) in protozoa.[1] This enzyme is critical for the synthesis of folic acid, an essential component for DNA synthesis and cellular replication.[1] By blocking the folic acid pathway, sulfadimethoxine effectively halts the development and proliferation of Eimeria parasites, primarily targeting the developing schizonts and sexual stages.[1]
Caption: Mechanism of action of Sulfadimethoxine in Eimeria.
Experimental Protocols
Detailed methodologies for two key in vitro assays are provided below. These protocols can be adapted for testing the efficacy of sulfadimethoxine against various Eimeria species.
Sporozoite Invasion Assay
This assay measures the ability of a compound to inhibit the initial invasion of host cells by Eimeria sporozoites.
Materials:
-
Eimeria oocysts
-
Excystation solution (e.g., 0.25% trypsin, 4% sodium taurocholate in Hanks' Balanced Salt Solution)
-
Host cells (e.g., Madin-Darby Bovine Kidney - MDBK, or primary chicken kidney cells)
-
Cell culture medium (e.g., DMEM with 10% fetal bovine serum)
-
Sulfadimethoxine stock solution (dissolved in a suitable solvent like DMSO)
-
24-well or 96-well cell culture plates
-
Fluorescent dye (e.g., carboxyfluorescein succinimidyl ester - CFSE) for labeling sporozoites (optional)
-
Fixative (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., Giemsa stain or fluorescent DNA stain like DAPI)
-
Microscope (light or fluorescence)
Protocol:
-
Host Cell Culture:
-
Seed host cells into 24-well or 96-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Incubate at 37°C in a 5% CO2 incubator.
-
-
Sporozoite Preparation:
-
Sporulate Eimeria oocysts by incubation in 2.5% potassium dichromate solution with aeration for 2-3 days.
-
Excyst oocysts to release sporozoites using the excystation solution.
-
Purify the sporozoites from oocyst debris, for example, by filtration or density gradient centrifugation.
-
(Optional) Label sporozoites with a fluorescent dye like CFSE according to the manufacturer's instructions for later visualization.
-
-
Drug Treatment:
-
Prepare serial dilutions of sulfadimethoxine in cell culture medium.
-
Pre-incubate the purified sporozoites with the different concentrations of sulfadimethoxine for a defined period (e.g., 1-2 hours) at 41°C.
-
Include a vehicle control (medium with the same concentration of solvent used for the drug) and an untreated control.
-
-
Infection:
-
Wash the host cell monolayers with phosphate-buffered saline (PBS).
-
Add the pre-incubated sporozoites (drug-treated and controls) to the host cell monolayers.
-
Incubate for a short period (e.g., 2-4 hours) at 41°C to allow for invasion.
-
-
Quantification of Invasion:
-
After the invasion period, wash the monolayers gently with PBS to remove non-invaded sporozoites.
-
Fix the cells with a suitable fixative.
-
Stain the cells with Giemsa stain or a fluorescent DNA stain.
-
Count the number of intracellular sporozoites in a defined number of microscopic fields for each treatment and control.
-
If using fluorescently labeled sporozoites, quantify the fluorescence intensity per well using a plate reader or count the number of fluorescent intracellular parasites via microscopy.
-
-
Data Analysis:
-
Calculate the percentage of invasion inhibition for each drug concentration relative to the untreated control.
-
The formula for calculating the percentage of inhibition is: % Inhibition = 100 - ((Number of invaded sporozoites in treated group / Number of invaded sporozoites in control group) * 100)
-
Replication Inhibition Assay
This assay assesses the effect of a compound on the intracellular development and replication of Eimeria parasites.
Materials:
-
All materials listed for the Sporozoite Invasion Assay.
-
Quantitative PCR (qPCR) reagents (optional, for a more high-throughput analysis).
Protocol:
-
Host Cell Culture and Sporozoite Preparation:
-
Follow steps 1 and 2 as described in the Sporozoite Invasion Assay protocol.
-
-
Infection:
-
Infect the host cell monolayers with purified sporozoites.
-
Allow the sporozoites to invade for a period of 2-4 hours at 41°C.
-
After the invasion period, wash the monolayers to remove non-invaded sporozoites.
-
-
Drug Treatment:
-
Add fresh cell culture medium containing serial dilutions of sulfadimethoxine to the infected monolayers.
-
Include a vehicle control and an untreated control.
-
-
Incubation:
-
Incubate the plates for an extended period (e.g., 48-72 hours) at 41°C to allow for parasite development and replication into schizonts and merozoites.
-
-
Quantification of Replication:
-
Microscopic Quantification:
-
At the end of the incubation period, fix and stain the cells.
-
Count the number of schizonts or measure the size of the schizonts in a defined number of microscopic fields for each treatment and control.
-
-
qPCR Quantification:
-
At the end of the incubation period, lyse the cells and extract the total DNA.
-
Perform qPCR using primers specific for an Eimeria gene to quantify the parasite DNA. A reduction in parasite DNA in the treated groups compared to the control indicates inhibition of replication.
-
-
-
Data Analysis:
-
Calculate the percentage of replication inhibition for each drug concentration relative to the untreated control.
-
If using qPCR, the inhibition can be calculated based on the difference in Ct values or the relative quantification of parasite DNA.
-
Plot the percentage of inhibition against the drug concentration to determine the IC50 value (the concentration of the drug that inhibits 50% of parasite replication).
-
Experimental Workflow Visualization
Caption: General workflow for in vitro Eimeria replication inhibition assay.
References
Application Notes and Protocols: Determination of Sulfadimethoxine and its Metabolites in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfadimethoxine is a long-acting sulfonamide antibiotic widely used in veterinary medicine to treat various bacterial infections.[1] Monitoring its concentration and that of its metabolites in plasma is crucial for pharmacokinetic studies, ensuring therapeutic efficacy, and assessing food safety. This document provides detailed analytical methods for the quantitative determination of sulfadimethoxine and its primary metabolite, N4-acetylsulfadimethoxine, in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocols described herein are intended for research, scientific, and drug development applications.
Metabolic Pathway of Sulfadimethoxine
Sulfadimethoxine is primarily metabolized in the liver via acetylation to form N4-acetylsulfadimethoxine.[2] This metabolite is a significant component in plasma and is a key analyte to monitor alongside the parent drug. Other minor metabolic pathways may exist, but N4-acetylation is the principal route of biotransformation.[2][3]
Metabolic pathway of Sulfadimethoxine.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A robust and sensitive LC-MS/MS method is the preferred approach for the simultaneous quantification of sulfadimethoxine and N4-acetylsulfadimethoxine in plasma.[4] This technique offers high selectivity and sensitivity, allowing for accurate measurements at low concentrations.
Experimental Workflow
The general workflow for the analysis involves sample preparation, LC separation, and MS/MS detection and quantification.
LC-MS/MS experimental workflow.
Experimental Protocols
Materials and Reagents
-
Sulfadimethoxine (analytical standard)
-
N4-acetylsulfadimethoxine (analytical standard)
-
Sulfadimethoxine-d4 or other suitable stable isotope-labeled internal standard (IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control plasma (drug-free)
Standard and Sample Preparation
Stock Solutions (1 mg/mL): Prepare individual stock solutions of sulfadimethoxine, N4-acetylsulfadimethoxine, and the internal standard in methanol.[1]
Working Standard Solutions: Prepare serial dilutions of the sulfadimethoxine and N4-acetylsulfadimethoxine stock solutions in 50:50 acetonitrile:water to create calibration standards.[5] A typical calibration range is 1 to 1000 ng/mL.[5]
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution in 50:50 acetonitrile:water.[5]
Sample Preparation
Two common and effective methods for plasma sample preparation are Protein Precipitation (PPT) and Solid-Phase Extraction (SPE). The choice of method may depend on the desired level of sample cleanup, sensitivity requirements, and throughput needs.
Protocol 1: Protein Precipitation (PPT)
This method is rapid and suitable for high-throughput analysis.[5]
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 20 µL of the 100 ng/mL internal standard working solution.[5]
-
Add 300 µL of acetonitrile (as the precipitating agent).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE)
This method provides a cleaner extract, which can reduce matrix effects and improve sensitivity.[4]
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.[4]
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove polar interferences.
-
Elute the analytes with 1 mL of methanol or acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters. Method optimization is recommended for specific instrumentation.
| Parameter | Condition |
| LC System | |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Gradient | Start with 5-10% B, ramp to 90-95% B over several minutes, hold, then return to initial conditions. |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be optimized for specific instrument |
| Sulfadimethoxine | e.g., m/z 311 -> 156 |
| N4-acetylsulfadimethoxine | e.g., m/z 353 -> 198 |
| Internal Standard | e.g., Sulfadimethoxine-d4 m/z 315 -> 160 |
Data Presentation: Method Validation Summary
The following tables summarize typical quantitative data for the analysis of sulfadimethoxine and N4-acetylsulfadimethoxine in plasma.
Table 1: Method Performance Characteristics
| Parameter | Sulfadimethoxine | N4-acetylsulfadimethoxine |
| Linearity Range | 1 - 1000 ng/mL[5] | 2 - 2000 ng/mL[4] |
| Lower Limit of Quantitation (LLOQ) | 2 ng/mL[4] | 2 ng/mL[4] |
| Accuracy (% Bias) | -5% to +4%[4] | -5% to +5%[4] |
| Precision (%RSD) | < 10%[4] | < 15%[4] |
Table 2: Comparison of Sample Preparation Methods
| Parameter | Protein Precipitation | Solid-Phase Extraction |
| Recovery | ||
| Sulfadimethoxine | > 90% | > 85% |
| N4-acetylsulfadimethoxine | > 85% | > 80% |
| Matrix Effect | ||
| Sulfadimethoxine | Moderate ion suppression | Minimal ion suppression |
| N4-acetylsulfadimethoxine | Moderate ion suppression | Minimal ion suppression |
| Throughput | High | Moderate |
| Cost per Sample | Low | High |
Conclusion
The LC-MS/MS methods detailed in these application notes provide a robust and reliable approach for the simultaneous quantification of sulfadimethoxine and its major metabolite, N4-acetylsulfadimethoxine, in plasma. Both protein precipitation and solid-phase extraction are effective sample preparation techniques, with the choice depending on the specific requirements of the study. Proper method validation is essential to ensure accurate and precise results for pharmacokinetic and other research applications.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The biotransformation of sulfadimethoxine, sulfadimidine, sulfamethoxazole, trimethoprim and aditoprim by primary cultures of pig hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of sulfadimethoxine and 4N-acetylsulfadimethoxine in bovine plasma, urine, oral fluid, and kidney and liver biopsy samples obtained surgically from standing animals by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. benchchem.com [benchchem.com]
Application Note and Protocol for the Solid-Phase Extraction of Sulfadimethoxine from Complex Matrices
Abstract
This document provides a detailed application note and a comprehensive set of protocols for the solid-phase extraction (SPE) of sulfadimethoxine from various complex biological matrices, including animal tissue, milk, honey, and plasma. The methodologies described are compiled from validated analytical procedures to ensure high recovery and reproducibility. This guide is intended for researchers, scientists, and professionals in drug development and food safety analysis.
Introduction
Sulfadimethoxine is a widely used sulfonamide antibiotic in veterinary medicine for the treatment and prevention of bacterial infections in livestock, poultry, and fish.[1][2] The potential for residual amounts of sulfadimethoxine to remain in food products of animal origin necessitates sensitive and reliable analytical methods for its detection and quantification to ensure food safety and compliance with regulatory limits.[3][4] Solid-phase extraction (SPE) is a robust and efficient technique for the cleanup and concentration of analytes from complex sample matrices prior to chromatographic analysis.[5][6] This application note details optimized SPE protocols for the extraction of sulfadimethoxine, offering a streamlined workflow for accurate and precise quantification.
Principles of Solid-Phase Extraction
Solid-phase extraction is a chromatographic technique used to prepare samples for analysis by separating the analyte of interest from interfering compounds. The basic principle involves partitioning of the analyte between a solid phase (the sorbent in the SPE cartridge) and a liquid phase (the sample and subsequent solvents). The process generally consists of four steps:
-
Conditioning: The sorbent is treated with a solvent to wet the packing material and create an environment suitable for analyte retention.
-
Loading: The sample is passed through the conditioned cartridge, and the analyte and some impurities are retained on the sorbent.
-
Washing: The cartridge is washed with a specific solvent to remove weakly bound interferences while the analyte of interest remains bound to the sorbent.
-
Elution: A strong solvent is used to disrupt the analyte-sorbent interaction and elute the analyte from the cartridge for collection and subsequent analysis.
The choice of SPE sorbent and solvents is critical and depends on the physicochemical properties of the analyte and the nature of the sample matrix. For sulfadimethoxine, which has both hydrophobic and ionizable functional groups, reversed-phase (e.g., C18) and polymeric (e.g., Oasis HLB) or mixed-mode cation exchange (e.g., Oasis MCX) sorbents are commonly employed.[1][5]
Quantitative Data Summary
The following table summarizes the performance of various SPE methods for the determination of sulfadimethoxine in different matrices.
| Matrix | SPE Sorbent | Analytical Method | Recovery (%) | LOD (µg/kg or µg/L) | LOQ (µg/kg or µg/L) | Reference |
| Bovine Plasma | C18 | LC/MS/MS | 104 | 2 (ng/mL) | 2 (ng/mL) | [7] |
| Bovine Kidney | C18 | LC/MS/MS | 101 | 10 (ng/g) | 10 (ng/g) | [7] |
| Bovine Liver | C18 | LC/MS/MS | 99 | 10 (ng/g) | 10 (ng/g) | [7] |
| Animal Tissue | C18 | LC-Thermospray MS | - | 10 (ng/g) | - | [8] |
| Animal Tissue | Oasis MCX | HPLC-DAD | - | - | - | [1] |
| Milk | Polymeric | UHPLC-MS/MS | 70-120 | 1 | - | [3] |
| Honey | Oasis HLB | LC-MS/MS | 66.8-90 | - | - | [9] |
| Channel Catfish Muscle | C18 (MSPD) | LC | 79 | 26 (ng/g) | - | [10] |
| Channel Catfish Plasma | C18 (modified MSPD) | LC | 67 | 33 (ng/mL) | 11 (ng/mL) | [10] |
LOD: Limit of Detection; LOQ: Limit of Quantification. Note that some studies report values in ng/mL or ng/g, which are equivalent to µg/L and µg/kg, respectively.
Experimental Protocols
This section provides detailed protocols for the extraction of sulfadimethoxine from various matrices.
Protocol 1: Extraction from Animal Tissue (Muscle, Liver, Kidney)
This protocol is a generalized procedure based on common practices for tissue analysis.[1][8]
4.1.1. Materials and Reagents
-
Homogenizer
-
Centrifuge and centrifuge tubes (50 mL)
-
SPE manifold
-
SPE cartridges: C18 (500 mg, 6 mL) or Oasis MCX (3 cc, 60 mg)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
n-Hexane
-
0.1 M Hydrochloric acid (HCl)
-
Elution solution: 5% ammonium hydroxide in methanol
-
Ultrapure water
-
Nitrogen evaporator
4.1.2. Sample Preparation
-
Weigh 2-5 g of homogenized tissue into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Vortex vigorously for 1 minute.
-
For fatty tissues, add 5 mL of n-hexane and vortex for 30 seconds to defat the sample.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the acetonitrile (lower) layer.
4.1.3. Solid-Phase Extraction (C18)
-
Conditioning: Condition the C18 SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.
-
Loading: Load the extracted supernatant onto the conditioned cartridge at a flow rate of 1-2 mL/min.
-
Washing: Wash the cartridge with 5 mL of 10% methanol in water to remove polar interferences.
-
Drying: Dry the cartridge under vacuum for 5-10 minutes.
-
Elution: Elute sulfadimethoxine with 5 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase for LC analysis.
4.1.4. Solid-Phase Extraction (Oasis MCX - Cation Exchange) [1]
-
Conditioning: Condition the Oasis MCX cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.
-
Loading: Load the extracted supernatant onto the conditioned cartridge.
-
Washing: Wash with 5 mL of 0.1 M HCl followed by 5 mL of methanol.
-
Drying: Dry the cartridge under vacuum for 10 minutes.
-
Elution: Elute with 5 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Proceed as described in step 4.1.3.6.
Protocol 2: Extraction from Milk
This protocol is adapted from methods for veterinary drug residue analysis in milk.[3]
4.2.1. Materials and Reagents
-
Centrifuge and centrifuge tubes (15 mL)
-
SPE manifold
-
Polymeric SPE cartridges (e.g., EnviroClean® HLDVB, 200 mg/6mL)
-
0.1M EDTA-Na2 + 2% acetic acid solution
-
Methanol (MeOH)
-
Acetone
-
Hexane
-
Ultrapure water
-
Nitrogen evaporator
4.2.2. Sample Preparation
-
Weigh 5 g of milk into a 15 mL centrifuge tube.[3]
-
Add 5 mL of 0.1M EDTA-Na2 + 2% acetic acid solution to de-proteinize the milk.[3]
-
Vortex for 5 minutes.[3]
-
Centrifuge for 5 minutes at ≥ 3500 g.[3]
-
Collect the supernatant.
4.2.3. Solid-Phase Extraction
-
Conditioning: Condition the polymeric SPE cartridge with 3 mL of methanol followed by 3 mL of ultrapure water.[3]
-
Loading: Apply the supernatant to the SPE cartridge.[3]
-
Washing:
-
Elution: Elute with 3 mL of acetone.[3]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness at 35-40°C under a gentle stream of nitrogen. Reconstitute in 1 mL of methanol:water (50:50, v/v) and filter before analysis.[3]
Protocol 3: Extraction from Honey
This protocol is based on methods developed for sulfonamide analysis in honey.[9][11]
4.3.1. Materials and Reagents
-
Vortex mixer and sonicator
-
Centrifuge and centrifuge tubes (50 mL)
-
SPE manifold
-
Oasis HLB SPE cartridges (200 mg)
-
0.1 N HCl
-
Methanol (MeOH)
-
Ultrapure water
-
Nitrogen evaporator
4.3.2. Sample Preparation
-
Weigh 5 g of honey into a 50 mL centrifuge tube.
-
Add 10 mL of 0.1 N HCl to release sugar-bound sulfonamides.[11]
-
Vortex for 15 minutes and then sonicate for 15 minutes.[11]
-
Centrifuge to pellet any solid particles.
-
Collect the supernatant.
4.3.3. Solid-Phase Extraction
-
Conditioning: Condition the Oasis HLB cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.
-
Loading: Load the supernatant onto the conditioned cartridge.
-
Washing: Wash the cartridge with 5 mL of ultrapure water.
-
Elution: Elute with 5 mL of methanol under acidic conditions (e.g., methanol with 2% acetic acid) for higher recoveries.[9]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase.
Protocol 4: Extraction from Plasma
This protocol is based on a validated method for sulfadimethoxine in bovine plasma.[7]
4.4.1. Materials and Reagents
-
Vortex mixer
-
Centrifuge and centrifuge tubes
-
SPE manifold
-
C18 SPE cartridges
-
Methanol
-
Ultrapure water
-
Buffer for reconstitution
-
Nitrogen evaporator
4.4.2. Sample Preparation
-
Pipette 1 mL of plasma into a centrifuge tube.
-
Add an internal standard if available (e.g., SDM-d4).[7]
-
Protein precipitation can be performed by adding an equal volume of acetonitrile, vortexing, and centrifuging. Collect the supernatant.
4.4.3. Solid-Phase Extraction
-
Conditioning: Condition the C18 SPE cartridge with 3 mL of methanol followed by 3 mL of ultrapure water.
-
Loading: Load the pre-treated plasma sample.
-
Washing: Wash with 3 mL of 5% methanol in water.
-
Elution: Elute with 3 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable buffer for LC-MS/MS analysis.[7]
Visualized Workflows
The following diagrams illustrate the logical steps and workflows for the solid-phase extraction of sulfadimethoxine.
References
- 1. nucleus.iaea.org [nucleus.iaea.org]
- 2. researchgate.net [researchgate.net]
- 3. amchro.com [amchro.com]
- 4. Determination of sulfadimethoxine withdrawal time from milk. Part I: Dosing, sampling, and assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. americanlaboratory.com [americanlaboratory.com]
- 7. Determination of sulfadimethoxine and 4N-acetylsulfadimethoxine in bovine plasma, urine, oral fluid, and kidney and liver biopsy samples obtained surgically from standing animals by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of sulfadimethoxine and sulfamethazine residues in animal tissues by liquid chromatography and thermospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Extraction and liquid chromatographic analysis of sulfadimethoxine and 4-N-acetylsulfadimethoxine residues in channel catfish (Ictalurus punctatus) muscle and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. preprints.org [preprints.org]
Establishing a Dosing Regimen for Sulfadimethoxine in Aquaculture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for establishing a safe and effective dosing regimen for sulfadimethoxine in various aquaculture species. The information is intended to guide researchers and drug development professionals in conducting the necessary studies to determine pharmacokinetic profiles, establish efficacy, and ensure food safety.
Introduction to Sulfadimethoxine in Aquaculture
Sulfadimethoxine is a long-acting sulfonamide antibiotic that is effective against a broad spectrum of bacterial and protozoal pathogens.[1][2] In aquaculture, it is often used in combination with ormetoprim, a dihydrofolate reductase inhibitor, in a 5:1 ratio to create a potentiated sulfonamide that blocks two sequential steps in the bacterial synthesis of folic acid.[3][4][5] This combination, commercially known as Romet-30, demonstrates enhanced antibacterial activity.[4][5] The U.S. Food and Drug Administration (FDA) has approved the use of sulfadimethoxine in combination with ormetoprim for the control of specific bacterial diseases in salmonids and catfish.[3][4][6][7]
Establishing a dosing regimen for a new species or to target a different pathogen requires a systematic approach that includes pharmacokinetic studies, efficacy trials, and residue depletion studies to determine appropriate withdrawal times.[3]
Key Parameters for Dosing Regimen Determination
The determination of a successful dosing regimen for sulfadimethoxine in an aquatic species is dependent on several key pharmacological and regulatory parameters.
| Parameter | Description | Key Considerations |
| Pharmacokinetics (PK) | The study of how an organism's body affects a drug, including absorption, distribution, metabolism, and excretion (ADME). | Species-specific differences in drug metabolism can significantly alter dosing.[8][9] Water temperature can also influence the pharmacokinetic profile.[3][10] |
| Pharmacodynamics (PD) | The study of the biochemical and physiological effects of drugs on the body, or on microorganisms or parasites within or on the body. | The minimum inhibitory concentration (MIC) of sulfadimethoxine against the target pathogen is a critical PD parameter. |
| Efficacy | The ability of the drug to successfully treat the target disease under controlled conditions. | Efficacy is often evaluated by comparing morbidity and mortality rates in treated versus untreated populations.[11][12] |
| Maximum Residue Limit (MRL) | The maximum concentration of a drug residue that is legally permitted or recognized as acceptable in or on a food. | The FDA has set the tolerance level (MRL) for sulfadimethoxine in the edible tissues of fish at 0.1 parts per million (ppm) or 100 µg/kg.[1][3][6] |
| Withdrawal Time | The period required after the last administration of a drug to an animal before the animal or its products can be safely consumed. | This is determined by residue depletion studies and is crucial for ensuring human food safety.[13][14][15][16] |
Quantitative Data Summary
The following tables summarize key quantitative data for sulfadimethoxine, primarily from studies using the combination product Romet-30 (sulfadimethoxine and ormetoprim in a 5:1 ratio).
Table 1: FDA-Approved Dosing and Withdrawal Times for Romet-30
| Species | Disease | Dosage (Romet-30) | Duration | Withdrawal Time |
| Salmonids (Trout and Salmon) | Furunculosis (Aeromonas salmonicida) | 50 mg/kg body weight/day | 5 days | 42 days |
| Catfish | Enteric Septicemia (Edwardsiella ictaluri) | 50 mg/kg body weight/day | 5 days | 3 days |
| Source:[3][4][6][7] |
Table 2: Pharmacokinetic Parameters of Sulfadimethoxine in Various Fish Species
| Species | Tissue | Elimination Half-Life (t₁/₂) | Peak Concentration (Cₘₐₓ) | Time to Peak (Tₘₐₓ) |
| Channel Catfish (Ictalurus punctatus) | Blood | 12.6 hours | - | - |
| Channel Catfish (Ictalurus punctatus) | Muscle | 13.1 hours | - | - |
| Walleye (Sander vitreus) at 20°C | Muscle-Skin | ~2.5 days | ~1.5 µg/g | ~1 day |
| Summer Flounder (Paralichthys dentatus) at 20°C | Muscle-Skin | ~4.5 days | ~2.0 µg/g | ~1 day |
| Nile Tilapia (Oreochromis niloticus) at 28°C | Fillet | - | ~0.4 µg/g | ~24 hours |
| Source:[3][8][14] | ||||
| Note: Data for Walleye, Summer Flounder, and Nile Tilapia are based on studies with Romet-30. The elimination of sulfadimethoxine in Nile tilapia was noted to be extremely rapid.[3][4] |
Experimental Protocols
The following are detailed methodologies for key experiments required to establish a sulfadimethoxine dosing regimen.
Protocol for Pharmacokinetic Study
This protocol outlines the steps to determine the pharmacokinetic profile of sulfadimethoxine in a target fish species.
Objective: To determine the absorption, distribution, and elimination kinetics of sulfadimethoxine in the target fish species.
Materials:
-
Test fish of a uniform size and age, acclimated to experimental conditions.
-
Sulfadimethoxine (analytical grade).
-
Medicated feed with a precise concentration of sulfadimethoxine.
-
Fish anesthetic (e.g., MS-222).
-
Syringes and needles for blood collection.
-
Centrifuge and microcentrifuge tubes.
-
Homogenizer for tissue samples.
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.[3][17][18][19]
-
Solvents and reagents for sample extraction and analysis.
Procedure:
-
Acclimation: Acclimate fish to the experimental tanks for a minimum of two weeks. Maintain constant water temperature, quality, and photoperiod.
-
Dosing:
-
Oral Administration: Prepare medicated feed with a known concentration of sulfadimethoxine. The feed can be coated to prevent drug leaching.[14][15][16][17] Administer a single oral dose or a multi-day regimen consistent with anticipated therapeutic use.[3]
-
Intravenous (IV) Administration: For determining absolute bioavailability, a separate group of fish should receive a single IV injection of a known concentration of sulfadimethoxine.
-
-
Sample Collection:
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 168, and 336 hours post-dosing), collect blood and tissue samples (muscle, skin, liver, kidney) from a subset of fish (typically 3-5 fish per time point).
-
Anesthetize fish before sampling.
-
Collect blood via the caudal vein. Separate plasma by centrifugation.
-
Euthanize the fish and dissect the desired tissues. Store all samples at -80°C until analysis.[3]
-
-
Sample Analysis:
-
Develop and validate an analytical method (HPLC or LC-MS/MS) for the quantification of sulfadimethoxine in plasma and tissues.[17][18][19]
-
The method should be validated for linearity, accuracy, precision, and limit of quantification (LOQ).[3][4]
-
Extract sulfadimethoxine from the samples and analyze using the validated method.
-
-
Data Analysis:
-
Use pharmacokinetic modeling software to analyze the concentration-time data.
-
Determine key pharmacokinetic parameters such as elimination half-life (t₁/₂), peak concentration (Cₘₐₓ), time to peak concentration (Tₘₐₓ), and area under the curve (AUC).
-
Protocol for Efficacy (Clinical Field) Trial
This protocol describes how to evaluate the effectiveness of a proposed dosing regimen against a specific pathogen.
Objective: To determine if the proposed dosing regimen of sulfadimethoxine is effective in controlling the target disease.
Materials:
-
Healthy, susceptible fish of the target species.
-
A virulent strain of the target pathogen (e.g., Aeromonas salmonicida).
-
Experimental tanks with appropriate environmental controls.
-
Medicated feed with the proposed therapeutic dose of sulfadimethoxine.
-
Non-medicated control feed.
-
Microbiological culture media and diagnostic tools for pathogen identification.
Procedure:
-
Acclimation: Acclimate fish to experimental tanks as described in the PK study.
-
Experimental Challenge:
-
Expose fish to the pathogen through a validated challenge model (e.g., immersion, cohabitation with infected fish, or injection).
-
Monitor for clinical signs of the disease.
-
-
Treatment:
-
Once clinical signs of the disease are apparent in a predetermined percentage of the population, begin the treatment regimen.
-
Divide the fish into a control group (receiving non-medicated feed) and a treatment group (receiving medicated feed).
-
Administer the feed for the proposed duration (e.g., 5-10 days).
-
-
Monitoring and Data Collection:
-
Record daily mortalities and clinical signs of disease in both groups.
-
At the end of the study period, euthanize a subset of surviving fish from each group and perform bacteriological analysis to confirm the presence or absence of the pathogen.
-
-
Data Analysis:
-
Calculate the percent mortality in both the control and treatment groups.
-
Use statistical analysis (e.g., chi-square test) to determine if there is a significant difference in mortality between the two groups.
-
Protocol for Residue Depletion Study and Withdrawal Time Determination
This protocol details the steps to determine the time it takes for sulfadimethoxine residues to deplete to a safe level in the edible tissues of fish.
Objective: To determine the withdrawal time for sulfadimethoxine in the target species.
Materials:
-
Test fish of a uniform size and age.
-
Medicated feed with the proposed therapeutic dose of sulfadimethoxine.
-
Analytical instrumentation (HPLC or LC-MS/MS) for residue analysis.
Procedure:
-
Acclimation and Dosing: Acclimate and dose the fish with the medicated feed as per the proposed therapeutic regimen.
-
Sample Collection:
-
At multiple time points after the last day of treatment, collect samples of the edible portion (muscle and skin) from a representative number of fish.[3]
-
Sampling should be more frequent initially and extend well beyond the anticipated withdrawal time.
-
-
Sample Analysis:
-
Data Analysis and Withdrawal Time Calculation:
-
Plot the natural logarithm of the tissue residue concentrations against time.
-
Perform a linear regression analysis on the depletion data.
-
Calculate the withdrawal time according to the guidelines set by the FDA's Center for Veterinary Medicine (CVM), which determines the time at which the upper 99% confidence limit of the 95th percentile of the residue concentrations will be below the MRL.[3]
-
Visualizations
Experimental Workflow for Dosing Regimen Establishment
Caption: Workflow for establishing a sulfadimethoxine dosing regimen.
Sulfonamide and Ormetoprim Mechanism of Action
Caption: Synergistic mechanism of sulfadimethoxine and ormetoprim.
References
- 1. Residue Depletion Profile and Estimation of Withdrawal Period for Sulfadimethoxine and Ormetoprim in Edible Tissues of Nile Tilapia (Oreochromis sp.) on Medicated Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sulfadimethoxine.com [sulfadimethoxine.com]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. fda.gov [fda.gov]
- 7. Approved Aquaculture Drugs | FDA [fda.gov]
- 8. Pharmacokinetics of sulphadimethoxine in channel catfish (Ictalurus punctatus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sulfadimethoxine pharmacokinetics and metabolism in the channel catfish (Ictalurus punctatus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Withdrawal Time Estimation and Dietary Risk Assessment of Sulfamethoxazole in GIFT Tilapia (GIFT Oreochromis niloticus) After Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Residue Depletion Profile and Estimation of Withdrawal Period for Sulfadimethoxine and Ormetoprim in Edible Tissues of Nile Tilapia (Oreochromis sp.) on Medicated Feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. LC-MS/MS methods for sulfadimethoxine and ormetoprim analysis in feed and fish fillet and a leaching study for feed after alternative procedures for the incorporation of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Determination of sulfadimethoxine and sulfamethazine residues in animal tissues by liquid chromatography and thermospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. jfda-online.com [jfda-online.com]
Application Notes and Protocols: Sulfadimethoxine for the Treatment of Coccidiosis in Poultry and Rabbits
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of sulfadimethoxine in the management of coccidiosis in poultry and rabbits. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of the mechanism of action and experimental workflows.
Mechanism of Action: Inhibition of Folic Acid Synthesis
Sulfadimethoxine is a sulfonamide antibiotic that acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an essential enzyme in the folic acid synthesis pathway of protozoan parasites like Eimeria spp., the causative agent of coccidiosis.[1][2][3] By blocking this pathway, sulfadimethoxine prevents the synthesis of folic acid, which is crucial for DNA and RNA synthesis, and ultimately inhibits the replication and growth of the parasite.[1][2] Host animals are generally unaffected as they obtain folic acid from their diet.[3]
References
Application Notes and Protocols: Synergistic Effects of Sulfadimethoxine and Ormetoprim
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of sulfadimethoxine and ormetoprim represents a classic example of antimicrobial synergy, providing a potent and broad-spectrum therapeutic option in veterinary medicine. This document provides detailed application notes on their synergistic mechanism, applications, and protocols for evaluating their combined efficacy.
Sulfadimethoxine , a sulfonamide antibiotic, and ormetoprim , a diaminopyrimidine, work in concert to inhibit the bacterial synthesis of folic acid at two sequential steps. This sequential blockade leads to a bactericidal effect, whereas the individual components are typically bacteriostatic. The potentiation of sulfadimethoxine by ormetoprim not only enhances its antimicrobial activity but also broadens its spectrum to include some sulfonamide-resistant organisms and reduces the development of resistance.[1][2]
The most common combination ratio of sulfadimethoxine to ormetoprim is 5:1, a formulation that has demonstrated efficacy in treating a variety of bacterial infections in aquaculture, poultry, and companion animals.[1][2][3]
Mechanism of Synergistic Action: Inhibition of Folic Acid Synthesis
Bacteria synthesize their own folic acid, an essential cofactor for the synthesis of nucleic acids and certain amino acids.[4][5][6] The combination of sulfadimethoxine and ormetoprim effectively disrupts this critical metabolic pathway at two distinct points, leading to a synergistic bactericidal effect.[2][7][8]
-
Sulfadimethoxine Action: Sulfadimethoxine acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS). It mimics the natural substrate, para-aminobenzoic acid (PABA), thereby blocking the conversion of PABA to dihydropteroic acid, a precursor of dihydrofolic acid.[7][8]
-
Ormetoprim Action: Ormetoprim inhibits the enzyme dihydrofolate reductase (DHFR). This enzyme is responsible for the subsequent step in the pathway: the reduction of dihydrofolic acid to tetrahydrofolic acid (THF), the biologically active form of folic acid.[7][8][9]
By blocking these two sequential steps, the combination therapy effectively shuts down the production of essential building blocks for bacterial DNA, RNA, and proteins, ultimately leading to cell death.[2]
Caption: Inhibition of the bacterial folic acid synthesis pathway.
Applications
The synergistic combination of sulfadimethoxine and ormetoprim is widely used in veterinary medicine to treat and prevent bacterial infections.
-
Aquaculture: This combination is effective against a range of fish pathogens. It is used to control furunculosis caused by Aeromonas salmonicida in salmonids and enteric septicemia caused by Edwardsiella ictaluri in catfish.[10] The recommended dosage is typically 50 mg of the combined active ingredients per kg of fish body weight per day for 5-10 consecutive days, administered in medicated feed.[3]
-
Poultry: In chickens and ducks, the combination is used to treat and control coccidiosis and bacterial infections caused by susceptible organisms such as Escherichia coli and Pasteurella multocida.[1]
-
Companion Animals: In dogs, this combination, often marketed as Primor®, is used for the treatment of skin and soft tissue infections caused by susceptible strains of Staphylococcus aureus and Escherichia coli.[2]
Data Presentation: In Vitro Activity
The synergistic effect of sulfadimethoxine and ormetoprim is quantified by determining the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination. The Fractional Inhibitory Concentration (FIC) index is then calculated to classify the interaction.
FIC Index Calculation: FIC Index = FIC of Sulfadimethoxine + FIC of Ormetoprim Where:
-
FIC of Sulfadimethoxine = (MIC of Sulfadimethoxine in combination) / (MIC of Sulfadimethoxine alone)
-
FIC of Ormetoprim = (MIC of Ormetoprim in combination) / (MIC of Ormetoprim alone)
Interpretation of FIC Index:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
The following table summarizes representative MIC data for the sulfadimethoxine and ormetoprim combination against common aquatic pathogens. While a full checkerboard dataset is not publicly available, this data illustrates the enhanced efficacy of the combination.
| Pathogen | Sulfadimethoxine MIC (µg/mL) | Ormetoprim MIC (µg/mL) | Combination (5:1) MIC (µg/mL) | Reference(s) |
| Aeromonas salmonicida | - | - | 7.81 - 15.62 | [5] |
| Edwardsiella ictaluri | - | - | ≤0.8 - 4.0 | |
| Yersinia ruckeri | - | - | - | [4] |
| Streptococcus spp. (from tilapia) | - | - | 0.152/0.008 - 4.75/0.25 | [1] |
| Vibrio spp. (from shrimp) | - | - | 0.152/0.008 - >152/8 | [1] |
Note: The combination MIC is often reported for the fixed 5:1 ratio. The values for Streptococcus spp. and Vibrio spp. are presented as Sulfadimethoxine/Ormetoprim concentrations.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of sulfadimethoxine and ormetoprim, both individually and in combination.
Materials:
-
Sulfadimethoxine and Ormetoprim stock solutions
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum (adjusted to 0.5 McFarland standard and then diluted to yield a final concentration of approximately 5 x 10^5 CFU/mL in the wells)
-
Incubator (35-37°C)
-
Microplate reader (optional)
Procedure:
-
Prepare Drug Dilutions:
-
Prepare serial twofold dilutions of sulfadimethoxine and ormetoprim in CAMHB in separate tubes.
-
The concentration range should bracket the expected MIC values.
-
-
Inoculate Plates:
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
Add 50 µL of the appropriate drug dilution to the corresponding wells.
-
Add 10 µL of the prepared bacterial inoculum to each well.
-
Include a growth control well (CAMHB + inoculum, no drug) and a sterility control well (CAMHB only).
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
-
Determine MIC:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. This can be determined by visual inspection or by using a microplate reader to measure optical density.
-
Protocol 2: Checkerboard Assay for Synergy Testing
The checkerboard assay is a standard method to assess the in vitro interaction between two antimicrobial agents.
Caption: Workflow for the checkerboard synergy assay.
Procedure:
-
Plate Preparation:
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
Along the x-axis (e.g., columns 1-10), create serial twofold dilutions of sulfadimethoxine by adding 50 µL of the drug stock to the first column and serially diluting across the plate.
-
Along the y-axis (e.g., rows A-G), create serial twofold dilutions of ormetoprim by adding 50 µL of the drug stock to the first row and serially diluting down the plate.
-
This creates a matrix of wells with varying concentrations of both drugs.
-
Column 11 should contain only dilutions of ormetoprim (to determine its MIC alone).
-
Row H should contain only dilutions of sulfadimethoxine (to determine its MIC alone).
-
Include a growth control well (no drugs) and a sterility control well.
-
-
Inoculation:
-
Add 10 µL of the prepared bacterial inoculum (final concentration ~5 x 10^5 CFU/mL) to each well.
-
-
Incubation:
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Reading and Analysis:
-
Determine the MIC of each drug alone and the MIC of the combination in each well showing no visible growth.
-
Calculate the FIC index for each well that shows inhibition using the formula described above.
-
The FIC index for the combination is the lowest FIC index value obtained.
-
Interpret the results based on the FIC index value to determine if the interaction is synergistic, additive, or antagonistic.
-
References
- 1. fhs-afs.net [fhs-afs.net]
- 2. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. Residue Depletion Profile and Estimation of Withdrawal Period for Sulfadimethoxine and Ormetoprim in Edible Tissues of Nile Tilapia (Oreochromis sp.) on Medicated Feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of sulfadimethoxine and ormetoprim in a 5:1 ratio following intraperitoneal and oral administration, in the hybrid striped bass (Morone chrysops x Morone saxitalis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.usgs.gov [pubs.usgs.gov]
- 8. Antibiotic Resistance in the Finfish Aquaculture Industry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rooyandarou.com [rooyandarou.com]
- 10. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
Application Notes and Protocols for Evaluating Sulfadimethoxine Efficacy in a Bovine Respiratory Disease Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bovine Respiratory Disease (BRD) is a significant cause of morbidity, mortality, and economic loss in the cattle industry. It is a multifactorial disease involving interactions between viral and bacterial pathogens, environmental stressors, and the host immune system. Sulfadimethoxine, a long-acting sulfonamide, is an antimicrobial agent used for the treatment of BRD.[1][2][3] It functions by inhibiting bacterial folic acid synthesis, thereby exerting a bacteriostatic effect.[2]
These application notes provide a detailed protocol for evaluating the in vivo efficacy of sulfadimethoxine in a controlled, experimental BRD model in calves. The protocol outlines animal selection, disease induction, treatment administration, and the key parameters to measure for a comprehensive efficacy evaluation. Adherence to standardized methods is crucial for generating reproducible and reliable data. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for antimicrobial susceptibility testing that are essential for the in vitro component of this evaluation.[4][5][6][7][8]
Signaling Pathway: Sulfadimethoxine Mechanism of Action
Caption: Sulfadimethoxine competitively inhibits dihydropteroate synthetase.
Experimental Protocol
Experimental Workflow
References
- 1. Sulfadimethoxine [Farm Animal] – OSU VMC Antimicrobial Use Guidelines [ohiostate.pressbooks.pub]
- 2. sulfadimethoxine.com [sulfadimethoxine.com]
- 3. DailyMed - SULFAMED- sulfadimethoxine injection [dailymed.nlm.nih.gov]
- 4. VET01 | Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals [clsi.org]
- 5. Antimicrobial Susceptibility Testing of Bacteria of Veterinary Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wormsandgermsblog.com [wormsandgermsblog.com]
- 7. Standardization of Veterinary Susceptibility Testing | CLSI [clsi.org]
- 8. webstore.ansi.org [webstore.ansi.org]
Troubleshooting & Optimization
Sulfadimethoxine HPLC Analysis: A Technical Support Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of sulfadimethoxine.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
A1: Peak tailing is a phenomenon in chromatography where the peak asymmetry is such that the latter half of the peak is broader than the front half, resulting in a "tail". This can compromise the accuracy of peak integration and the resolution of closely eluting compounds.[1]
Q2: Why is my sulfadimethoxine peak tailing?
A2: Sulfadimethoxine, a sulfonamide antibiotic, is a moderately basic compound.[2][3] Peak tailing for basic compounds like sulfadimethoxine in reversed-phase HPLC is often caused by secondary interactions between the analyte and acidic residual silanol groups on the surface of silica-based stationary phases.[1]
Q3: What are the primary causes of peak tailing in HPLC analysis of sulfadimethoxine?
A3: The most common causes include:
-
Secondary Silanol Interactions: The interaction between the basic sulfadimethoxine molecule and acidic silanol groups on the column's stationary phase.[1]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of both sulfadimethoxine and the silanol groups, influencing the extent of secondary interactions.[1]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Extra-Column Volume: Dead volume in the HPLC system (e.g., in tubing, fittings, or the injector) can cause band broadening and peak tailing.
-
Sample Solvent Effects: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion.[1]
Q4: How can I reduce or eliminate peak tailing for sulfadimethoxine?
A4: Several strategies can be employed:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (typically to around 2-3) can protonate the silanol groups, reducing their interaction with the basic analyte.[4]
-
Use a Mobile Phase Additive: Incorporating a competing base, such as triethylamine (TEA), into the mobile phase can mask the active silanol sites.[5]
-
Select an Appropriate Column: Using an end-capped column, where the residual silanol groups are chemically deactivated, can significantly reduce tailing.
-
Optimize Sample Concentration: Diluting the sample can prevent column overload.
-
Minimize Extra-Column Volume: Use tubing with a smaller internal diameter and ensure all fittings are properly connected.
Troubleshooting Guide
Peak tailing can be a frustrating issue, but a systematic approach can help identify and resolve the problem. The following guide provides a step-by-step approach to troubleshooting peak tailing in sulfadimethoxine HPLC analysis.
Logical Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting peak tailing.
Mechanism of Secondary Silanol Interaction
The primary chemical reason for the peak tailing of basic compounds like sulfadimethoxine on silica-based columns is the interaction with acidic silanol groups.
Caption: Secondary interaction between sulfadimethoxine and silanol groups.
Data on Improving Sulfadimethoxine Peak Shape
The following table summarizes quantitative data from a study on the effect of a mobile phase additive on the peak tailing factor of sulfadimethoxine. A lower tailing factor indicates a more symmetrical peak.
| Condition | Mobile Phase Additive | Tailing Factor | Reference |
| Initial | None | > 2.8 | [5] |
| Optimized | 0.1% Triethylamine (TEA) | 1.4 | [5] |
| Further Optimized | 0.1% Triethylamine (TEA) at 16% Acetonitrile | < 1.3 | [6][7] |
Experimental Protocols
Below are examples of HPLC methods that have been successfully used for the analysis of sulfadimethoxine, with a focus on achieving good peak symmetry.
Method 1: Using a Mobile Phase Additive
This method incorporates triethylamine to minimize peak tailing.
-
Column: ODS (C18), 250 mm x 4.6 mm, 5 µm particle size[5]
-
Mobile Phase: A mixture of water, acetonitrile, and triethylamine in a ratio of 700:299:1 (v/v/v). The pH is adjusted to 5.7 with 0.2N acetic acid.[5]
-
Flow Rate: 0.8 mL/min[5]
-
Detection: UV at 254 nm[5]
-
Temperature: Room temperature[5]
Method 2: Using a Low pH Mobile Phase
This method utilizes a low pH to protonate silanol groups and reduce secondary interactions.
-
Column: Knauer Eurospher C18
-
Mobile Phase: 9.57 mM phosphate buffer (pH adjusted to 2.0 with orthophosphoric acid) and acetonitrile in a 70:30 (v/v) ratio.[4]
-
Flow Rate: 1.2 mL/min[4]
-
Injection Volume: 20 µL[4]
-
Detection: UV at 248 nm[4]
-
Temperature: 25°C[4]
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Validation of a liquid chromatography method for the simultaneous determination of sulfadimethoxine and trimethoprim and application to a stability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Trimethoprim and Sulfadimethoxine Sodium in Oral Liquid Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Trimethoprim and Sulfadimethoxine Sodium in Oral Liquid Dosage Form [mdpi.com]
Technical Support Center: Optimizing Sulfadimethoxine Extraction from Liver Tissue
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of sulfadimethoxine from liver tissue.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for extracting sulfadimethoxine from liver tissue?
A1: The most prevalent and effective method for extracting sulfadimethoxine from liver tissue is based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] This approach is favored for its simplicity, speed, and minimal solvent consumption, making it ideal for high-throughput screening.[1]
Q2: Why is an internal standard important in sulfadimethoxine analysis?
A2: An internal standard, typically a stable isotope-labeled version of the analyte like Sulfadimethoxine-d6, is crucial for accurate and precise quantification.[1] It helps to correct for variations in the analytical process, such as analyte loss during sample preparation and matrix effects (signal suppression or enhancement) in the mass spectrometer.[1]
Q3: What are the typical recovery rates for sulfadimethoxine extraction from liver?
A3: Recovery rates for sulfadimethoxine from liver tissue can vary depending on the specific method used. However, methods utilizing QuEChERS and dispersive solid-phase extraction (d-SPE) have shown accuracy (expressed as recovery) to be between 53% and 93%.[2] For some specific protocols, recoveries as high as 90% have been reported for sulfadimethoxine in liver.[3]
Q4: What are the expected limits of detection (LOD) and quantification (LOQ) for sulfadimethoxine in liver tissue?
A4: With modern analytical techniques like LC-MS/MS, very low detection and quantification limits can be achieved. For instance, a validated method reported an LOQ of 5 ng/g for several sulfonamides, including sulfadimethoxine, in bovine liver.[2] Another study using LC with UV detection reported a detection limit of 10 ng/g for sulfadimethoxine in animal tissues.[4]
Troubleshooting Guide
Problem 1: Low recovery of sulfadimethoxine.
| Possible Cause | Suggested Solution |
| Inefficient homogenization | Ensure the liver tissue is thoroughly homogenized to a uniform consistency. This increases the surface area for efficient extraction. |
| Inappropriate extraction solvent | Acetonitrile is a commonly used and effective extraction solvent.[1][2] The addition of a small percentage of acid, such as 1% acetic acid in acetonitrile, can improve extraction efficiency for sulfonamides.[2] |
| Suboptimal pH during extraction | The pH of the extraction solution can influence the charge state of sulfadimethoxine (pKa ~6-7), affecting its solubility and interaction with sorbents. An EN buffered extraction system providing a pH of 5.0-5.5 can be beneficial as it keeps the analyte in a neutral form.[2] |
| Analyte loss during cleanup | The choice of sorbent in dispersive SPE is critical. While PSA (Primary Secondary Amine) is effective at removing interferences like fatty acids, it can also interact with and remove acidic compounds like sulfonamides.[2] Compare d-SPE kits with and without PSA to determine the optimal choice for your matrix. |
| Improper sample storage | Sulfadimethoxine is relatively stable in frozen liver tissue (-20°C), with a calculated half-life of 567 days.[5] However, improper storage or repeated freeze-thaw cycles can lead to degradation. Ensure samples are consistently stored at -20°C or below.[5][6] |
Problem 2: High matrix effects (ion suppression or enhancement) in LC-MS/MS analysis.
| Possible Cause | Suggested Solution |
| Insufficient sample cleanup | The liver matrix is complex and contains many endogenous compounds that can interfere with ionization. A thorough cleanup step is essential. Dispersive SPE with C18 and/or PSA can effectively remove interfering components.[2][7] |
| Co-elution of interfering compounds | Optimize the chromatographic separation to ensure that sulfadimethoxine is well-separated from matrix components. This can be achieved by adjusting the mobile phase composition, gradient, or using a different column. |
| Inadequate internal standard correction | Ensure a stable isotope-labeled internal standard (e.g., Sulfadimethoxine-d6) is used and added at the beginning of the sample preparation process to accurately compensate for matrix effects.[1] |
Problem 3: Poor peak shape or retention time shifts in chromatography.
| Possible Cause | Suggested Solution |
| Sample solvent mismatch with mobile phase | The final extract should be reconstituted in a solvent that is compatible with the initial mobile phase conditions to ensure good peak shape. A common reconstitution solvent is a mixture of methanol and water with a small amount of formic acid.[2] |
| Column degradation | The high-fat content of liver extracts can lead to column fouling over time. Use a guard column and ensure adequate sample cleanup to prolong the life of the analytical column. |
| Inconsistent mobile phase preparation | Prepare fresh mobile phases regularly and ensure accurate pH adjustment and composition to maintain consistent retention times. |
Quantitative Data Summary
Table 1: Recovery and Precision Data for Sulfonamide Extraction from Bovine Liver[2]
| Analyte | Recovery (%) | RSD (%) |
| Sulfadiazine | 53 | 16.8 |
| Sulfathiazole | 65 | 15.4 |
| Sulfamerazine | 72 | 12.3 |
| Sulfamethizole | 78 | 10.1 |
| Sulfamethazine | 85 | 8.5 |
| Sulfamethoxypyridazine | 90 | 6.2 |
| Sulfachloropyridazine | 93 | 4.5 |
| Sulfamethoxazole | 88 | 7.1 |
| Sulfadimethoxine | 82 | 9.8 |
Table 2: Limits of Quantification (LOQ) for Sulfadimethoxine in Liver Tissue
| Method | LOQ (ng/g) | Reference |
| LC-ESI-MS-MS | 5 | [2] |
| LC with UV detection | 10 | [4] |
Experimental Protocols
Protocol 1: QuEChERS-based Extraction for LC-MS/MS Analysis[1][2]
This protocol provides a streamlined procedure for the extraction and cleanup of sulfadimethoxine from bovine liver.
1. Sample Preparation:
-
Weigh 2 g of homogenized liver sample into a 50 mL centrifuge tube.
-
Spike the sample with a known amount of internal standard (e.g., Sulfadimethoxine-d6).
-
Add 10 mL of 1% acetic acid in acetonitrile.
2. Extraction:
-
Shake the tube vigorously for 1 minute.
-
Add the contents of a QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously again for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing PSA and C18 sorbents.
-
Vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
4. Final Extract Preparation:
-
Transfer a 4 mL aliquot of the cleaned extract to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 800 µL) of a mobile phase-compatible solvent (e.g., 1:9 methanol/water with 0.1% formic acid).
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: QuEChERS-based workflow for sulfadimethoxine extraction from liver.
Caption: Troubleshooting logic for low sulfadimethoxine recovery.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. Distribution, lipophilicity and tissue half-life as key factors in sulphonamide clearance from porcine tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of sulfadimethoxine and sulfamethazine residues in animal tissues by liquid chromatography and thermospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of sulfonamide antibiotics in spiked pig liver tissue during frozen storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Addressing Sulfadimethoxine Instability in Aqueous Solutions for Assays
Welcome to the Technical Support Center for sulfadimethoxine analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with the inherent instability of sulfadimethoxine in aqueous solutions during analytical assays.
Frequently Asked Questions (FAQs)
Q1: Why are my sulfadimethoxine standard solutions showing decreasing concentrations over a short period?
A1: Sulfadimethoxine is susceptible to degradation in aqueous solutions, primarily through two main pathways: hydrolysis and oxidation.[1][2] Basic conditions can significantly accelerate hydrolytic degradation. The molecule is also sensitive to light, which can contribute to its degradation. For consistent results, it is crucial to control the pH, temperature, and light exposure of your solutions.
Q2: What is the optimal pH for dissolving and storing sulfadimethoxine solutions for analytical purposes?
A2: Sulfadimethoxine's solubility is pH-dependent.[3] It is more soluble in alkaline and strongly acidic solutions. However, it is most stable in slightly acidic conditions. For analytical purposes, preparing stock solutions in a suitable organic solvent like methanol or DMSO is recommended.[4] Working solutions can then be prepared in a slightly acidic mobile phase or buffer (pH 4-6) to balance solubility and stability. Avoid prolonged storage in highly basic solutions due to the increased risk of hydrolysis.
Q3: Can I use antioxidants to improve the stability of my sulfadimethoxine solutions?
A3: Yes, for assays where oxidative degradation is a concern, the addition of antioxidants can be beneficial. Common antioxidants used in pharmaceutical preparations include sodium metabisulfite and ascorbic acid.[5][6] It is recommended to start with a low concentration (e.g., 0.05-0.1% w/v) and verify that the antioxidant does not interfere with your analytical method.
Q4: My chromatograms show significant peak tailing for sulfadimethoxine. What could be the cause and how can I fix it?
A4: Peak tailing for sulfonamides like sulfadimethoxine is a common issue in reversed-phase HPLC.[7] It is often caused by the interaction of the basic amine group on the molecule with acidic residual silanol groups on the silica-based column packing.[7] To mitigate this, you can:
-
Use a mobile phase with a lower pH (around 2-4): This protonates the silanol groups, reducing their interaction with the analyte.[8]
-
Add a mobile phase modifier: Triethylamine (TEA) or other amine modifiers can be added to the mobile phase (e.g., 0.1% v/v) to compete with the analyte for binding to the silanol groups.[9]
-
Use a modern, end-capped column: These columns have fewer residual silanol groups, which minimizes peak tailing.
Troubleshooting Guides
Issue 1: Inconsistent Results and Loss of Analyte
Symptoms:
-
Decreasing peak area for the same standard concentration over time.
-
Poor reproducibility between injections.
-
Appearance of unknown peaks in the chromatogram.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Hydrolytic Degradation | Prepare fresh working solutions daily from a stock solution stored in an appropriate organic solvent. If aqueous solutions must be stored, keep them at a slightly acidic pH (4-6), refrigerate, and protect from light. Avoid alkaline conditions. |
| Oxidative Degradation | Prepare solutions in de-gassed solvents. Consider adding an antioxidant like sodium metabisulfite (e.g., 0.1%) to your standard and sample diluents, ensuring it doesn't interfere with your analysis.[5][6] |
| Photodegradation | Store all solutions in amber vials or wrap them in aluminum foil to protect them from light. Minimize exposure to ambient light during sample preparation and analysis. |
| Adsorption to Vials/Tubing | Use silanized glass vials or low-adsorption polypropylene vials. Ensure that the HPLC system's tubing is inert and compatible with your mobile phase and analyte. |
Issue 2: Poor Peak Shape (Tailing, Broadening, Splitting)
Symptoms:
-
Asymmetrical peaks with a "tail."
-
Wider than expected peaks, leading to poor resolution.
-
Split or shouldered peaks.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Secondary Silanol Interactions | Add a competitive amine like triethylamine (TEA) to the mobile phase (0.1-0.5%). Use a lower pH mobile phase (e.g., pH 3 with formic or phosphoric acid) to suppress silanol activity.[7][8][9] |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Incompatible Injection Solvent | The solvent used to dissolve the sample should be of similar or weaker strength than the mobile phase. Ideally, dissolve the sample in the mobile phase itself. |
| Column Contamination/Damage | Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column. |
Data Presentation
Table 1: Aqueous Solubility of Sulfadimethoxine at 25°C
| pH | Solubility (mg/mL) | Reference |
| 5.0 | ~0.3 | Estimated from graph[2] |
| 6.0 | ~0.1 | Estimated from graph[2] |
| 7.0 | ~0.2 | Estimated from graph[2] |
| 7.5 | ~1.0 | Estimated from graph[2] |
| 8.0 | >2.0 | Estimated from graph[2] |
Note: The solubility of sulfadimethoxine increases significantly at pH values above its pKa of ~6.1.
Table 2: Stability of Sulfadimethoxine in Aqueous Solution under Stressed Conditions
| Stress Condition | Duration | Temperature | Approximate Degradation (%) |
| 0.1 M HCl (Acid Hydrolysis) | 24 hours | 80°C | ~15% |
| 0.1 M NaOH (Base Hydrolysis) | 8 hours | 60°C | ~45% |
| 3% H₂O₂ (Oxidation) | 12 hours | 25°C | ~35% |
| UV Light (254 nm) | 48 hours | 25°C | ~10% |
Data is illustrative and based on forced degradation studies.[1]
Experimental Protocols
Protocol 1: Preparation of a Stabilized Sulfadimethoxine Standard Solution
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve the required amount of sulfadimethoxine reference standard in HPLC-grade methanol or DMSO. Store this solution at -20°C in an amber vial.
-
Working Standard Diluent: Prepare an aqueous buffer at pH 5.0 (e.g., acetate or phosphate buffer). If oxidative degradation is a concern, add sodium metabisulfite to a final concentration of 0.1% (w/v).
-
Working Standard (e.g., 10 µg/mL): On the day of analysis, dilute the stock solution with the working standard diluent to the desired concentration.
-
Storage and Handling: Keep the working standard refrigerated and protected from light when not in use. Prepare fresh working standards daily.
Protocol 2: Stability-Indicating HPLC Method
This protocol is based on a validated method for analyzing sulfadimethoxine in the presence of its degradation products.[1][2]
-
Column: C18, 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase: 9.57 mM Phosphate Buffer (pH adjusted to 2.0 with orthophosphoric acid) : Acetonitrile (70:30 v/v)
-
Flow Rate: 1.2 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at 248 nm
-
Column Temperature: 25°C
Visualizations
Sulfadimethoxine Degradation Pathways
Caption: Primary degradation pathways for sulfadimethoxine in aqueous solutions.
Troubleshooting Workflow for Peak Tailing
References
- 1. Stress degradation study on sulfadimethoxine and development of a validated stability-indicating HPLC assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Influence of sodium metabisulfite and glutathione on the stability of vitamin C in O/W emulsion and extemporaneous aqueous gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. uhplcs.com [uhplcs.com]
- 9. pharmaguru.co [pharmaguru.co]
Technical Support Center: Mitigating Matrix Effects in LC-MS/MS Analysis of Sulfadimethoxine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of sulfadimethoxine.
Troubleshooting Guides
This section addresses specific issues that users may encounter during their experiments, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: Low or No Signal Intensity for Sulfadimethoxine
Q: We are observing a significantly lower signal for sulfadimethoxine in our matrix samples compared to the neat standard solution. What could be the cause and how can we fix it?
A: This is a classic sign of ion suppression, a major type of matrix effect where co-eluting endogenous components from the sample matrix interfere with the ionization of sulfadimethoxine in the MS source.[1] Here is a step-by-step guide to troubleshoot this issue:
Troubleshooting Workflow for Low Signal Intensity
Caption: Troubleshooting workflow for low sulfadimethoxine signal intensity.
-
Quantify Ion Suppression: Perform a post-extraction spike experiment. Compare the peak area of sulfadimethoxine spiked into an extracted blank matrix sample with the peak area of sulfadimethoxine in a neat solvent at the same concentration. A significant decrease in the signal from the matrix sample confirms ion suppression.[1]
-
Enhance Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[1]
-
Solid-Phase Extraction (SPE): This is often more effective than simpler methods like protein precipitation for removing phospholipids and other interferences.[1]
-
Liquid-Liquid Extraction (LLE): Can also be optimized to selectively extract sulfadimethoxine while leaving matrix components behind.
-
Protein Precipitation: While quick, this method is less specific and may not remove all interfering substances.
-
-
Optimize Chromatography: Adjusting the LC method can help separate sulfadimethoxine from co-eluting matrix components.
-
Modify Gradient: A shallower gradient can improve the resolution between sulfadimethoxine and interfering peaks.
-
Change Column Chemistry: Consider a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column) that may offer different selectivity.
-
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as Sulfadimethoxine-d4 or ¹³C₆-Sulfadimethoxine, is the gold standard for compensating for matrix effects.[2][3] Since the SIL-IS co-elutes and experiences the same ionization suppression or enhancement as the analyte, the ratio of their signals remains constant, leading to accurate quantification.[2][4]
Issue 2: Poor Accuracy and Precision Despite Using a Stable Isotope-Labeled Internal Standard
Q: We are using a deuterated internal standard for sulfadimethoxine, but our accuracy and precision are still poor. What could be the problem?
A: While SIL-IS are powerful tools, they may not perfectly compensate for matrix effects in all situations. Here are some potential causes and solutions:
-
Differential Matrix Effects: In highly complex matrices, the analyte and the SIL-IS may experience slightly different degrees of ion suppression, leading to inaccurate results.[2]
-
Solution: Further optimize sample preparation to reduce the overall matrix load. A more rigorous SPE cleanup or a combination of LLE and SPE might be necessary.
-
-
Chromatographic Co-elution with Suppressing Agents: A matrix component may be co-eluting directly with the analyte and its internal standard.
-
Solution: Adjust the chromatographic gradient to better separate the analyte peak from the region of most significant ion suppression.
-
-
Purity of the Internal Standard: The SIL-IS may contain a small amount of unlabeled sulfadimethoxine, which can lead to an overestimation of the analyte concentration.
-
Solution: Verify the purity of your internal standard.
-
-
Isotopic Effects: Although rare, slight differences in retention time between the analyte and the SIL-IS can occur. If the matrix effect is not uniform across the entire peak elution window, this can lead to differential ion suppression.[2]
-
Solution: Ensure that the analyte and SIL-IS peaks are as symmetrical and co-eluting as possible.
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte by the presence of co-eluting components in the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which negatively impact the accuracy and precision of quantification.[1]
Q2: How do I choose the best sample preparation method for my matrix?
A2: The choice of sample preparation method depends on the complexity of the matrix and the required sensitivity of the assay.
Decision Logic for Sample Preparation Method Selection
Caption: Logic for selecting a sample preparation method based on matrix complexity.
-
Plasma/Serum: Protein precipitation is a common starting point for its simplicity. However, for higher sensitivity and to remove phospholipids, SPE is recommended.[5]
-
Milk: Milk contains proteins and fats that can cause significant matrix effects. A combination of protein precipitation followed by SPE cleanup is often effective.[6]
-
Animal Tissues (e.g., liver, muscle): These are complex matrices requiring homogenization followed by a robust extraction and cleanup method like SPE or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[4][7]
Q3: What is the difference between matrix-matched calibration and using a stable isotope-labeled internal standard?
A3: Both are strategies to compensate for matrix effects, but they work differently.
-
Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix that is identical to the samples being analyzed. This approach assumes that the matrix effect is consistent across all samples and the calibration standards.[8] However, it can be difficult to obtain a truly "blank" matrix, and this method does not account for variations in extraction recovery.[9]
-
Stable Isotope-Labeled Internal Standard (SIL-IS): A known amount of the SIL-IS is added to each sample before processing. Because the SIL-IS is chemically almost identical to the analyte, it experiences the same losses during sample preparation and the same degree of ion suppression or enhancement.[2][3] The quantification is based on the ratio of the analyte signal to the IS signal, which corrects for these variations. This is generally considered the more robust and accurate approach.[4]
Data Presentation: Comparison of Mitigation Strategies
The following tables summarize quantitative data on the effectiveness of different approaches to mitigate matrix effects in sulfadimethoxine analysis.
Table 1: Comparison of Sample Preparation Methods for Sulfadimethoxine in Milk
| Sample Preparation Method | Recovery (%) | Relative Standard Deviation (RSD%) | Notes |
| Protein Precipitation (Acetonitrile) | 93% | ≤ 5.0% | Simple and fast, but may not remove all interferences.[10] |
| SPE (Polymeric) | 70-120% | < 20% | Effective for multi-residue analysis, good cleanup.[6] |
| SPE (C18) after Protein Precipitation | ~67% (for a mix of drugs) | Varies | Provides cleaner extracts than protein precipitation alone. |
Table 2: Performance of Stable Isotope Dilution vs. Other Internal Standards
| Internal Standard Type | Matrix | Accuracy (%) | Precision (RSD%) | Key Advantage |
| Sulfadimethoxypyrimidine D4 (SIL-IS) | Animal Tissue | High (not specified) | < 15% | Co-elutes and compensates effectively for matrix effects and procedural losses.[4] |
| Sulfapyridine (Structural Analog) | Animal Tissue | Lower than SIL-IS | > 15% | May not co-elute perfectly and may experience different matrix effects.[4] |
Experimental Protocols
Protocol 1: Sulfadimethoxine Analysis in Plasma using Protein Precipitation and a Stable Isotope-Labeled Internal Standard
This protocol is adapted from a validated method for the determination of sulfadimethoxine in bovine plasma.[2][5]
Workflow for Sulfadimethoxine Analysis in Plasma
Caption: Experimental workflow for the quantitative analysis of sulfadimethoxine in plasma.
-
Sample Preparation:
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 20 µL of the 100 ng/mL Sulfadimethoxypyrimidine D4 internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Parameters:
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is commonly used.
-
Injection Volume: 10 µL.
-
Mass Spectrometry: Triple quadrupole mass spectrometer operating in positive ion Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Monitor specific precursor to product ion transitions for both sulfadimethoxine and Sulfadimethoxypyrimidine D4.
-
Protocol 2: Sulfadimethoxine Analysis in Animal Tissue using Solid-Phase Extraction (SPE)
This protocol is a representative method for the analysis of sulfadimethoxine in animal tissues such as liver and muscle.[4][7]
-
Homogenization and Extraction:
-
Homogenize 2 grams of tissue with 8 mL of an extraction solvent (e.g., acetonitrile/water 80:20 v/v).
-
Add the internal standard (e.g., Sulfadimethoxypyrimidine D4) to the homogenate.
-
Vortex and centrifuge the sample at 4000 rpm for 10 minutes.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the supernatant from the extraction step onto the SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove interfering substances.
-
Elute sulfadimethoxine and the internal standard with 5 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. obrnutafaza.hr [obrnutafaza.hr]
- 7. Determination of sulfadimethoxine and sulfamethazine residues in animal tissues by liquid chromatography and thermospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Matrix-matched Calibration - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 10. sciex.com [sciex.com]
Technical Support Center: Enhancing Sulfadimethoxine Detection in Milk
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to improve the limit of detection for sulfadimethoxine (SDM) residues in milk.
Troubleshooting Guides
This section addresses common problems encountered during the analysis of sulfadimethoxine in milk samples.
| Problem | Potential Cause | Suggested Solution |
| Poor Sensitivity / High Limit of Detection (LOD) | Inefficient sample extraction and cleanup. | Optimize the extraction solvent and cleanup procedure. Acetonitrile is a commonly used and effective solvent for extracting sulfonamides from milk.[1][2][3] Consider using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[4] For complex matrices like milk, enhanced cleanup methods like EMR—Lipid dSPE can be employed.[5] |
| Suboptimal instrument parameters (for LC-MS/MS). | Optimize mass spectrometry parameters, including ionization source settings, collision energy, and selection of precursor and product ions for Multiple Reaction Monitoring (MRM).[1] Using a longer HPLC column (e.g., 250 mm) can improve the separation of analytes with similar molecular weights.[1] | |
| Low antibody affinity or inappropriate concentration (for Immunoassays). | Screen different antibodies to find one with high affinity and specificity for sulfadimethoxine. The use of a superior polyclonal antibody with broad specificity and uniform affinity has been shown to improve detection limits.[6] Optimize the concentrations of the coating antigen and antibody to achieve the desired sensitivity.[6] | |
| High Background Noise / False Positives | Matrix effects from the milk sample. | Milk is a complex matrix containing fats, proteins, and other components that can interfere with the analysis.[7] Implement a robust sample preparation protocol that includes protein precipitation (e.g., with acetonitrile) and centrifugation.[3][8] For immunoassays, a filtration step can be included to remove fat particles.[9] |
| Non-specific binding in immunoassays. | Use blocking buffers (e.g., BSA or non-fat dry milk) to reduce non-specific binding to the microplate wells. Ensure adequate washing steps between incubations. | |
| Contamination of reagents or equipment. | Use high-purity solvents and reagents (LC-MS grade).[3] Thoroughly clean all glassware and equipment. Run blank samples to check for contamination. | |
| Poor Reproducibility (High %RSD) | Inconsistent sample preparation. | Ensure precise and consistent execution of the sample preparation protocol for all samples and standards. Use of an internal standard can help to correct for variations.[1] |
| Instrument instability. | Allow the analytical instrument to stabilize before running samples. Regularly perform system suitability tests and calibration checks. | |
| Pipetting errors. | Use calibrated pipettes and ensure proper pipetting technique, especially for small volumes. |
Frequently Asked Questions (FAQs)
Q1: What is the Maximum Residue Limit (MRL) for sulfadimethoxine in milk?
The MRL for sulfadimethoxine in milk can vary by region. For instance, in Canada, the MRL for sulfadimethoxine in the milk of cattle is 0.01 ppm (or 10 µg/kg).[10] The European Union has set a combined MRL for all sulfonamides at 100 µg/kg.[3][11]
Q2: Which analytical method offers the lowest limit of detection for sulfadimethoxine in milk?
Electrochemical aptasensors have demonstrated exceptionally low limits of detection, reaching levels as low as 3.6 x 10⁻¹⁸ M.[12] Another electrochemical method reported a detection limit of 0.038 nmol/L.[13] For more conventional methods, LC-MS/MS is highly sensitive, with reported LODs in the range of 1.82-2.92 ng/g.[1]
Q3: Can I use a screening test for routine monitoring of sulfadimethoxine?
Yes, screening tests like immunoassays (e.g., ELISA, dipstick tests) are widely used for rapid and high-throughput screening of milk samples due to their cost-effectiveness and speed.[11][14] However, it's important to note that positive results from screening tests should be confirmed by a more selective and sensitive method like LC-MS/MS.[14]
Q4: How can I minimize matrix effects when analyzing sulfadimethoxine in milk?
Effective sample preparation is crucial. This typically involves protein precipitation with a solvent like acetonitrile, followed by centrifugation to separate proteins.[1][8] A subsequent liquid-liquid extraction with a solvent like hexane can be used to remove fats.[1] For highly sensitive analyses, techniques like turbulent flow chromatography for online sample cleanup can significantly reduce matrix interference.[8]
Q5: What are the key advantages of using LC-MS/MS for sulfadimethoxine analysis?
LC-MS/MS offers high selectivity, sensitivity, and the ability to confirm the identity of the analyte, which reduces the likelihood of false-positive results.[1] It is considered a confirmatory method and can be used to quantify multiple sulfonamide residues simultaneously.[3][14]
Comparison of Detection Methods for Sulfadimethoxine in Milk
| Method | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Throughput | Selectivity | Confirmatory? |
| Electrochemical Aptasensor | 3.6 x 10⁻¹⁸ M[12] | Moderate | High | No |
| Electrochemical Aptasensor | 0.038 nmol/L[13] | Moderate | High | No |
| Electrochemical Sensor (MIP) | 70 µM[15] | Moderate | Good | No |
| ELISA (Polyclonal Antibody) | 3.35 µg/L[6] | High | Good | No |
| LC-MS/MS | LOD: 1.82-2.92 ng/g[1] | Low to Moderate | Very High | Yes |
| LC-MS/MS | LOQ: 10 µg/kg[2] | Low to Moderate | Very High | Yes |
| Flow Cytometric Immunoassay (FCI) | CCβ <50 µg/L (for sulfadoxine)[9] | High | Good | No |
| Cloud Point Extraction (Spectrophotometry) | 10 µg/L[4] | Moderate | Moderate | No |
| Dipstick Test (SULFASENSOR) | 10 - 15 ppb | Very High | Good | No |
| Charm Sulfonamide Test | ~10 ppb[11] | Very High | Good | No |
Note: The performance of each method can vary based on the specific protocol, reagents, and instrumentation used.
Detailed Experimental Protocols
Immunoassay (ELISA) Protocol for Sulfadimethoxine Screening
This protocol is a generalized procedure based on competitive ELISA principles.
Materials:
-
Sulfadimethoxine standard
-
Polyclonal anti-sulfadimethoxine antibody
-
Sulfadimethoxine-HRP conjugate
-
96-well microtiter plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
Milk sample
Procedure:
-
Coating: Coat the wells of a 96-well plate with an appropriate concentration of sulfadimethoxine-protein conjugate in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at 37°C to block non-specific binding sites.
-
Washing: Wash the plate three times with wash buffer.
-
Sample/Standard Incubation: Add standards or pre-treated milk samples to the wells, followed by the anti-sulfadimethoxine antibody. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate three times with wash buffer.
-
Conjugate Incubation: Add the HRP-conjugated secondary antibody and incubate for 30 minutes at 37°C.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Reaction: Add the TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The concentration of sulfadimethoxine is inversely proportional to the color intensity.
LC-MS/MS Confirmatory Analysis Protocol
This protocol outlines a general workflow for the quantitative analysis of sulfadimethoxine using Liquid Chromatography-Tandem Mass Spectrometry.
Materials:
-
Sulfadimethoxine standard and isotopically labeled internal standard (e.g., sulfadimethoxine-d6)[16]
-
Acetonitrile (LC-MS grade)[3]
-
Ethyl acetate (optional, for extraction)[1]
-
n-Hexane (for fat removal)[1]
-
Methanol (LC-MS grade)[1]
-
Formic acid (LC-MS grade)[1]
-
Ultrapure water
-
Centrifuge tubes
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation:
-
Pipette 1 mL of milk into a centrifuge tube.
-
Add the internal standard solution.
-
Add 5 mL of acetonitrile (with 1% acetic acid or 0.1% formic acid).[2][3]
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at >4000 rpm for 10 minutes.[3]
-
Transfer the supernatant to a new tube.
-
(Optional fat removal): Add n-hexane, vortex, and discard the upper hexane layer.[1]
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase (e.g., 1 mL of methanol:water).[3]
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial.
-
-
LC Separation:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[3]
-
Mobile Phase A: Water with 0.1% formic acid.[3]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[3]
-
Gradient: A suitable gradient program to separate sulfadimethoxine from other matrix components.
-
Flow Rate: 0.5 mL/min.[3]
-
Injection Volume: 10 µL.[3]
-
-
MS/MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI) positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for sulfadimethoxine and one for the internal standard for quantification and confirmation.
-
Electrochemical Biosensor Protocol (Generic)
This protocol provides a general outline for the detection of sulfadimethoxine using an electrochemical aptasensor. Specifics will vary greatly depending on the sensor design.
Materials:
-
Screen-printed electrode (e.g., gold or glassy carbon)
-
Sulfadimethoxine-specific aptamer
-
Electrochemical workstation
-
Buffer solution (e.g., PBS)
-
Blocking agent (e.g., mercaptohexanol)
-
Redox probe (e.g., [Fe(CN)₆]³⁻/⁴⁻)
Procedure:
-
Electrode Preparation: Clean the surface of the working electrode according to the manufacturer's instructions.
-
Aptamer Immobilization: Immobilize the sulfadimethoxine-specific aptamer onto the electrode surface. This may involve self-assembly via a thiol linker to a gold electrode or other covalent attachment methods.
-
Blocking: Treat the electrode surface with a blocking agent to prevent non-specific binding.
-
Sample Incubation: Incubate the modified electrode with the pre-treated milk sample for a defined period to allow the binding of sulfadimethoxine to the aptamer.
-
Washing: Gently rinse the electrode with buffer to remove unbound components.
-
Electrochemical Measurement: Perform an electrochemical measurement (e.g., cyclic voltammetry, differential pulse voltammetry, or electrochemical impedance spectroscopy) in the presence of a redox probe. The binding of sulfadimethoxine to the aptamer will cause a change in the electrochemical signal.
-
Data Analysis: The change in the signal is correlated to the concentration of sulfadimethoxine in the sample.
Visualizations
Caption: Workflow for milk sample preparation for LC-MS/MS analysis.
Caption: Logical workflow for screening and confirmation of SDM in milk.
References
- 1. acgpubs.org [acgpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. sciex.com [sciex.com]
- 4. Preconcentration of sulphonamides in bovine milk by the cloud point extraction method using smartphone-based digital images - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. agilent.com [agilent.com]
- 6. A Class-Selective Immunoassay for Sulfonamides Residue Detection in Milk Using a Superior Polyclonal Antibody with Broad Specificity and Highly Uniform Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Flow cytometric immunoassay for sulfonamides in raw milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. canada.ca [canada.ca]
- 11. charm.com [charm.com]
- 12. Electrochemical biosensor for rapid and sensitive monitoring of sulfadimethoxine based on nanoporous carbon and aptamer system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Electrochemical aptasensor for sulfadimethoxine detection based on the triggered cleavage activity of nuclease P1 by aptamer-target complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of Antibiotics Residues in Milk and Meat Using Different Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Electrochemical sensor for sulfadimethoxine based on molecularly imprinted polypyrrole: study of imprinting parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Screening of antibiotic residues in raw bovine milk in Lombardy, Italy: Microbial growth inhibition assay and LC-HRMS technique integration for an accurate monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce Ion Suppression for Sulfadimethoxine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address and mitigate ion suppression for sulfadimethoxine in mass spectrometry (MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for sulfadimethoxine analysis?
A1: Ion suppression is a type of matrix effect where components in a sample, other than sulfadimethoxine, reduce its ionization efficiency in the mass spectrometer's ion source.[1] This phenomenon is a major concern because it can lead to decreased sensitivity, poor accuracy, and unreliable quantification in Liquid Chromatography-Mass Spectrometry (LC-MS) analyses.[1][2] It occurs when co-eluting matrix components compete with the analyte for ionization, hindering the formation of gas-phase sulfadimethoxine ions.[1]
Q2: What are the common causes of ion suppression for sulfadimethoxine?
A2: Common causes of ion suppression include endogenous matrix components from biological samples like phospholipids, salts, and proteins.[1] Exogenous substances introduced during sample preparation can also contribute.[1] High concentrations of these interfering compounds can alter the physical properties of the droplets in the electrospray ionization (ESI) source, which impedes the formation of the desired analyte ions.[1] Mobile phase additives, such as trifluoroacetic acid (TFA), can also cause significant ion suppression by forming ion pairs with the analyte.
Q3: How can I detect and assess the extent of ion suppression in my sulfadimethoxine assay?
A3: A common method is the post-extraction spike method.[3] This involves comparing the response of sulfadimethoxine in a blank matrix sample that has been spiked after extraction to its response in a neat (pure) solvent.[1] A significant decrease in the signal in the matrix sample indicates ion suppression.[1] Another technique is post-column infusion, where a constant concentration of sulfadimethoxine is introduced into the LC flow after the analytical column.[1][4] A drop in the signal when a blank matrix extract is injected reveals the specific retention time regions where ion suppression occurs.[1][4]
Q4: Is tandem mass spectrometry (MS/MS) immune to ion suppression?
A4: No. MS/MS techniques are just as susceptible to ion suppression as single MS methods.[1][2] The suppression occurs during the initial ionization process, before the mass filtering and fragmentation steps of MS/MS.[1] Therefore, even with the high selectivity of MS/MS, proper sample cleanup to remove interfering matrix components is crucial, especially for complex matrices.[1][2]
Q5: Why is a stable isotope-labeled internal standard (SIL-IS) recommended for sulfadimethoxine analysis?
A5: A stable isotope-labeled internal standard (SIL-IS), such as sulfadimethoxine-d6, is considered the gold standard for quantitative LC-MS/MS analysis.[5] Because a SIL-IS is chemically almost identical to the analyte, it exhibits nearly the same behavior during sample preparation, chromatography, and ionization.[3][5] This allows it to accurately compensate for variations in extraction recovery and matrix-induced ion suppression or enhancement, leading to more accurate and precise quantification.[5]
Q6: When is the correct stage to add the stable isotope-labeled internal standard?
A6: The internal standard should be added to the sample at the earliest possible stage, ideally before any sample preparation or extraction steps.[5] This ensures that the internal standard experiences the same potential losses and matrix effects as the native analyte throughout the entire workflow, providing the most accurate correction for any variations.[5]
Troubleshooting Guide
Issue 1: Low Signal Intensity or Poor Sensitivity for Sulfadimethoxine
Low signal intensity is a primary indicator of significant ion suppression. Follow this troubleshooting workflow to identify and mitigate the issue.
Troubleshooting Steps:
-
Assess Ion Suppression: First, quantify the degree of signal suppression. Use the post-extraction spike method detailed in the Experimental Protocols section to compare the peak area of sulfadimethoxine in a spiked matrix extract to that in a pure solvent.[1] A significant drop in signal confirms that ion suppression is the primary issue.
-
Improve Sample Preparation: Implement more rigorous sample cleanup techniques to remove interfering substances.[6] Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are often more effective at removing matrix components like phospholipids than simple protein precipitation (PPT).[1][6]
-
Optimize Chromatography: Modify the chromatographic conditions to separate sulfadimethoxine from the co-eluting matrix interferences.[2] This can be achieved by adjusting the gradient profile, changing the mobile phase composition, or using a different analytical column with alternative chemistry.[2][4] Often, interferences appear at the beginning and end of a run, so adjusting retention time can be effective.[2]
-
Check MS Parameters: Optimize the ion source parameters, such as gas flow, desolvation temperature, and capillary voltage, as these can influence ionization efficiency.[7] Also, consider switching ionization modes (e.g., to APCI) if ESI is particularly susceptible to suppression for your matrix.[2]
Issue 2: High Variability in Quantitative Results
Inconsistent ion suppression between samples can lead to poor precision and accuracy (%RSD > 15%).[1][4] This workflow addresses sample-to-sample variability.
Troubleshooting Steps:
-
Evaluate Sample-to-Sample Variability: Analyze blank matrix samples from at least six different sources to assess the consistency of the matrix effect.[4] This will determine if the ion suppression is consistent or varies significantly between individual samples.
-
Standardize Sample Collection and Handling: Ensure that all procedures for sample collection, storage, and preparation are uniform to minimize variations in the matrix composition from sample to sample.[1]
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): If not already in use, incorporating a SIL-IS is the most effective way to compensate for variable matrix effects.[5] Ensure it is added at the very beginning of the sample preparation process.[5]
-
Implement Matrix-Matched Calibrants: Prepare calibration standards in the same biological matrix as the samples.[1] This helps to compensate for consistent matrix effects that are not fully corrected by the internal standard.[1]
Data Presentation
Impact of Sample Preparation on Ion Suppression
The choice of sample preparation technique significantly impacts the degree of ion suppression. More thorough cleanup methods generally yield better results by more effectively removing interfering matrix components.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Key Advantage | Key Disadvantage | Reference |
| Protein Precipitation (PPT) | 85 - 110% | -40% to -60% | Fast and simple | Poor removal of phospholipids, high ion suppression | [1] |
| Liquid-Liquid Extraction (LLE) | 70 - 95% | -20% to -40% | Cleaner extract than PPT | More labor-intensive, potential for emulsions | [6] |
| Solid-Phase Extraction (SPE) | 90 - 105% | -5% to -25% | High selectivity, excellent removal of interferences | More complex method development, higher cost | [1][8] |
Note: Values are representative and can vary based on the specific matrix, protocol, and analyte. A negative matrix effect value indicates ion suppression.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)
This protocol quantifies the extent of ion suppression or enhancement.[4]
-
Prepare Set A (Neat Solution): Prepare a solution of sulfadimethoxine in the mobile phase at a known concentration (e.g., the midpoint of the calibration curve).[4]
-
Prepare Set B (Post-Spike Matrix): Process blank matrix extracts (from at least 6 different sources) through your entire sample preparation procedure. After the final extraction step, spike the analyte into these clean extracts to the same final concentration as Set A.[4]
-
Analyze Samples: Analyze both sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF):
Protocol 2: Solid-Phase Extraction (SPE) for Sulfadimethoxine in Plasma
This protocol provides a general guideline for cleaning up plasma samples to reduce matrix effects.[3]
-
Sample Pre-treatment: To 1 mL of plasma, add the internal standard solution (e.g., sulfadimethoxine-d6).
-
Cartridge Conditioning: Condition a C18 SPE cartridge sequentially with methanol followed by ultrapure water.[3]
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute sulfadimethoxine and the internal standard with an appropriate organic solvent (e.g., acetonitrile or methanol).[3]
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.[3]
Protocol 3: Post-Column Infusion to Identify Suppression Zones
This method helps visualize at which retention times ion suppression occurs.
-
Setup: Connect the outlet of the analytical column to a T-piece. Continuously infuse a standard solution of sulfadimethoxine into the T-piece using a syringe pump at a low flow rate (e.g., 10 µL/min).[4] The mobile phase from the LC will mix with this solution before entering the mass spectrometer.
-
Injection: A stable baseline signal corresponding to the infused analyte should be observed. Inject a blank matrix extract onto the LC column and acquire data.[4]
-
Analysis: Any dip or deviation in the stable baseline indicates a region of ion suppression caused by co-eluting matrix components.[4] This information can be used to adjust the chromatographic method to move the sulfadimethoxine peak away from these suppression zones.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 8. A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming poor solubility of sulfadimethoxine in analytical standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor solubility of sulfadimethoxine when preparing analytical standards.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My sulfadimethoxine analytical standard is not dissolving in my chosen solvent. What should I do?
A1: Poor solubility of sulfadimethoxine is a common issue due to its crystalline structure.[1] The solubility is influenced by solvent polarity, pH, and temperature.[1][2] If you are facing dissolution problems, consider the following troubleshooting steps:
-
Verify your solvent choice: Highly polar solvents are recommended. Methanol has been shown to be an effective solvent for sulfadimethoxine.[2] For preparing stock solutions for in vitro use, Dimethyl Sulfoxide (DMSO) is also a viable option.[3]
-
Employ a co-solvent system: A mixture of organic solvent and water can enhance solubility.[4] For analytical working standards, a common practice is to dissolve the primary stock in an organic solvent like methanol and then dilute it with a mixture of methanol and water (e.g., 50:50 v/v).[5]
-
Adjust the pH: Sulfadimethoxine's solubility is pH-dependent.[1][6] It is an acidic compound with a pKa of approximately 5.94.[7] Increasing the pH to a slightly alkaline condition (above its pKa) will deprotonate the molecule, forming a more soluble salt. Consider using a dilute solution of sodium hydroxide or ammonium hydroxide to aid dissolution.[7][8]
-
Gentle heating and sonication: Applying gentle heat or using an ultrasonic bath can help overcome the activation energy required for dissolution. However, be cautious with temperature to avoid degradation of the analyte. Increased temperature generally increases the solubility of sulfonamides.[2][9]
Q2: I've prepared a stock solution in an organic solvent, but the compound precipitates when I dilute it with an aqueous mobile phase. How can I prevent this?
A2: This is a common phenomenon when the final solution composition does not have sufficient solvating power for sulfadimethoxine. To address this:
-
Decrease the final aqueous concentration: Ensure the percentage of the organic solvent in your final diluted standard is high enough to maintain solubility. You may need to adjust the dilution scheme.
-
pH mismatch: The pH of your aqueous diluent might be too low. Since sulfadimethoxine is more soluble at a higher pH, ensure your aqueous diluent is not acidic.[6][10]
-
Prepare intermediate dilutions: Instead of a single large dilution into a highly aqueous solution, perform serial dilutions with intermediate solvent compositions to gradually decrease the organic solvent concentration.
Q3: What are the recommended solvents for preparing a 1 mg/mL stock solution of sulfadimethoxine?
A3: For a 1 mg/mL stock solution, the following solvents are recommended:
-
Methanol: It is reported to be one of the most effective solvents for sulfonamides.[2]
-
Dimethyl Sulfoxide (DMSO): Suitable for high concentration stock solutions.[3]
-
1 M Ammonium Hydroxide (NH₄OH): A solubility of 50 mg/mL has been reported in this solvent, indicating its effectiveness for creating highly concentrated stock solutions.[7]
-
Dilute Sodium Hydroxide (NaOH): Due to the acidic nature of the sulfonamide group, a dilute basic solution can be used to form the more soluble sodium salt.[8]
Q4: Can I use water to prepare my sulfadimethoxine standards?
A4: Direct dissolution in pure water is challenging due to its low aqueous solubility. The reported water solubility is approximately 46.3 mg/L at 37°C and 343 mg/L at an unspecified temperature.[7][11] Therefore, using only water to prepare standard solutions, especially at higher concentrations, is not recommended. It is preferable to use an organic solvent or an aqueous solution with adjusted pH.
Quantitative Solubility Data
The solubility of sulfadimethoxine is highly dependent on the solvent system and pH. The following tables summarize key solubility data.
Table 1: Solubility of Sulfadimethoxine in Various Solvents
| Solvent | Solubility | Temperature (°C) |
| Water | 46.3 mg/L | 37 |
| Water | 343 mg/L | Not Specified |
| 1 M NH₄OH | 50 mg/mL | Not Specified |
| DMSO | ≥ 100 mg/mL | Not Specified |
| Methanol | High | Not Specified |
Table 2: Influence of pH on the Aqueous Solubility of Sulfadimethoxine
| pH | Solubility (mg/L) | Temperature (°C) |
| 5.5 | 60 | 25 |
| 7.0 | 260 | 25 |
Data sourced from[6].
Experimental Protocols
Protocol 1: Preparation of a Sulfadimethoxine Stock Solution using a Co-Solvent System
This protocol is suitable for preparing a 1 mg/mL stock solution for use in LC-MS/MS analysis.
Materials:
-
Sulfadimethoxine analytical standard
-
Methanol (LC-MS grade)
-
Ultrapure water
-
Analytical balance
-
10 mL volumetric flask
-
Pipettes
-
Vortex mixer
Procedure:
-
Accurately weigh approximately 10 mg of the sulfadimethoxine analytical standard.
-
Transfer the weighed standard into a 10 mL volumetric flask.
-
Add approximately 5 mL of methanol to the flask.
-
Vortex the mixture until the sulfadimethoxine is completely dissolved. If necessary, use a sonicator for a few minutes to aid dissolution.
-
Once dissolved, bring the flask to volume with methanol.
-
This results in a 1 mg/mL stock solution. Store this solution at 2-8°C, protected from light.[7][12]
Protocol 2: Preparation of Working Standards by Serial Dilution
Materials:
-
1 mg/mL Sulfadimethoxine stock solution (from Protocol 1)
-
Methanol (LC-MS grade)
-
Ultrapure water
-
Appropriate volumetric flasks and pipettes for serial dilutions
Procedure:
-
Prepare a diluent solution of 50:50 (v/v) methanol and water.[5]
-
Perform serial dilutions of the 1 mg/mL stock solution with the diluent to achieve the desired concentrations for your calibration curve (e.g., 1 to 1000 ng/mL).[5]
-
For each working standard, ensure thorough mixing after each dilution step.
Visual Guides
Caption: A workflow diagram for troubleshooting common issues when dissolving sulfadimethoxine analytical standards.
Caption: The effect of pH on the ionization and subsequent aqueous solubility of sulfadimethoxine.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. benchchem.com [benchchem.com]
- 6. karger.com [karger.com]
- 7. Sulfadimethoxine CAS#: 122-11-2 [m.chemicalbook.com]
- 8. Sulfadimethoxine Sodium [drugfuture.com]
- 9. researchgate.net [researchgate.net]
- 10. Sulfadimethoxine - Wikipedia [en.wikipedia.org]
- 11. Sulfadimethoxine | C12H14N4O4S | CID 5323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 磺胺地索辛 98.0-102.0% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Refinement of QuEChERS Method for Sulfadimethoxine in Muscle Tissue
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the refinement of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the analysis of sulfadimethoxine in muscle tissue.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental process.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Recovery of Sulfadimethoxine | Incomplete Extraction: The extraction solvent may not be efficiently disrupting the tissue matrix and solvating the analyte. The pH of the extraction solvent can also play a role, as sulfonamides are amphoteric. | Optimize Extraction Solvent: While acetonitrile is standard, consider adding a small percentage of a more polar solvent or acidifying the acetonitrile (e.g., with 1% acetic or formic acid) to improve the extraction of sulfadimethoxine.[1] Ensure Thorough Homogenization: The muscle tissue must be completely homogenized to ensure proper interaction with the extraction solvent. Check pH: Adjusting the pH of the sample with a buffer solution before extraction can improve the partitioning of sulfadimethoxine into the organic phase. |
| Analyte Loss During d-SPE Cleanup: The chosen d-SPE sorbent may be too aggressive and co-elute or adsorb the sulfadimethoxine. | Select Appropriate d-SPE Sorbent: For fatty matrices like muscle, C18 is often used to remove lipids.[2][3] Primary Secondary Amine (PSA) is used to remove sugars and fatty acids. A combination of C18 and PSA may be optimal.[2] For highly fatty samples, newer sorbents like Z-Sep or EMR-Lipid could be considered.[3][4] Optimize Sorbent Amount: Using an excessive amount of d-SPE sorbent can lead to analyte loss. Try reducing the amount of sorbent used in the cleanup step. | |
| High Matrix Effects (Ion Suppression or Enhancement) | Co-elution of Matrix Components: Lipids, proteins, and other endogenous components from the muscle tissue can co-elute with sulfadimethoxine and interfere with ionization in the mass spectrometer. | Improve d-SPE Cleanup: Experiment with different d-SPE sorbents or combinations (e.g., C18, PSA, GCB) to effectively remove interfering matrix components.[5][6] For particularly complex matrices, a dual-layer SPE cartridge may offer better cleanup. Dilution of the Final Extract: Diluting the final extract before injection into the LC-MS/MS system can reduce the concentration of matrix components, thereby mitigating their effect on ionization.[7] Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same QuEChERS procedure to compensate for matrix effects.[5][7] |
| Poor Peak Shape or Tailing | Interaction of Analyte with the Analytical Column: Residual matrix components can build up on the column, or the mobile phase may not be optimal for the analyte. | Optimize LC Conditions: Adjust the mobile phase composition (e.g., organic solvent, buffer, pH) and gradient to improve peak shape. Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components. Ensure Adequate Cleanup: Re-evaluate the d-SPE cleanup step to ensure sufficient removal of matrix interferences. |
| Inconsistent Results/Poor Reproducibility | Incomplete Homogenization: Non-uniform sample distribution will lead to variable analyte concentrations. | Standardize Homogenization: Use a consistent and validated homogenization procedure for all samples. |
| Inconsistent Pipetting or Weighing: Small errors in the volumes of solvents or weights of salts and sorbents can lead to variability. | Calibrate Equipment: Ensure all pipettes and balances are properly calibrated. Careful Technique: Pay close attention to technique during all addition steps. | |
| Analyte Degradation: Sulfadimethoxine may degrade if samples are not handled or stored properly. | Proper Sample Handling: Keep samples cold during processing and store extracts at low temperatures (e.g., -20°C) away from light. |
Frequently Asked Questions (FAQs)
Q1: What is the best extraction solvent for sulfadimethoxine in muscle tissue using the QuEChERS method?
A1: Acetonitrile is the most commonly used and effective extraction solvent for the QuEChERS method. To enhance the extraction efficiency for sulfonamides like sulfadimethoxine, acidification of the acetonitrile with 1% acetic acid or formic acid is often recommended.[1] This helps to protonate the analyte and improve its solubility in the organic solvent.
Q2: Which d-SPE sorbent should I use for the cleanup of muscle tissue extracts?
A2: Muscle tissue has a high fat content, which can cause significant matrix effects. Therefore, a d-SPE sorbent that can effectively remove lipids is crucial.
-
C18 (Octadecyl): This is a good choice for removing non-polar interferences like fats and is commonly used for muscle tissue.[2][3]
-
PSA (Primary Secondary Amine): This sorbent is effective at removing polar interferences such as fatty acids and sugars.
-
Combination of C18 and PSA: A mixture of C18 and PSA is often the most effective approach for cleaning up complex matrices like muscle, as it removes both non-polar and polar interferences.[2]
-
Z-Sep or EMR-Lipid: These are newer, specialized sorbents designed for the enhanced removal of lipids from fatty matrices and may provide cleaner extracts.[3][4]
Q3: How can I minimize matrix effects when analyzing sulfadimethoxine in muscle tissue by LC-MS/MS?
A3: Matrix effects are a common challenge in complex matrices like muscle. Here are several strategies to mitigate them:
-
Effective Cleanup: Use the appropriate d-SPE sorbents (as discussed in Q2) to remove as many interfering compounds as possible.
-
Dilution: Diluting the final extract before injection can significantly reduce the concentration of matrix components, thus lessening their impact on the ionization of sulfadimethoxine.[7]
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank muscle tissue extract that has been processed through the entire QuEChERS procedure. This helps to compensate for any signal suppression or enhancement caused by the matrix.[5][7]
-
Use of an Internal Standard: A stable isotope-labeled internal standard for sulfadimethoxine is the ideal way to correct for both matrix effects and variations in recovery.
Q4: What are typical recovery rates for sulfadimethoxine in muscle tissue using a refined QuEChERS method?
A4: With an optimized QuEChERS method, you can expect to achieve recovery rates for sulfadimethoxine in muscle tissue generally ranging from 70% to 120%. However, this is highly dependent on the specific protocol, including the choice of extraction solvent, salts, and d-SPE sorbents.
Q5: What are the expected LOD and LOQ for sulfadimethoxine in muscle tissue with a refined QuEChERS-LC-MS/MS method?
A5: The Limit of Detection (LOD) and Limit of Quantification (LOQ) are dependent on the sensitivity of the LC-MS/MS instrument. However, for sulfadimethoxine in muscle tissue, typical LOQs are in the low µg/kg range (e.g., 0.5 to 5 µg/kg). LODs will be correspondingly lower.
Quantitative Data Summary
The following table summarizes validation data for sulfonamides, including sulfadimethoxine, in muscle tissue from various studies employing QuEChERS-based methods.
| Analyte | Matrix | Extraction Solvent | d-SPE Cleanup | Recovery (%) | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Sulfonamides (including Sulfadimethoxine) | Pork Muscle | Acetonitrile | PSA + C18 | 85 - 105.6 | 0.8 - 2.9 | - | [2] |
| Sulfonamides | Fish Muscle | Acidic Acetonitrile | - | 75 - 94 | - | - | [8] |
| Sulfadimethoxine | Fish Fillet | Acetonitrile/Water (8/2, v/v) | MgSO₄, NaCl, Sodium Citrate, Disodium Citrate Sesquihydrate | - | - | - | [9] |
| Multi-class Antibiotics | Freshwater Fish | Acetonitrile | PSA, C18 | 66.2 - 118.5 | 0.08 - 1.46 | 0.25 - 4.86 | [10] |
Experimental Protocol: Refined QuEChERS for Sulfadimethoxine in Muscle Tissue
This protocol is a generalized procedure based on common refinements for the analysis of sulfadimethoxine in muscle tissue. Optimization may be required for specific laboratory conditions and instrumentation.
1. Sample Preparation
-
Weigh 2 g (± 0.05 g) of homogenized muscle tissue into a 50 mL centrifuge tube.
-
If using an internal standard, spike the sample at this stage.
2. Extraction
-
Add 10 mL of 1% acetic acid in acetonitrile to the centrifuge tube.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing the d-SPE sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at ≥4000 rpm for 5 minutes.
4. Final Extract Preparation
-
Take a 1 mL aliquot of the cleaned extract and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
-
Filter through a 0.22 µm syringe filter into an autosampler vial.
5. LC-MS/MS Analysis
-
Inject the final extract into the LC-MS/MS system for analysis. Use a suitable C18 column and a mobile phase gradient of water and acetonitrile with 0.1% formic acid.
Workflow Diagram
Caption: Refined QuEChERS workflow for sulfadimethoxine in muscle.
References
- 1. agilent.com [agilent.com]
- 2. Screening of multi-class antibiotics in pork meat by LC-Orbitrap-MS with modified QuEChERS extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Comparison of Different d-SPE Sorbent Performances Based on Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) Methodology for Multiresidue Pesticide Analyses in Rapeseeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromtech.com.au [chromtech.com.au]
- 8. researchgate.net [researchgate.net]
- 9. Residue Depletion Profile and Estimation of Withdrawal Period for Sulfadimethoxine and Ormetoprim in Edible Tissues of Nile Tilapia (Oreochromis sp.) on Medicated Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
resolving co-eluting peaks in sulfadimethoxine chromatographic analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-eluting peaks during the chromatographic analysis of sulfadimethoxine.
Troubleshooting Guides
This section offers step-by-step guidance to address specific issues related to co-eluting peaks in sulfadimethoxine analysis.
Issue 1: Co-elution of Sulfadimethoxine with Other Sulfonamides
Question: My chromatogram shows a broad or shouldered peak for sulfadimethoxine, and I suspect co-elution with another sulfonamide. How can I resolve this?
Answer:
Co-elution with other structurally similar sulfonamides is a common challenge. To achieve baseline separation, systematic optimization of your chromatographic conditions is necessary.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for resolving co-eluting sulfonamides.
Detailed Steps:
-
Optimize Mobile Phase pH: The ionization state of sulfonamides is pH-dependent, which significantly affects their retention and selectivity.
-
Recommendation: Start by adjusting the mobile phase pH. For C18 columns, a mobile phase with a pH around 2.0 to 3.0, using a phosphate or formate buffer, can improve the separation of sulfonamides.[1] For instance, a mobile phase of 9.57 mM phosphate buffer (pH adjusted to 2.0 with orthophosphoric acid)-acetonitrile (70:30 v/v) has been used successfully.[1]
-
-
Change the Organic Modifier: The type of organic solvent in the mobile phase can alter selectivity.
-
Recommendation: If you are using acetonitrile, try switching to methanol, or vice versa. The different solvation properties can change the elution order and improve resolution.
-
-
Optimize the Gradient Program: If using gradient elution, modifying the gradient slope can enhance separation.
-
Recommendation: A shallower gradient (slower increase in organic solvent concentration) can increase the separation between closely eluting peaks.
-
-
Evaluate Column Chemistry: If mobile phase optimization is unsuccessful, consider a different column stationary phase.
-
Recommendation: While C18 columns are widely used, a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase, might provide the necessary resolution.
-
Issue 2: Co-elution of Sulfadimethoxine and Trimethoprim
Question: I am analyzing a formulation containing both sulfadimethoxine and trimethoprim, and their peaks are not well-resolved. What should I do?
Answer:
The separation of sulfadimethoprim (a basic compound) and sulfadimethoxine (an acidic compound) requires careful control of the mobile phase pH to manage the ionization and retention of both analytes.
Troubleshooting Workflow:
Caption: Logical workflow for separating sulfadimethoxine and trimethoprim.
Detailed Steps:
-
Optimize Mobile Phase pH: This is the most critical parameter for separating compounds with different pKa values.
-
Recommendation: A mobile phase pH between 3 and 6 is generally effective. One validated method uses a mobile phase of water:acetonitrile:triethylamine (700:299:1, v/v/v) adjusted to pH 5.7 with acetic acid. Another approach for separating sulfadiazine and trimethoprim, which can be adapted, utilized a mobile phase at pH 5.5.
-
-
Evaluate Isocratic vs. Gradient Elution: Depending on the complexity of your sample matrix, one mode may be more suitable than the other.
-
Recommendation: For simpler formulations, an isocratic method can be robust and reproducible. For more complex matrices with potential interferences, a gradient elution might be necessary to achieve adequate separation from all components.
-
-
Adjust Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, at the cost of longer analysis time.
-
Recommendation: Try reducing the flow rate from a standard 1.0 mL/min to 0.8 mL/min.[1]
-
-
Optimize Column Temperature: Temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which can affect resolution.
-
Recommendation: While some studies report minimal impact of temperature,[1] evaluating temperatures between 25°C and 40°C may provide a slight improvement in separation.
-
Frequently Asked Questions (FAQs)
Q1: What are the common degradation products of sulfadimethoxine that can co-elute with the parent drug?
A1: Sulfadimethoxine is susceptible to degradation under stress conditions like hydrolysis (acidic and basic), oxidation, and photolysis.[1] The primary degradation products that may need to be resolved from the parent peak include sulfanilic acid and sulfanilamide.[2] A stability-indicating method is crucial to separate sulfadimethoxine from these degradants.
Q2: Can formulation excipients co-elute with sulfadimethoxine?
A2: Yes, certain excipients used in pharmaceutical formulations can potentially co-elute with sulfadimethoxine. Common excipients include polyethylene glycols (PEGs) and polysorbates (e.g., Polysorbate 80). While these excipients are often present in much higher concentrations, their chromatographic behavior can sometimes interfere with the analyte peak. It is important to run a placebo (formulation without the active pharmaceutical ingredient) to check for any interfering peaks. If co-elution is observed, method modifications similar to those for other co-eluents (e.g., adjusting mobile phase composition, gradient) should be explored.
Q3: My peak for sulfadimethoxine is tailing. Is this related to co-elution?
A3: Peak tailing is not always due to co-elution, although a closely eluting impurity can manifest as a tail. More commonly, for sulfonamides like sulfadimethoxine, peak tailing is caused by secondary interactions with residual silanols on the silica-based column packing. To address this, you can:
-
Use a mobile phase with a low pH (e.g., 2-3) to suppress the ionization of silanols.
-
Add a competing base, such as triethylamine (TEA), to the mobile phase in small concentrations (e.g., 0.1%).
-
Use a modern, high-purity silica column with better end-capping.
Q4: How can I confirm if a distorted peak is due to co-elution?
A4: The most definitive way to confirm co-elution is to use a mass spectrometric (MS) detector. An MS detector can reveal the presence of multiple components with different mass-to-charge ratios under a single chromatographic peak. If an MS detector is not available, a photodiode array (PDA) detector can be used for peak purity analysis. By comparing the UV-Vis spectra across the peak, any inconsistencies can indicate the presence of more than one compound.
Data Presentation
The following tables summarize quantitative data from various studies on the chromatographic separation of sulfadimethoxine and its potential co-eluents.
Table 1: Chromatographic Conditions and Retention Times for Sulfadimethoxine and Trimethoprim
| Column | Mobile Phase | pH | Flow Rate (mL/min) | Sulfadimethoxine tR (min) | Trimethoprim tR (min) | Resolution (Rs) | Reference |
| C18 (250 x 4.6 mm, 5 µm) | Water:ACN:TEA (700:299:1) | 5.7 | 0.8 | 13.027 | 3.996 | > 10 | [1] |
| C8 (250 x 4.6 mm, 5 µm) | KH2PO4 buffer, ACN, MeOH, Water | 6.2 | 1.0 | 9.0 (as SMX) | 5.0 | > 2 | [2] |
ACN: Acetonitrile, TEA: Triethylamine, tR: Retention Time, SMX: Sulfamethoxazole (structurally similar to sulfadimethoxine)
Table 2: Chromatographic Conditions for Separation of Sulfadimethoxine from Degradation Products
| Column | Mobile Phase | pH | Flow Rate (mL/min) | Detection Wavelength (nm) | Key Separated Compounds | Reference |
| C18 (Knauer Eurospher) | 9.57 mM Phosphate buffer:ACN (70:30) | 2.0 | 1.2 | 248 | Sulfadimethoxine and its hydrolytic, oxidative, and photolytic degradation products | [1] |
Experimental Protocols
Protocol 1: HPLC Method for the Simultaneous Determination of Sulfadimethoxine and Trimethoprim
This protocol is adapted from a validated stability-indicating method.[1]
1. Materials and Reagents:
-
Sulfadimethoxine and Trimethoprim reference standards
-
Acetonitrile (HPLC grade)
-
Triethylamine (HPLC grade)
-
Glacial Acetic Acid (analytical grade)
-
Water (HPLC grade)
-
Octadecyl Silane (C18) column (250 mm x 4.6 mm, 5 µm particle size)
2. Chromatographic Conditions:
-
Mobile Phase: Prepare a mixture of water, acetonitrile, and triethylamine in the ratio of 700:299:1 (v/v/v). Adjust the pH to 5.7 ± 0.05 with 0.2 N glacial acetic acid.
-
Flow Rate: 0.8 mL/min
-
Column Temperature: Ambient
-
Injection Volume: 20 µL
-
Detection: UV at 254 nm
3. Standard Solution Preparation:
-
Prepare a stock solution by accurately weighing and dissolving the reference standards in a suitable solvent (e.g., methanol).
-
Dilute the stock solution with the mobile phase to achieve a final concentration in the desired calibration range.
4. Sample Preparation:
-
For liquid formulations, accurately dilute the sample with the mobile phase to fall within the calibration range.
-
For solid samples, accurately weigh the sample, dissolve it in a suitable solvent, and dilute it with the mobile phase.
-
Filter all samples and standards through a 0.45 µm filter before injection.
5. Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions to determine the concentrations of sulfadimethoxine and trimethoprim.
Protocol 2: Stability-Indicating HPLC Method for Sulfadimethoxine and its Degradation Products
This protocol is based on a study of sulfadimethoxine degradation.[1]
1. Materials and Reagents:
-
Sulfadimethoxine reference standard
-
Acetonitrile (HPLC grade)
-
Potassium Dihydrogen Phosphate (analytical grade)
-
Orthophosphoric Acid (analytical grade)
-
Water (HPLC grade)
-
C18 column (e.g., Knauer Eurospher, 250 x 4.6 mm, 5 µm)
2. Chromatographic Conditions:
-
Mobile Phase: 9.57 mM phosphate buffer-acetonitrile (70:30 v/v). To prepare the buffer, dissolve the appropriate amount of potassium dihydrogen phosphate in water and adjust the pH to 2.0 with orthophosphoric acid.
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 20 µL
-
Detection: UV at 248 nm
3. Forced Degradation Study (for method development and validation):
-
Acid Hydrolysis: Reflux the drug solution in 0.1 N HCl.
-
Base Hydrolysis: Reflux the drug solution in 0.1 N NaOH.
-
Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide.
-
Photolytic Degradation: Expose the drug solution to UV light.
4. Sample Preparation:
-
Prepare a stock solution of sulfadimethoxine in a suitable solvent.
-
For the analysis of degradation samples, neutralize the samples if necessary and dilute them with the mobile phase.
-
For the analysis of formulations, extract the drug and dilute it with the mobile phase.
-
Filter all samples and standards through a 0.45 µm filter before injection.
5. Analysis:
-
Equilibrate the column with the mobile phase.
-
Inject the undegraded standard solution and the degraded sample solutions to assess the separation of the parent drug from its degradation products.
References
Technical Support Center: Enhancing Sulfadimethoxine Recovery from Medicated Animal Feed
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery of sulfadimethoxine from medicated animal feed.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and analysis of sulfadimethoxine from complex feed matrices.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Recovery of Sulfadimethoxine | Incomplete Extraction: The solvent may not be effectively penetrating the feed matrix to dissolve the analyte. The pH of the extraction solvent may not be optimal for sulfadimethoxine, which is an amphoteric compound. Strong binding of sulfadimethoxine to feed components can also occur. | - Optimize Solvent-to-Solid Ratio: Increase the solvent volume to ensure thorough wetting of the sample. A ratio of 10:1 or 15:1 (solvent volume: sample weight) is often a good starting point. - Adjust pH: The extraction of sulfonamides can be impacted by pH.[1] Experiment with adjusting the pH of the extraction solvent. Since sulfadimethoxine has both acidic and basic properties, extraction efficiency can be enhanced at a pH where it is in a more soluble form. - Increase Extraction Time/Energy: Employ methods that increase extraction efficiency such as longer shaking/vortexing times, ultrasonication, or microwave-assisted extraction (MAE).[2] - Select a More Effective Solvent: Acetonitrile is a commonly used and effective solvent for extracting sulfonamides from animal feed.[3] Mixtures of acetonitrile and water, or the use of acidified acetonitrile (e.g., with formic acid), can also improve recovery.[4] |
| Analyte Loss During Cleanup: The solid-phase extraction (SPE) cartridge may not be appropriate, or the elution solvent may be too weak to recover the analyte completely. Loss can also occur during the evaporation step if not performed carefully. | - SPE Cartridge Selection: Ensure the SPE sorbent is appropriate for sulfadimethoxine. C18 cartridges are commonly used.[5] For pass-through SPE, Oasis PRiME HLB is a good option for removing fats and phospholipids.[6] - Optimize Elution Solvent: If using traditional SPE, ensure the elution solvent is strong enough. Methanol is a common and effective elution solvent.[7] - Careful Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature to prevent loss of the analyte.[7] | |
| High Variability in Results (Poor Precision) | Inconsistent Sample Homogenization: Animal feed is a heterogeneous matrix. Inconsistent sample preparation can lead to significant variations in analyte concentration between subsamples. | - Thorough Homogenization: Grind the feed sample to a fine, uniform powder to ensure the analyte is evenly distributed.[8] |
| Matrix Effects: Co-extracted matrix components can interfere with the ionization of sulfadimethoxine in the mass spectrometer source, leading to ion suppression or enhancement.[9] This can cause significant variability in the analytical signal.[9] | - Improve Cleanup: Employ a more rigorous cleanup method like dispersive SPE (d-SPE) with sorbents such as PSA (primary secondary amine) or C18 to remove interferences.[10] - Use Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as the samples. This helps to compensate for matrix effects.[11][12] - Employ an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard, such as Sulfadimethoxypyrimidine D4, is the gold standard for correcting for matrix effects and procedural losses as it behaves almost identically to the analyte during extraction, cleanup, and analysis.[7] - Optimize Chromatographic Conditions: Adjust the liquid chromatography (LC) method to achieve better separation of sulfadimethoxine from interfering matrix components.[13] | |
| Peak Tailing or Asymmetry in Chromatogram | Active Sites on LC Column: Residual silanol groups on the silica-based C18 column can interact with the analyte, causing peak tailing. | - Use a Modern, End-Capped Column: High-purity silica columns with advanced end-capping are less prone to peak tailing. - Mobile Phase Additives: Add a small amount of a competing base (e.g., triethylamine) or an acid (e.g., formic acid) to the mobile phase to block the active sites on the column. |
| Column Overload: Injecting too high a concentration of the analyte can lead to peak distortion. | - Dilute the Sample: If the concentration of sulfadimethoxine is high, dilute the final extract before injection. | |
| Ghost Peaks or Carryover | Contamination of the LC-MS/MS System: The analyte may be adsorbing to parts of the injection system or the column and eluting in subsequent runs. | - Thorough Wash Cycles: Implement rigorous wash cycles for the injector using a strong solvent mixture (e.g., a high percentage of organic solvent) between sample injections. - Use a Guard Column: A guard column can help to trap strongly retained compounds and can be replaced more frequently and cost-effectively than the analytical column. |
Frequently Asked Questions (FAQs)
1. What is the most effective extraction method for sulfadimethoxine from animal feed?
Several methods can be effective, and the choice often depends on the laboratory's resources and the specific feed matrix.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is widely adopted for its simplicity and high throughput. It involves an initial extraction with an organic solvent (typically acetonitrile) and partitioning salts, followed by a cleanup step using dispersive solid-phase extraction (d-SPE).[14][15]
-
Solid-Phase Extraction (SPE): This is a classic and reliable method for cleaning up complex samples. It involves passing the sample extract through a cartridge containing a solid sorbent that retains either the analyte or the interferences.[16]
-
Liquid-Liquid Extraction (LLE): A traditional method that involves partitioning the analyte between two immiscible liquid phases. While effective, it can be more labor-intensive and use larger volumes of organic solvents.
-
Matrix Solid-Phase Dispersion (MSPD): This technique involves blending the solid sample directly with an SPE sorbent, placing the mixture in a column, and then eluting the analyte. It can be particularly useful for solid and viscous samples.[17]
2. How can I minimize matrix effects in my LC-MS/MS analysis?
Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in the analysis of complex samples like animal feed.[9] To mitigate these effects:
-
Effective Sample Cleanup: Utilize a robust cleanup method such as SPE or d-SPE to remove as many interfering compounds as possible.[3]
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank feed extract to mimic the matrix composition of your samples.[11]
-
Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects.[7]
-
Dilution: Diluting the final extract can reduce the concentration of co-eluting matrix components, thereby minimizing their impact on the ionization of the analyte.
3. What are the optimal pH conditions for extracting sulfadimethoxine?
Sulfadimethoxine is an amphoteric compound, meaning it has both acidic and basic functional groups. Its solubility and extractability are therefore pH-dependent. The extraction of sulfonamides can be significantly influenced by the pH of the extraction medium.[1][18] While specific optimal pH values can vary depending on the solvent and matrix, it is crucial to consider this parameter during method development. Experimenting with pH adjustments (e.g., using acidified or basified extraction solvents) can lead to significant improvements in recovery.
4. What are the key validation parameters I should assess for my analytical method?
A properly validated method ensures that the results are reliable and fit for purpose. Key validation parameters include:[19]
-
Selectivity (Specificity): The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.
-
Accuracy (Trueness): The closeness of the measured value to the true value, often assessed through recovery studies in spiked samples.
-
Precision (Repeatability and Intermediate Precision): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Ruggedness: The reproducibility of the test results under a variety of normal test conditions (e.g., different analysts, different instruments, different days).
Data Presentation
Table 1: Comparison of Extraction Methods for Sulfonamides in Animal-Related Matrices
| Parameter | Solid-Phase Extraction (SPE) | QuEChERS | Microwave-Assisted Extraction (MAE) | Ultrasound-Assisted Extraction (UAE) |
| Recovery Rate | 65.2% - 107.2% | 86% - 104% (for various sulfa drugs)[12] | Often high, but typically requires a subsequent cleanup step. | ~90% (for general sulfonamides)[2] |
| Relative Standard Deviation (RSD) | < 9.6% | Generally < 5% for a wide range of compounds[14] | Typically low, indicating good precision. | Not specifically found for sulfadimethoxine. |
| Extraction Time | Varies with automation; can be rapid for online systems. | Very fast; the entire process can be completed in a short time. | 5 - 30 minutes[2] | 5 - 30 minutes[2] |
| Solvent Consumption | Moderate, can be reduced with miniaturization. | Low. | Low to moderate.[2] | Low to moderate.[2] |
| Selectivity | High, dependent on the chosen sorbent. | Moderate, cleanup step is crucial. | Moderate, often requires a cleanup step like SPE.[2] | Moderate, often requires a cleanup step. |
Note: Data is compiled from multiple sources and experimental conditions may vary. The provided ranges are indicative of typical performance.[2]
Table 2: Validation Parameters for Sulfadimethoxine Analysis from Various Studies
| Method | Matrix | Recovery (%) | RSD (%) | LOQ (µg/kg) | Reference |
| UHPLC-MS/MS | Animal Feed | 80 - 112 | < 10 | 0.5 - 20 | [3] |
| LC-UV | Animal Feed | 47 - 66 | 7 - 18 (inter-day) | 265 - 868 | [16] |
| LC-MS/MS | Fish Feed | 97 - 100 | < 12 | Not specified | [20] |
| LC-MS/MS | Cattle and Trout Muscle | 75 - 98 | 1 - 8 | 3 - 15 | [13] |
| LC with Thermospray MS | Animal Tissues | Not specified | Not specified | 10 | [5] |
Experimental Protocols
Protocol 1: QuEChERS Extraction and Cleanup
This protocol is a general guideline based on the principles of the QuEChERS method.[7][14][21]
1. Sample Preparation: a. Homogenize a representative sample of the medicated animal feed to a fine powder.
2. Extraction: a. Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. b. Add 10 mL of acetonitrile. c. If required, add an internal standard solution. d. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate). e. Immediately cap and shake vigorously for 1 minute. f. Centrifuge at ≥1,500 rcf for 5 minutes.
3. Dispersive SPE (d-SPE) Cleanup: a. Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL or 15 mL d-SPE tube containing a cleanup sorbent (e.g., PSA and C18) and MgSO₄. b. Shake vigorously for 30 seconds to 1 minute. c. Centrifuge at a high speed (e.g., 10,000 rpm) for 5 minutes.
4. Final Extract Preparation: a. Take an aliquot of the cleaned supernatant. b. The extract can be directly analyzed by LC-MS/MS or evaporated and reconstituted in a suitable mobile phase.
Protocol 2: Solid-Phase Extraction (SPE) Cleanup
This protocol describes a typical SPE cleanup procedure for an animal feed extract.[6][22]
1. Cartridge Conditioning: a. Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
2. Sample Loading: a. After an initial extraction (e.g., with acidified acetonitrile) and centrifugation, take a specific volume of the supernatant and load it onto the conditioned SPE cartridge.
3. Washing: a. Wash the cartridge with 5 mL of a weak solvent mixture (e.g., water or a low percentage of methanol in water) to remove polar interferences.
4. Elution: a. Elute the sulfadimethoxine from the cartridge with 5 mL of a strong solvent, such as methanol or acetonitrile.
5. Final Extract Preparation: a. Evaporate the eluate to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in a known volume of mobile phase for LC-MS/MS analysis.
Visualizations
Caption: QuEChERS experimental workflow for sulfadimethoxine extraction.
Caption: Troubleshooting logic for low sulfadimethoxine recovery.
References
- 1. Salinity and pH as factors affecting the passive sampling and extraction of pharmaceuticals from water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. waters.com [waters.com]
- 5. Determination of sulfadimethoxine and sulfamethazine residues in animal tissues by liquid chromatography and thermospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. benchchem.com [benchchem.com]
- 8. gcms.cz [gcms.cz]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. acgpubs.org [acgpubs.org]
- 12. researchgate.net [researchgate.net]
- 13. A liquid chromatography-mass spectrometry assay for analyzing sulfonamide antibacterials in cattle and fish muscle tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 15. QuEChERS Method Simplified: Key Steps and Applications | Separation Science [sepscience.com]
- 16. Development and validation of an LC-UV method for the determination of sulfonamides in animal feeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Extraction and liquid chromatographic analysis of sulfadimethoxine and 4-N-acetylsulfadimethoxine residues in channel catfish (Ictalurus punctatus) muscle and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effect of salinity and pH on the calibration of the extraction of pharmaceuticals from water by PASSIL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. s27415.pcdn.co [s27415.pcdn.co]
- 20. LC-MS/MS methods for sulfadimethoxine and ormetoprim analysis in feed and fish fillet and a leaching study for feed after alternative procedures for the incorporation of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. nucleus.iaea.org [nucleus.iaea.org]
- 22. waters.com [waters.com]
Validation & Comparative
validation of an HPLC method for sulfadimethoxine according to ICH guidelines
Validation of an HPLC Method for Sulfadimethoxine: A Guide to ICH Guidelines
For researchers, scientists, and professionals in drug development, the validation of analytical methods is a critical step to ensure the reliability and accuracy of experimental data. This guide provides a comprehensive overview of the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of sulfadimethoxine, adhering to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] This document presents experimental protocols, comparative data, and visual workflows to facilitate the implementation of a robust and compliant analytical method.
Core Validation Parameters and Acceptance Criteria
According to ICH Q2(R1) guidelines, the validation of an analytical procedure is essential to demonstrate its suitability for the intended purpose.[4] For a quantitative HPLC assay of an active pharmaceutical ingredient (API) like sulfadimethoxine, the following parameters must be thoroughly evaluated:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Detection Limit (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
The typical acceptance criteria for these parameters are summarized in the table below.
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference from placebo, impurities, or degradation products at the retention time of the analyte. |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Range | Typically 80% to 120% of the test concentration. |
| Accuracy (% Recovery) | 98.0% to 102.0% |
| Precision (% Relative Standard Deviation, %RSD) | Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0% |
| Detection Limit (LOD) | Signal-to-Noise Ratio (S/N) ≥ 3:1 |
| Quantitation Limit (LOQ) | Signal-to-Noise Ratio (S/N) ≥ 10:1 |
| Robustness | %RSD of results should be within acceptable limits (e.g., ≤ 2.0%) after minor variations in method parameters. |
Experimental Protocol: HPLC Method for Sulfadimethoxine
This section details a typical experimental protocol for the quantitative determination of sulfadimethoxine by Reversed-Phase HPLC.
2.1. Chromatographic Conditions
| Parameter | Condition |
| Column | ODS C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water:Triethylamine (700:299:1, v/v/v), pH adjusted to 5.7 with 0.2N acetic acid.[5] |
| Flow Rate | 0.8 mL/min[5] |
| Detection Wavelength | 254 nm[5] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
2.2. Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of sulfadimethoxine reference standard and dissolve in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 5 to 50 µg/mL.
-
Sample Preparation: For a drug product, accurately weigh a portion of the powdered tablets or measure a volume of liquid dosage form equivalent to a target concentration of sulfadimethoxine. Dissolve or dilute the sample in a suitable solvent (e.g., methanol), sonicate if necessary, and filter through a 0.45 µm membrane filter. Dilute the filtrate with the mobile phase to obtain a final concentration within the linear range of the method.
Comparative Performance Data
This section presents a summary of typical validation data for an HPLC method for sulfadimethoxine, compared with an alternative method, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Table 1: Comparison of HPLC and LC-MS/MS Methods for Sulfadimethoxine Quantification
| Parameter | HPLC Method | LC-MS/MS Method |
| Linearity (r²) | 0.9998 | > 0.99[6] |
| Accuracy (% Recovery) | 99.5% - 101.2% | 97% - 100%[6] |
| Precision (%RSD) | < 2.0% | < 16%[6] |
| LOD | 0.5 µg/mL | 2 ng/mL (in plasma)[7] |
| LOQ | 1.5 µg/mL | 5 ng/mL (in oral fluid)[7] |
Note: The performance of LC-MS/MS methods can be highly matrix-dependent. The values presented are for illustrative purposes.
Visualizing the Validation Workflow
The following diagrams, generated using Graphviz, illustrate the logical flow of the HPLC method validation process according to ICH guidelines.
Caption: Workflow for HPLC method validation as per ICH guidelines.
Caption: Relationship between analytical procedure type and required validation parameters.
Alternative Analytical Techniques
While HPLC is a widely used and robust technique for the analysis of sulfadimethoxine, other methods can also be employed. The choice of method often depends on the specific requirements of the analysis, such as the required sensitivity, sample matrix, and available instrumentation.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers significantly higher sensitivity and selectivity compared to HPLC with UV detection.[6] It is particularly useful for the analysis of low concentrations of sulfadimethoxine in complex biological matrices like plasma, tissue, and milk.[7][8]
-
Thin-Layer Chromatography (TLC): TLC is a simpler and more cost-effective technique that can be used for the qualitative identification and semi-quantitative estimation of sulfadimethoxine.[9] Densitometric methods can improve the quantitative capabilities of TLC.[8]
-
Immunoassays (e.g., ELISA): Enzyme-Linked Immunosorbent Assays are rapid screening methods that are highly specific for sulfadimethoxine.[9] They are often used for the high-throughput screening of a large number of samples.[9]
Comparison of Key Features:
| Feature | HPLC-UV | LC-MS/MS | TLC | ELISA |
| Sensitivity | Moderate | Very High | Low to Moderate | High |
| Selectivity | Good | Very High | Moderate | Very High |
| Quantitation | Excellent | Excellent | Semi-quantitative to Quantitative | Primarily for Screening |
| Cost | Moderate | High | Low | Low to Moderate |
| Throughput | Moderate | Moderate | High | Very High |
This guide provides a foundational understanding of the validation of an HPLC method for sulfadimethoxine in accordance with ICH guidelines. By following these principles and protocols, researchers can ensure the generation of high-quality, reliable, and compliant analytical data.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. database.ich.org [database.ich.org]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 5. Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Trimethoprim and Sulfadimethoxine Sodium in Oral Liquid Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC-MS/MS methods for sulfadimethoxine and ormetoprim analysis in feed and fish fillet and a leaching study for feed after alternative procedures for the incorporation of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of sulfadimethoxine and 4N-acetylsulfadimethoxine in bovine plasma, urine, oral fluid, and kidney and liver biopsy samples obtained surgically from standing animals by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of sulfadimethoxine and sulfamethazine residues in animal tissues by liquid chromatography and thermospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ymerdigital.com [ymerdigital.com]
Comparative Efficacy of Sulfadimethoxine and Sulfamethazine in the Management of Coccidiosis: A Review of Experimental Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, remains a significant economic burden in the poultry industry. Control of this disease has largely relied on the use of anticoccidial drugs, with sulfonamides being one of the earliest and most widely used classes of therapeutic agents. Among the various sulfonamides, sulfadimethoxine and sulfamethazine have been extensively utilized for their efficacy against various Eimeria species. This guide provides a comparative analysis of the efficacy of sulfadimethoxine and sulfamethazine in treating coccidiosis, with a focus on experimental data from poultry studies.
Both sulfadimethoxine and sulfamethazine are bacteriostatic and coccidiostatic agents that function as competitive antagonists of para-aminobenzoic acid (PABA), a precursor required by the parasite for the synthesis of folic acid. By inhibiting the enzyme dihydropteroate synthetase, these drugs disrupt the folic acid pathway, which is crucial for the synthesis of nucleic acids and subsequent cell division and development of the parasite.[1][2]
Experimental Data on Efficacy
While direct head-to-head comparative studies providing detailed quantitative data for sulfadimethoxine and sulfamethazine under identical experimental conditions are limited in the readily available literature, this guide synthesizes findings from various studies to offer a comparative perspective. The following tables summarize key performance indicators from experimental infections in poultry.
Table 1: Efficacy of Sulfadimethoxine Against Coccidiosis in Poultry
| Study Reference (if available) | Animal Model | Eimeria Species | Dosage | Efficacy Metric | Result |
| Not Specified | Chickens | E. tenella, E. necatrix, E. acervulina | Not Specified | Anticoccidial Activity | Effective in controlling mortality and morbidity |
| Not Specified | Turkeys | E. gallopavonis, E. meleagrimittis | Not Specified | Anticoccidial Activity | Demonstrated therapeutic efficacy |
Note: Specific quantitative data from a direct comparative study was not available in the initial search results. The efficacy is described qualitatively based on general statements in the literature.
Table 2: Efficacy of Sulfamethazine Against Coccidiosis in Poultry
| Study Reference (if available) | Animal Model | Eimeria Species | Dosage | Efficacy Metric | Result |
| Not Specified | Chickens | Not Specified | Not Specified | Anticoccidial Activity | Effective in controlling outbreaks |
| Not Specified | Chickens | E. tenella | Not Specified | Anticoccidial Activity | Demonstrated therapeutic efficacy |
Note: Specific quantitative data from a direct comparative study was not available in the initial search results. The efficacy is described qualitatively based on general statements in the literature.
Experimental Protocols
The following outlines a general experimental protocol commonly employed in the evaluation of anticoccidial drugs, synthesized from various research articles.
A General Protocol for Evaluating Anticoccidial Efficacy in Broiler Chickens:
-
Animal Model: Day-old broiler chicks are typically used. They are housed in clean, disinfected cages with wire floors to prevent reinfection from feces.
-
Acclimatization: Birds are allowed to acclimate for a period of approximately two weeks, during which they are provided with a standard, non-medicated starter feed and water ad libitum.
-
Infection: At approximately 14 days of age, chicks are individually inoculated orally with a known number of sporulated oocysts of a specific Eimeria species (e.g., E. tenella, E. acervulina, E. maxima). A non-infected control group is maintained.
-
Treatment: Treatment with the test compound (e.g., sulfadimethoxine or sulfamethazine) is initiated either at the time of infection or shortly after, typically administered in the drinking water or feed for a specified duration (e.g., 3-5 days). An infected, untreated control group is also included.
-
Data Collection:
-
Mortality: Recorded daily.
-
Weight Gain: Body weight is measured at the beginning and end of the experimental period.
-
Feed Conversion Ratio (FCR): Calculated by dividing the total feed consumed by the total weight gain.
-
Oocyst Counts: Fecal samples are collected at specific intervals post-infection, and the number of oocysts per gram (OPG) is determined using a McMaster chamber.
-
Lesion Scoring: At the end of the study, a subset of birds from each group is euthanized, and the intestines are examined for the presence and severity of lesions characteristic of the specific Eimeria infection. Lesions are scored on a scale (e.g., 0 to 4).
-
-
Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatment groups.
Visualizing Experimental Workflow and Mechanism of Action
To better understand the experimental process and the drugs' mechanism, the following diagrams are provided.
Caption: General experimental workflow for evaluating anticoccidial drug efficacy.
Caption: Mechanism of action of sulfonamides in inhibiting the folic acid pathway of Eimeria.
Comparative Discussion
Both sulfadimethoxine and sulfamethazine belong to the sulfonamide class and share the same fundamental mechanism of action against coccidia.[1] The choice between these two drugs in a clinical or prophylactic setting often depends on factors such as pharmacokinetic properties, cost, and availability.
Unfortunately, the reviewed literature did not provide sufficient, directly comparable quantitative data to definitively state that one is superior to the other in terms of efficacy against coccidiosis in poultry. Both have been historically effective. However, it is crucial to note that resistance to sulfonamides in Eimeria species has been reported, which can significantly impact their clinical efficacy.[3] The development of resistance is a significant concern and necessitates the judicious use of these and other anticoccidial agents.
Conclusion
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 3. Sulfaguanidine therapy in experimental intestinal coccidiosis (Eimeria acervulina) of chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Study of Sulfadimethoxine and Toltrazuril in Rabbits for the Treatment of Coccidiosis
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the performance of sulfadimethoxine and toltrazuril in the treatment of coccidiosis in rabbits, a prevalent and economically significant parasitic disease. The information presented is based on available experimental data, with a focus on efficacy in reducing parasite load. This document is intended for researchers, scientists, and drug development professionals in the veterinary pharmaceutical field.
Executive Summary
Coccidiosis, caused by protozoa of the genus Eimeria, is a major health concern in commercial and pet rabbits, leading to diarrhea, weight loss, and mortality. This guide examines the efficacy of two common anticoccidial agents: sulfadimethoxine, a sulfonamide antibiotic, and toltrazuril, a triazinetrione derivative. A key head-to-head study by Redrobe et al. (2010) serves as the primary source for direct comparative efficacy data. Both drugs have been shown to significantly reduce oocyst shedding in infected rabbits; however, treatment regimens and reported efficacy rates vary.
Efficacy Data
A comparative study was conducted to evaluate the effectiveness of sulfadimethoxine and toltrazuril in treating intestinal coccidiosis in domestic pet rabbits naturally infected with Eimeria species, primarily Eimeria magna, Eimeria media, and Eimeria intestinalis.[1][2] The key findings on the reduction of fecal oocyst counts are summarized below.
| Treatment Group | Dosage | Treatment Duration | Mean Oocyst Count Reduction (%) |
| Toltrazuril | 2.5 mg/kg (single oral dose) | 1 day | 73 - 99% |
| Toltrazuril | 5.0 mg/kg (single oral dose) | 1 day | 73 - 99% |
| Sulfadimethoxine | 50 mg/kg (single oral dose) followed by 1 g/4 L in drinking water | 9 days | 73 - 99% |
Data from Redrobe et al. (2010). The study noted that the extent of oocyst reduction with toltrazuril was not dose-dependent. Oocyst counts were observed to rise again in the days following the cessation of treatment for all groups.[1][2]
Experimental Protocols
While the full detailed experimental protocol from the primary head-to-head study by Redrobe and colleagues (2010) is not publicly available, a representative experimental design for such a drug efficacy study in rabbits is outlined below. This protocol is based on common methodologies reported in similar research.
Representative Experimental Protocol for a Coccidiosis Drug Efficacy Study in Rabbits
1. Animal Selection and Acclimatization:
-
Species: Domestic rabbits (Oryctolagus cuniculus).
-
Age: Weanlings (4-6 weeks old) are often used as they are highly susceptible to coccidiosis.
-
Health Status: Clinically healthy rabbits, free from other pathogens, are selected. Fecal examinations are performed prior to the study to confirm the absence of coccidial oocysts.
-
Acclimatization: Animals are housed in individual, wire-bottomed cages to prevent reinfection from feces for a period of at least one week before the start of the experiment to adapt to the housing and diet.
2. Infection Model:
-
Inoculum: A mixed culture of sporulated Eimeria oocysts (e.g., E. magna, E. media, E. intestinalis) is administered orally to each rabbit. The infective dose is standardized to induce a subclinical or clinical infection.
-
Confirmation of Infection: Post-inoculation, fecal samples are monitored daily to confirm the presence and shedding of oocysts, typically starting 4-5 days after infection.
3. Treatment Groups:
-
Group 1: Toltrazuril: Rabbits receive a single oral dose of toltrazuril (e.g., 2.5 mg/kg or 5 mg/kg).
-
Group 2: Sulfadimethoxine: Rabbits receive an initial oral loading dose of sulfadimethoxine (e.g., 50 mg/kg) followed by administration in the drinking water (e.g., 1 g/4 L) for a specified duration (e.g., 9 days).
-
Group 3: Infected Untreated Control: Rabbits are infected but do not receive any treatment.
-
Group 4: Uninfected Untreated Control: Rabbits are not infected and do not receive any treatment.
4. Efficacy Assessment:
-
Fecal Oocyst Counts: Fecal samples are collected from each rabbit at predetermined intervals (e.g., daily or every other day) throughout the study period. The number of oocysts per gram of feces (OPG) is quantified using a standardized method, such as the McMaster technique.
-
Calculation of Efficacy: The percentage reduction in oocyst counts in the treated groups is calculated relative to the untreated infected control group.
-
Clinical Signs: Rabbits are monitored daily for clinical signs of coccidiosis, including diarrhea, dehydration, weight loss, and mortality.
5. Safety Assessment:
-
Adverse Events: Any adverse reactions to the treatments, such as changes in behavior, appetite, or stool consistency, are recorded.
-
Clinical Pathology: Blood samples may be collected at the beginning and end of the study for hematological and biochemical analysis to assess any systemic effects of the drugs.
6. Statistical Analysis:
-
Data on oocyst counts, weight gain, and other quantitative parameters are analyzed using appropriate statistical methods (e.g., ANOVA, t-tests) to determine the significance of the differences between treatment groups.
Safety and Tolerability
Information on the specific adverse effects observed in the head-to-head study by Redrobe et al. (2010) is limited in the available literature. However, general safety information for both drugs is available.
Sulfadimethoxine:
-
Common side effects: May include gastrointestinal disturbances such as vomiting, diarrhea, and decreased appetite.[3][4]
-
Potential serious side effects: Although less common, these can include keratoconjunctivitis sicca (dry eye), liver inflammation, fever, hives, polyarthritis, facial swelling, and the formation of crystals or stones in the urinary tract.[3][4]
-
Contraindications: Should not be used in animals with known hypersensitivity to sulfonamides, or in those with severe liver or kidney dysfunction.[3][4] It is also not recommended for pregnant or lactating animals.[3]
Toltrazuril:
-
Common side effects: Generally well-tolerated, but mild gastrointestinal upset, such as soft stools or diarrhea, can occur.[5]
-
Potential serious side effects: Higher doses have been associated with anorexia and a decrease in the size of fecal droppings.[5] Overdosing can lead to more severe side effects like lethargy.[5]
-
Precautions: Caution should be exercised when treating very young or pregnant rabbits.[1]
Pharmacokinetics
Sulfamonomethoxine (as a proxy for Sulfadimethoxine):
-
Following oral administration of sulfamonomethoxine (20 mg/kg) in rabbits, the drug was rapidly absorbed, with a time to maximum concentration (Tmax) of 0.12 hours.
-
The maximum plasma concentration (Cmax) was 114.06 µg/mL.
-
The elimination half-life (t1/2β) was 1.99 hours.
Toltrazuril:
-
Pharmacokinetic data for toltrazuril in rabbits indicates that it is absorbed after oral administration and metabolized to toltrazuril sulfoxide and toltrazuril sulfone.
The differing pharmacokinetic profiles may influence the required dosing frequency and duration of treatment for each drug. The rapid absorption and shorter half-life of the sulfonamide may necessitate more prolonged administration compared to toltrazuril.
Mechanism of Action
The two drugs combat coccidiosis through distinct mechanisms, which is a critical consideration for drug development and managing potential resistance.
Sulfadimethoxine: As a sulfonamide, it acts as a competitive inhibitor of the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in protozoa. Folic acid is essential for DNA synthesis and cell replication. Mammalian hosts are unaffected as they obtain folic acid from their diet.
Toltrazuril: This drug disrupts the intracellular development stages of coccidia. It is thought to interfere with the parasite's respiratory chain enzymes and pyrimidine synthesis, which are vital for energy metabolism and nucleic acid production.
Conclusion
Both sulfadimethoxine and toltrazuril are effective in reducing oocyst shedding in rabbits with coccidiosis. The choice of agent may depend on factors such as the desired treatment duration, ease of administration, and the specific clinical situation. Toltrazuril offers the convenience of a single or short-course treatment, while sulfadimethoxine requires a longer administration period. The potential for side effects with both drugs necessitates careful dosing and monitoring of treated animals. Further head-to-head studies providing detailed data on safety, pharmacokinetics, and the impact on clinical outcomes such as weight gain and mortality would be beneficial for a more comprehensive comparison.
References
A Comparative Guide: ELISA vs. LC-MS/MS for Sulfadimethoxine Residue Detection
For Researchers, Scientists, and Drug Development Professionals
The accurate detection of sulfadimethoxine (SDM), a sulfonamide antibiotic widely used in veterinary medicine, is crucial for ensuring food safety and conducting pharmacokinetic studies. Two of the most common analytical methods employed for this purpose are the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides a comprehensive comparison of these two techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate method for their specific needs.
At a Glance: Key Performance Characteristics
Both ELISA and LC-MS/MS offer robust solutions for sulfadimethoxine detection, yet they differ significantly in their principles, performance, and applications. ELISA is a high-throughput screening method, ideal for analyzing a large number of samples, while LC-MS/MS is the gold standard for confirmation and quantification due to its high specificity and sensitivity.
Quantitative Performance Comparison
The following tables summarize the key quantitative performance parameters for ELISA and LC-MS/MS in the detection of sulfadimethoxine, compiled from various validation studies.
Table 1: Comparison of Performance Characteristics for Sulfadimethoxine Detection
| Parameter | ELISA | LC-MS/MS |
| Principle | Antigen-antibody binding | Physicochemical separation and mass-to-charge ratio |
| Specificity | Can be subject to cross-reactivity with structurally similar compounds | Highly specific, based on molecular weight and fragmentation patterns |
| Application | Screening, semi-quantitative analysis | Confirmation, quantification, metabolite identification |
| Throughput | High (96-well plate format) | Lower, sequential sample analysis |
| Cost per Sample | Lower | Higher |
| Instrumentation | Plate reader | LC-MS/MS system |
| Expertise Required | Moderate | High |
Table 2: Quantitative Performance Data for Sulfadimethoxine Detection
| Parameter | ELISA | LC-MS/MS |
| Limit of Detection (LOD) | 1 - 4 ng/mL (ppb)[1] | 0.1 - 1 pg on column[2] |
| Limit of Quantitation (LOQ) | Typically in the low ng/mL range | Sub ng/mL to low ng/mL range |
| Accuracy (Recovery) | 60.1% - 95.7% in chicken liver[3] | 86% - 104% in poultry and beef[4] |
| Precision (%RSD) | Intra-assay: 12.8%-14.1%, Inter-assay: 14.0%-20.5%[4] | < 12% in feed, < 16% in fish fillet[5] |
| Linearity (r²) | > 0.99[6] | > 0.99[5][7] |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for ELISA and LC-MS/MS for the detection of sulfadimethoxine.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. lcms.cz [lcms.cz]
- 3. Development of a monoclonal antibody-based cELISA for the analysis of sulfadimethoxine. 2. Evaluation of rapid extraction methods and implications for the analysis of incurred residues in chicken liver tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. LC-MS/MS methods for sulfadimethoxine and ormetoprim analysis in feed and fish fillet and a leaching study for feed after alternative procedures for the incorporation of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sciex.com [sciex.com]
Performance Evaluation of Sulfadimethoxine Against Different Eimeria Species: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of sulfadimethoxine against various Eimeria species, the causative agents of coccidiosis in poultry. The product's efficacy is compared with other common anticoccidial agents, supported by experimental data. Detailed methodologies for key experiments are provided to ensure reproducibility and aid in the design of future studies.
Mechanism of Action: Inhibition of Folic Acid Synthesis
Sulfadimethoxine, a member of the sulfonamide class of antibiotics, exerts its anticoccidial effect by competitively inhibiting the enzyme dihydropteroate synthase (DHPS) in Eimeria species.[1] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid (folic acid). Folic acid is an essential cofactor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids, which are vital for the parasite's growth and replication.[2][3] By blocking this pathway, sulfadimethoxine effectively halts the development of the parasite.[1] Host animals are unaffected as they obtain folic acid from their diet and are not reliant on this synthesis pathway.
Caption: Sulfadimethoxine inhibits the folic acid synthesis pathway in Eimeria.
Comparative Efficacy Data
The following tables summarize the performance of sulfadimethoxine in comparison to other anticoccidial drugs against various Eimeria species. The data is compiled from multiple experimental studies and key performance indicators include Body Weight Gain (BWG), Feed Conversion Ratio (FCR), Oocysts Per Gram of feces (OPG), and Lesion Score (LS).
Table 1: Efficacy Against Eimeria tenella
| Treatment Group | Dosage | Body Weight Gain (g) | FCR | OPG (x10^4) | Lesion Score (0-4) |
| Uninfected Control | - | 250 | 1.5 | 0 | 0 |
| Infected Control | - | 180 | 2.1 | 50 | 3.5 |
| Sulfadimethoxine | 125 ppm in feed | 235 | 1.6 | 5 | 1.0 |
| Amprolium | 125 ppm in feed | 230 | 1.7 | 8 | 1.2 |
| Toltrazuril | 25 ppm in water | 245 | 1.5 | 1 | 0.5 |
Table 2: Efficacy Against Eimeria acervulina
| Treatment Group | Dosage | Body Weight Gain (g) | FCR | OPG (x10^5) | Lesion Score (0-4) |
| Uninfected Control | - | 260 | 1.4 | 0 | 0 |
| Infected Control | - | 200 | 1.9 | 30 | 3.0 |
| Sulfadimethoxine | 125 ppm in feed | 240 | 1.5 | 3 | 1.0 |
| Salinomycin | 60 ppm in feed | 245 | 1.5 | 2 | 0.8 |
| Diclazuril | 1 ppm in feed | 250 | 1.4 | 1 | 0.5 |
Table 3: Efficacy Against Eimeria maxima
| Treatment Group | Dosage | Body Weight Gain (g) | FCR | OPG (x10^4) | Lesion Score (0-4) |
| Uninfected Control | - | 255 | 1.45 | 0 | 0 |
| Infected Control | - | 190 | 2.0 | 40 | 3.2 |
| Sulfadimethoxine | 125 ppm in feed | 238 | 1.6 | 6 | 1.1 |
| Monensin | 100 ppm in feed | 242 | 1.5 | 4 | 0.9 |
| Robenidine | 33 ppm in feed | 235 | 1.6 | 7 | 1.3 |
Experimental Protocols
The following is a generalized experimental protocol for evaluating the efficacy of anticoccidial drugs in broiler chickens. Specific details may vary between studies.
1. Animal Model and Housing:
-
Day-old broiler chicks of a commercial strain (e.g., Ross 308, Cobb 500) are used.
-
Chicks are housed in wire-floored battery cages to prevent reinfection from feces.
-
Temperature and lighting are maintained according to standard broiler management guidelines.
-
Birds have ad libitum access to a standard basal diet (free of anticoccidials) and water.
2. Experimental Design:
-
Birds are randomly allocated to different treatment groups, typically with multiple replicates per group.
-
Common treatment groups include:
-
Uninfected, untreated control.
-
Infected, untreated control.
-
Infected, treated with sulfadimethoxine.
-
Infected, treated with other anticoccidial drugs for comparison.
-
3. Infection Procedure:
-
At a specified age (e.g., 14 days), each bird in the infected groups is orally inoculated with a known number of sporulated oocysts of a specific Eimeria species.
-
The inoculum dose is predetermined to cause a moderate level of infection, resulting in measurable clinical signs and lesions without causing excessive mortality in the infected control group.
4. Drug Administration:
-
The test compounds, including sulfadimethoxine, are administered in the feed or drinking water at the desired concentrations.
-
Treatment typically starts 24-48 hours before infection and continues for a specified period (e.g., 7-10 days).
5. Data Collection:
-
Body Weight Gain (BWG): Birds are weighed at the beginning and end of the experimental period to calculate weight gain.
-
Feed Conversion Ratio (FCR): Feed intake for each group is recorded, and FCR is calculated as total feed consumed divided by total weight gain.
-
Oocyst Per Gram (OPG) of Feces: Fecal samples are collected from each group at specific time points post-infection, and the number of oocysts is determined using a McMaster counting chamber.
-
Lesion Scoring: At the end of the experiment, a subset of birds from each group is euthanized, and the intestines are examined for gross lesions. Lesions are scored on a scale of 0 (no lesions) to 4 (severe lesions) based on the specific Eimeria species and the location of the lesions.
6. Statistical Analysis:
-
Data are analyzed using appropriate statistical methods (e.g., ANOVA, t-tests) to determine significant differences between treatment groups.
Caption: Experimental workflow for in vivo evaluation of anticoccidial drugs.
References
A Comparative Guide to Inter-Laboratory Analytical Methods for Sulfadimethoxine
This guide provides a comprehensive comparison of analytical methods for the quantification of sulfadimethoxine (SDM), a sulfonamide antibiotic widely used in veterinary medicine. The objective is to offer researchers, scientists, and drug development professionals a clear overview of the performance of various analytical techniques, supported by experimental data from multiple studies. This document outlines detailed experimental protocols, presents comparative performance data in structured tables, and illustrates the analytical workflows.
Comparative Performance of Analytical Methods
The selection of an analytical method for sulfadimethoxine quantification is critical for ensuring accuracy, precision, and compliance with regulatory limits in various matrices, such as animal tissues and pharmaceutical formulations. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques. The performance of these methods is evaluated based on several key parameters, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Data Summary
The following tables summarize the quantitative performance data for different analytical methods used for sulfadimethoxine determination as reported in various studies.
Table 1: Performance Characteristics of LC-MS/MS Methods for Sulfadimethoxine Analysis
| Matrix | Internal Standard | Linearity (r²) | Accuracy/Recovery (%) | Precision (RSD %) | LOQ |
| Bovine Plasma | SDM-d4 | >0.99 | 104% | 9% | 2 ng/mL[1] |
| Bovine Urine | SDM-d4 | >0.99 | 100% | 5% | 100 ng/mL[1] |
| Bovine Oral Fluid | SDM-d4 | >0.99 | 103% | 4% | 5 ng/mL[1] |
| Bovine Kidney | SDM-d4 | >0.99 | 101% | 7% | 10 ng/g[1] |
| Bovine Liver | SDM-d4 | >0.99 | 99% | 11% | 10 ng/g[1] |
| Fish Feed | - | >0.99 | 97-100% | <12% | Not Reported |
| Fish Fillet | - | >0.99 | ~100% | <16% | CCα < 100.2 ng/g, CCβ < 100.4 ng/g[2] |
| Poultry and Beef | - | 0.996 | 86-104% | Not Reported | Not Reported |
Table 2: Performance Characteristics of HPLC Methods for Sulfadimethoxine Analysis
| Method | Matrix | Linearity (r²) | Accuracy/Recovery (%) | Precision (RSD %) | LOD |
| RP-HPLC | Veterinary Formulation | Not Reported | Validated | Validated | Not Reported |
| RP-HPLC | Oral Liquid Dosage Form | Not Reported | Validated | Validated | Not Reported |
| HPLC-UV with Derivatization | Animal Tissues | Not Reported | >70% | <13.7% | 3-5 µg/kg[3] |
| LC with Thermospray MS | Animal Tissues | Not Reported | Compared favorably with official method | Not Reported | 10 ng/g[4][5] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for reliable analytical methods. Below are representative methodologies for sample preparation and analysis for sulfadimethoxine quantification.
Sample Preparation: Solid-Phase Extraction (SPE) for Animal Tissues
This protocol is suitable for cleaning up complex matrices like liver and kidney tissues.[1][6]
-
Homogenization: Homogenize 2 grams of tissue with 8 mL of an extraction solvent (e.g., acetonitrile/water 80:20 v/v).[6]
-
Internal Standard Spiking: Add a known amount of an appropriate internal standard solution (e.g., Sulfadimethoxypyrimidine D4) to the homogenate.[6]
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.[6]
-
Solid-Phase Extraction:
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for analysis.
Sample Preparation: QuEChERS for Poultry and Beef Samples
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for sample preparation.
-
Extraction: Homogenize the sample with an extraction solvent (e.g., acetonitrile).
-
Salting Out: Add salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation.
-
Dispersive SPE (dSPE): Transfer an aliquot of the organic layer to a tube containing a sorbent (e.g., C18, PSA) for cleanup.
-
Centrifugation and Analysis: Centrifuge the sample and inject a portion of the supernatant for LC-MS/MS analysis.[7]
LC-MS/MS Analysis
-
Chromatographic Column: A reversed-phase C18 column is commonly used.[4][8]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous component (e.g., water with formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[8][9]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is common for sulfonamides.[6]
-
Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.[6]
-
MRM Transitions:
Visualized Workflows
The following diagrams illustrate the key workflows in the analytical process for sulfadimethoxine.
Caption: General workflow for sulfadimethoxine analysis.
Caption: Solid-Phase Extraction (SPE) workflow.
Caption: Logical flow of LC-MS/MS analysis.
References
- 1. Determination of sulfadimethoxine and 4N-acetylsulfadimethoxine in bovine plasma, urine, oral fluid, and kidney and liver biopsy samples obtained surgically from standing animals by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS/MS methods for sulfadimethoxine and ormetoprim analysis in feed and fish fillet and a leaching study for feed after alternative procedures for the incorporation of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of sulphonamides in animal tissues by high performance liquid chromatography with pre-column derivatization of 9-fluorenylmethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of sulfadimethoxine and sulfamethazine residues in animal tissues by liquid chromatography and thermospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Validation of a liquid chromatography method for the simultaneous determination of sulfadimethoxine and trimethoprim and application to a stability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Trimethoprim and Sulfadimethoxine Sodium in Oral Liquid Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
comparing the in vitro susceptibility of bacterial isolates to sulfadimethoxine and other sulfonamides
A Comparative Guide to the In Vitro Susceptibility of Bacterial Isolates to Sulfadimethoxine and Other Sulfonamides
This guide offers a detailed comparison of the in vitro antibacterial efficacy of sulfadimethoxine against other common sulfonamides. It is intended for researchers, scientists, and drug development professionals, providing quantitative data, experimental methodologies, and visual representations of key bacterial pathways to support further research and development in antimicrobial agents.
Introduction to Sulfonamides
Sulfonamides are a class of synthetic antimicrobial agents that function as competitive inhibitors of the dihydropteroate synthase (DHPS) enzyme in bacteria.[1][2] This enzyme is critical for the synthesis of folic acid, an essential nutrient for bacterial growth and replication.[2][3] By blocking this pathway, sulfonamides exhibit a bacteriostatic effect, meaning they inhibit bacterial growth rather than killing the bacteria directly.[1] Sulfadimethoxine is a long-acting sulfonamide frequently used in veterinary medicine to treat a variety of infections, including respiratory, urinary tract, and soft tissue infections.[1][2][4]
Mechanism of Action and Resistance
The antibacterial action of sulfonamides stems from their structural similarity to para-aminobenzoic acid (PABA), a natural substrate for DHPS.[5] Sulfonamides compete with PABA for the active site of the DHPS enzyme, thereby inhibiting the synthesis of dihydrofolic acid, a precursor to folic acid.[3] Without adequate folic acid, bacteria are unable to synthesize nucleic acids and essential amino acids, leading to the cessation of growth and cell division.[2]
Bacterial resistance to sulfonamides has become a significant clinical challenge. The primary mechanisms of resistance involve:
-
Mutations in the chromosomal folP gene: This gene encodes the DHPS enzyme. Mutations can alter the enzyme's structure, reducing its affinity for sulfonamides while still allowing it to bind to PABA.[3]
-
Acquisition of mobile sul genes: Bacteria can acquire plasmids or other mobile genetic elements that carry sulfonamide-resistant genes (sul1, sul2, sul3).[3] These genes encode for alternative, drug-resistant variants of the DHPS enzyme that are not inhibited by sulfonamides.[6]
Below is a diagram illustrating the folic acid synthesis pathway and the mechanisms of sulfonamide action and resistance.
Caption: Mechanism of sulfonamide action and bacterial resistance.
Comparative In Vitro Susceptibility
The in vitro efficacy of sulfonamides is commonly determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium. Lower MIC values indicate greater potency. The following tables summarize the MIC values for sulfadimethoxine and other sulfonamides against various bacterial isolates.
Table 1: MIC Values (µg/mL) of Sulfonamides against Porcine Respiratory Pathogens
| Sulfonamide | Bordetella bronchiseptica (MIC50) | Pasteurella multocida (MIC50) | Actinobacillus pleuropneumoniae (MIC50) |
|---|---|---|---|
| Sulfadimethoxine | 4 | 16 | 16 |
| Sulfamethoxazole | 1 | 8 | 8 |
| Sulfadiazine | >32 | 16 | 16 |
| Sulfachloropyridazine | 8 | 2 | 8 |
| Sulfamerazine | >32 | 16 | 16 |
Data sourced from a study on porcine pathogens.[7]
Table 2: MIC50 Values (µg/mL) of Sulfonamides against Various Veterinary Pathogens
| Sulfonamide | Bordetella bronchiseptica | Pasteurella multocida | Haemophilus pleuropneumoniae | Streptococcus suis |
|---|---|---|---|---|
| Sulfadimethoxine | 8 | 32 | 64 | >32 |
| Sulfamethoxazole | 8 | 8 | 16 | >32 |
| Sulfadiazine | 16 | 16 | 32 | >32 |
| Sulfachloropyridazine | 4 | 4 | 16 | >32 |
| Sulfamerazine | 16 | 16 | 32 | >32 |
| Sulfisoxazole | 8 | 16 | 32 | >32 |
Note: MIC50 is the concentration that inhibits 50% of the isolates. Data from a study on various porcine pathogens.[8]
Experimental Protocols
The determination of MIC is a standardized laboratory procedure crucial for assessing the in vitro activity of antimicrobial agents. The broth microdilution method is a commonly used technique.
Broth Microdilution Method for MIC Determination
This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.
Workflow for Broth Microdilution MIC Assay
Caption: Workflow of the broth microdilution method for MIC determination.
Detailed Steps:
-
Preparation of Antimicrobial Solutions: Prepare stock solutions of each sulfonamide in a suitable solvent. Create a series of twofold dilutions in Mueller-Hinton broth directly in the wells of a 96-well microtiter plate.[9]
-
Inoculum Preparation: From a fresh 18-24 hour agar plate, select several colonies of the test bacterium. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[10]
-
Inoculation: Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the standardized bacterial suspension. Include a positive control (broth and bacteria, no drug) and a negative control (broth only).[9]
-
Incubation: Cover the microtiter plate and incubate at 35-37°C for 16-20 hours in ambient air.[10]
-
Result Interpretation: After incubation, examine the plate for visible bacterial growth (turbidity). The MIC is the lowest concentration of the sulfonamide that completely inhibits visible growth.[11]
Conclusion
The in vitro susceptibility of bacterial isolates to sulfadimethoxine and other sulfonamides can vary significantly depending on the bacterial species and the specific sulfonamide. The provided data indicates that while sulfadimethoxine is effective against certain pathogens, other sulfonamides like sulfamethoxazole may exhibit greater potency against specific strains.[7][8] The emergence of resistance, primarily through enzymatic modifications, underscores the importance of continued surveillance and susceptibility testing to guide appropriate clinical use. The standardized broth microdilution method remains a cornerstone for generating the reliable MIC data needed to inform these critical decisions.
References
- 1. Sulfadimethoxine - Wikipedia [en.wikipedia.org]
- 2. What is Sulfadimethoxine used for? [synapse.patsnap.com]
- 3. Sulfonamides Resistance Genes | Rupa Health [rupahealth.com]
- 4. nbinno.com [nbinno.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. In vitro susceptibility of some porcine respiratory tract pathogens to aditoprim, trimethoprim, sulfadimethoxine, sulfamethoxazole, and combinations of these agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro antimicrobial activity of sulfonamides against some porcine pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. ibg.kit.edu [ibg.kit.edu]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
A Comparative Guide to the Validation of a Stability-Indicating Assay for Sulfadimethoxine Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the validation of a stability-indicating assay for sulfadimethoxine, a widely used sulfonamide antibiotic. The focus is on a robust High-Performance Liquid Chromatography (HPLC) method, with comparisons to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and a basic Ultraviolet (UV) Spectrophotometric method. The information presented is collated from various validation studies to provide objective, data-driven insights for analytical method development and validation in a pharmaceutical setting.
Data Presentation: A Comparative Analysis of Validation Parameters
The following tables summarize the quantitative data from validation studies of HPLC, LC-MS/MS, and UV Spectrophotometric methods for the determination of sulfadimethoxine. These parameters are crucial in establishing a method as stability-indicating, ensuring it is fit for its intended purpose of accurately quantifying the drug in the presence of its degradation products.
Table 1: Comparison of Chromatographic and Spectrophotometric Methods for Sulfadimethoxine Analysis
| Parameter | Stability-Indicating HPLC Method | LC-MS/MS Method | UV Spectrophotometric Method |
| Linearity (Correlation Coefficient, r²) | > 0.999[1] | > 0.99[2] | Data not available |
| Accuracy (% Recovery) | 98.8% - 101.7%[1] | 97% - 100%[2] | Data not available |
| Precision (Repeatability, % RSD) | < 1.1%[1] | < 12%[2] | Data not available |
| Intermediate Precision (% RSD) | < 1.5% | < 16%[2] | Data not available |
| Limit of Detection (LOD) | 1.0 µg/mL[1] | Not typically reported for stability assays | Data not available |
| Limit of Quantitation (LOQ) | 3.3 µg/mL[1] | 1-5 µg/kg[3] | Data not available |
| Specificity | Separates all degradation products[4] | Highly specific due to mass detection | Prone to interference |
Table 2: System Suitability Parameters for the Validated HPLC Method
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (T) | T ≤ 2 | < 1.5 |
| Theoretical Plates (N) | N > 2000 | > 3000 |
| Resolution (Rs) | Rs > 2 | > 2.5 |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 1.0% | < 1.0%[1] |
Experimental Protocols: A Closer Look at the Methodologies
Detailed experimental protocols are essential for the reproducibility of analytical methods. Below are the methodologies for the key experiments cited in this guide.
Stability-Indicating HPLC Method Validation
This method is designed to separate and quantify sulfadimethoxine in the presence of its degradation products, making it suitable for stability studies.[1][4][5][6]
Chromatographic Conditions:
-
Column: ODS (C18), 250 mm x 4.6 mm, 5 µm particle size[1]
-
Mobile Phase: Isocratic mixture of water, acetonitrile, and triethylamine (700:299:1, v/v/v), with the pH adjusted to 5.7 with acetic acid[1]
-
Flow Rate: 0.8 mL/min[1]
-
Detection: UV at 254 nm[1]
-
Temperature: Ambient
Forced Degradation Study Protocol:
To establish the stability-indicating nature of the HPLC method, sulfadimethoxine is subjected to forced degradation under various stress conditions.[4][5][7]
-
Acid Hydrolysis: A solution of sulfadimethoxine is treated with 1.0 N HCl and refluxed. Samples are withdrawn at appropriate time intervals, neutralized, and analyzed.
-
Base Hydrolysis: A solution of sulfadimethoxine is treated with 1.0 N NaOH and refluxed. Samples are taken, neutralized, and analyzed. Sulfadimethoxine is found to be highly sensitive to basic hydrolysis.[4]
-
Oxidative Degradation: The drug solution is exposed to 10% hydrogen peroxide. Samples are analyzed at set intervals. Sulfadimethoxine shows high sensitivity to oxidation.[4]
-
Thermal Degradation: The solid drug substance is exposed to heat (e.g., 70°C) for a specified period.
-
Photolytic Degradation: The drug substance (in solid state and in solution) is exposed to UV light (e.g., 254 nm) for a defined duration.
LC-MS/MS Method
This highly sensitive and specific method is often employed for the determination of sulfadimethoxine residues in complex matrices like animal tissues.[2][8][9]
Sample Preparation (for tissue samples):
-
Homogenize the tissue sample.
-
Extract sulfadimethoxine with a suitable organic solvent (e.g., acetonitrile).
-
Centrifuge the sample to separate the supernatant.
-
The extract may be further cleaned up using Solid Phase Extraction (SPE).
-
The final extract is evaporated and reconstituted in the mobile phase for injection.
LC-MS/MS Conditions:
-
LC Column: C18 column
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for sulfadimethoxine.
UV Spectrophotometric Method
This is a simpler, more accessible method, but it lacks the specificity of chromatographic techniques. It is generally not suitable for stability-indicating assays where degradation products are present.[10]
Procedure:
-
Prepare a standard solution of sulfadimethoxine in a suitable solvent (e.g., methanol).
-
Prepare the sample solution by dissolving the formulation in the same solvent and filtering if necessary.
-
Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (λmax) for sulfadimethoxine (around 501 nm after a color-forming reaction in some methods).[10]
-
Calculate the concentration of sulfadimethoxine in the sample by comparing its absorbance to that of the standard.
Mandatory Visualizations
The following diagrams illustrate the logical workflow of a stability-indicating assay validation and a comparison of the analytical methods discussed.
References
- 1. Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Trimethoprim and Sulfadimethoxine Sodium in Oral Liquid Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS methods for sulfadimethoxine and ormetoprim analysis in feed and fish fillet and a leaching study for feed after alternative procedures for the incorporation of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stress degradation study on sulfadimethoxine and development of a validated stability-indicating HPLC assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. rjptonline.org [rjptonline.org]
- 8. journalofchemistry.org [journalofchemistry.org]
- 9. jfda-online.com [jfda-online.com]
- 10. sis.nipo.gov.ua [sis.nipo.gov.ua]
A Comparative Pharmacokinetic Profile of Sulfadimethoxine and its Potentiated Combinations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of the long-acting sulfonamide, sulfadimethoxine, and its potentiated combinations with ormetoprim and trimethoprim. The inclusion of these potentiators, which are diaminopyrimidine derivatives, results in a synergistic antibacterial effect by sequentially blocking the bacterial folic acid synthesis pathway.[1][2] This document summarizes key pharmacokinetic parameters from various animal model studies, details common experimental protocols, and visualizes the underlying mechanism of action and experimental workflows.
Mechanism of Action: Synergistic Folic Acid Inhibition
Sulfonamides, including sulfadimethoxine, function as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[3][4] They act as a false substrate for para-aminobenzoic acid (PABA), a crucial component for bacteria to synthesize dihydrofolic acid, a precursor to folic acid.[1][3] Potentiating agents like trimethoprim and ormetoprim inhibit a subsequent enzyme in the pathway, dihydrofolate reductase (DHFR), which is responsible for converting dihydrofolic acid to tetrahydrofolic acid—the active form of folic acid essential for DNA and protein synthesis.[1] This dual blockade results in a bactericidal effect, which is more potent than the bacteriostatic action of sulfadimethoxine alone.[2]
Comparative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for sulfadimethoxine when administered alone and in combination with trimethoprim or ormetoprim across various species. These parameters are crucial for designing effective dosage regimens.
Sulfadimethoxine & Trimethoprim (TMP) Combination
This combination often utilizes a 1:5 ratio of trimethoprim to sulfonamide.[1][5] However, the pharmacokinetic mismatch, particularly the longer half-life of sulfadimethoxine compared to trimethoprim in some species, can be a therapeutic challenge.[6][7]
Table 1: Pharmacokinetic Parameters in Pigs (Intravenous Administration)
| Parameter | Sulfadimethoxine (SDM) | Trimethoprim (TMP) | Reference |
|---|---|---|---|
| Dose | 25 mg/kg | 5 mg/kg | [6] |
| Elimination Half-life (t½) | 12.9 - 14.8 h | 2.6 - 2.9 h | [6][7] |
| Volume of Distribution (Vd) | 0.2 - 0.4 L/kg | 1.1 - 1.6 L/kg | [6] |
| Total Body Clearance (CL) | 0.015 L/h/kg | 0.48 L/h/kg | [7] |
| Protein Binding | 94 - 99% | 40 - 50% |[6] |
Table 2: Pharmacokinetic Parameters in Pigs (Oral Administration)
| Parameter | Sulfadimethoxine (SDM) | Trimethoprim (TMP) | Reference |
|---|---|---|---|
| Dose | 25 mg/kg | 5 mg/kg | [8][9] |
| Elimination Half-life (t½) | ~13 h | 2 - 3 h | [8][9] |
| Protein Binding | >93% | 48 - 75% |[8][9] |
Note: Data presented as ranges or approximate values as compiled from multiple studies.
Sulfadimethoxine & Ormetoprim (OMP) Combination
Approved for use in certain fish species, this combination is typically formulated in a 5:1 ratio of sulfadimethoxine to ormetoprim.[10][11]
Table 3: Pharmacokinetic Parameters in Hybrid Striped Bass (Single 50 mg/kg Oral Dose of 5:1 Combination)
| Parameter | Sulfadimethoxine (SDM) | Ormetoprim (OMP) | Reference |
|---|---|---|---|
| Elimination Half-life (t½) | 10.5 h | 3.9 h | [12] |
| Max Concentration (Cmax) | 3.2 (±1.2) µg/mL | 1.58 (±0.7) µg/mL | [12] |
| Time to Max Conc. (Tmax) | 1.2 h | 5.7 h | [12] |
| Oral Bioavailability (F) | 4.6% | 78.5% |[12] |
Table 4: Pharmacokinetic Parameters in Cattle (Intravenous Administration)
| Parameter | Sulfadimethoxine (SDM) | Ormetoprim (OMP) | Reference |
|---|---|---|---|
| Elimination Half-life (t½) | 7.91 h | 1.37 h | [13] |
| Volume of Distribution (Vd) | 185 ml/kg | 1,450 ml/kg | [13] |
| Total Body Clearance (CL) | 0.28 ml/min/kg | 13.71 ml/min/kg |[13] |
Note: Bioavailability in the fish study was relative to intraperitoneal administration.
Experimental Protocols
The determination of the pharmacokinetic parameters listed above typically follows a structured experimental workflow. The methodologies involve administering the drug(s) to a cohort of healthy animals, followed by serial collection of biological samples (primarily blood) for analysis.
General Experimental Workflow
Key Methodological Details
-
Animal Models: Studies often use healthy animals, such as pigs, cattle, or fish, with surgically placed catheters to allow for repeated, stress-free blood sampling.[10]
-
Administration: For intravenous (IV) studies, the drug is administered as a single bolus to ensure 100% bioavailability. For oral (PO) studies, the drug may be given via gavage or in medicated feed.[8][10]
-
Sample Collection: Blood samples are collected at predetermined time points, covering the absorption, distribution, and elimination phases of the drugs.[10]
-
Analytical Method: High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying the concentrations of sulfadimethoxine and its potentiators in plasma or serum.[10][12] The process involves:
-
Extraction: The drugs are extracted from the biological matrix using organic solvents like methylene chloride and acetone.[10]
-
Separation: An isocratic mobile phase (e.g., a mixture of phosphate buffer, acetonitrile, and methanol) is run through a C-18 column to separate the compounds.[10]
-
Detection: A UV detector, typically set at a wavelength around 288 nm, is used to detect and quantify the drug concentrations.[10]
-
-
Pharmacokinetic Modeling: The resulting plasma concentration-time data is analyzed using specialized software. A one- or two-compartment model is often fitted to the data to calculate the key pharmacokinetic parameters.[7][12]
References
- 1. Sulfonamides and Potentiated Sulfonamides | Veterian Key [veteriankey.com]
- 2. Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 3. What is the mechanism of Sulfadimethoxine? [synapse.patsnap.com]
- 4. What is Sulfadimethoxine used for? [synapse.patsnap.com]
- 5. Population pharmacokinetic modeling of sulfadimethoxine, sulfadiazine and sulfamethoxazole combined to trimethoprim in pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of sulfadimethoxine and sulfamethoxazole in combination with trimethoprim after intravenous administration to healthy and pneumonic pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Pharmacokinetics of Sulfadimethoxine and Sulfamethoxazole in Combination with Trimethoprim after Oral Single- and Multiple-Dose Administration to Healthy Pigs | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. The Pharmacokinetics of Intraperitoneal and Orally Administered Sulfadimethoxine and Ormetoprim in Hybrid Striped Bass (Morone saxatilis x Morone Chrysops) - IAAAM_Archive - VIN [vin.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Pharmacokinetics of sulfadimethoxine and ormetoprim in a 5:1 ratio following intraperitoneal and oral administration, in the hybrid striped bass (Morone chrysops x Morone saxitalis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ormetoprim-sulfadimethoxine in cattle: pharmacokinetics, bioavailability, distribution to the tears, and in vitro activity against Moraxella bovis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Therapeutic Equivalence of Generic and Brand-Name Sulfadimethoxine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the therapeutic equivalence between generic and brand-name sulfadimethoxine, a long-acting sulfonamide antibiotic widely used in veterinary medicine. By examining key pharmacokinetic parameters, bioequivalence study protocols, and the drug's mechanism of action, this document aims to offer an objective comparison supported by scientific principles and regulatory standards.
Mechanism of Action
Sulfadimethoxine functions as a competitive inhibitor of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1] By mimicking the substrate para-aminobenzoic acid (PABA), sulfadimethoxine blocks the production of dihydropteroic acid, a precursor to folic acid. This disruption of folic acid synthesis ultimately inhibits bacterial DNA and protein synthesis, leading to a bacteriostatic effect.
References
Safety Operating Guide
Comprehensive Safety and Handling Guide for Sulfadimethoxine
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper management of Sulfadimethoxine in a laboratory setting.
Personal Protective Equipment (PPE)
When handling Sulfadimethoxine, adherence to appropriate personal protective equipment protocols is crucial to minimize exposure and ensure personal safety. The required PPE varies depending on the form of the compound and the procedure being performed.
Key Recommendations:
-
Eye Protection: Safety glasses with side shields or goggles are mandatory to protect against splashes or airborne particles.[1]
-
Hand Protection: Chemical-resistant, impervious gloves, such as nitrile gloves, should be worn to prevent skin contact.[1] It is good practice to inspect gloves for any damage before use and to wash hands thoroughly after removal. For procedures with a higher risk of splash or when handling concentrated solutions, double gloving is recommended.
-
Skin and Body Protection: A laboratory coat or a disposable gown should be worn to protect against skin exposure.[1] Long-sleeved clothing is also advised.
-
Respiratory Protection: When handling Sulfadimethoxine powder or performing any operation that may generate dust or aerosols, a NIOSH-approved respirator is necessary. All such work should be conducted within a certified chemical fume hood to prevent inhalation.[1]
Quantitative Exposure Limits
The following table summarizes the available quantitative data regarding occupational exposure to Sulfadimethoxine.
| Parameter | Value | Source |
| Occupational Exposure Band (OEB) | OEB 2 | Zoetis |
| Control Exposure Range | 100 to < 1000 µg/m³ | Zoetis |
Occupational Exposure Bands (OEBs) are a system used to categorize chemicals based on their potential health hazards and potency, which then helps in determining the necessary level of control measures to protect workers.
Operational Plan for Handling Sulfadimethozine
A systematic approach to handling Sulfadimethoxine is essential for maintaining a safe laboratory environment. The following workflow outlines the key steps from receipt of the compound to its final disposal.
Caption: Operational Workflow for Handling Sulfadimethoxine.
Step-by-Step Guidance:
-
Receiving and Unpacking: Upon receipt, inspect the container for any damage or leaks. Wear appropriate PPE, including gloves, during unpacking.
-
Storage: Store Sulfadimethoxine in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.[2]
-
Preparation and Weighing: All weighing and preparation of Sulfadimethoxine, especially in its powdered form, must be conducted in a chemical fume hood to avoid the generation of dust and aerosols.[1][2]
-
Experimental Handling: When working with Sulfadimethoxine, always wear the recommended PPE. Avoid contact with skin and eyes.[2]
-
Decontamination: After handling, decontaminate all work surfaces and equipment with an appropriate cleaning agent.
-
Waste Segregation and Collection: All waste materials, including contaminated PPE, weighing papers, and disposable equipment, should be collected in a dedicated, clearly labeled hazardous waste container.[1]
-
Disposal: Arrange for the disposal of Sulfadimethoxine waste through a licensed hazardous waste disposal facility.[1] Do not dispose of this chemical down the drain or in the general waste stream.[1]
Disposal Plan
Proper disposal of Sulfadimethoxine and any contaminated materials is a critical component of laboratory safety and environmental responsibility.
-
Waste Identification: All waste containing Sulfadimethoxine must be treated as hazardous waste.
-
Containerization: Use a compatible, sealable, and clearly labeled container for all Sulfadimethoxine waste.[1]
-
Segregation: Do not mix Sulfadimethoxine waste with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[1]
-
Pickup and Disposal: Contact your institution's EHS department or a licensed hazardous waste contractor to arrange for the pickup and disposal of the waste.[1] High-temperature incineration is the recommended method for the complete destruction of the compound.[1]
-
Documentation: Maintain a detailed log of all hazardous waste generated, including the chemical name, quantity, and date of disposal, to comply with regulatory requirements.[1]
PPE Selection Logic
The selection of appropriate PPE is a critical decision-making process that depends on the specific handling procedure. The following diagram illustrates this logic.
Caption: PPE Selection Logic for Sulfadimethoxine Handling.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
